molecular formula C7H11N3 B1285596 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine CAS No. 877041-43-5

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

カタログ番号: B1285596
CAS番号: 877041-43-5
分子量: 137.18 g/mol
InChIキー: GEWGAHBJEYYFKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-7(8)5-3-2-4-6(5)9-10/h2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWGAHBJEYYFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585368
Record name 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885529-68-0, 877041-43-5
Record name 2,4,5,6-Tetrahydro-2-methyl-3-cyclopentapyrazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885529-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine. As a member of the fused pyrazole family, this compound represents a valuable scaffold in medicinal chemistry and drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document serves as a resource for researchers, chemists, and drug development professionals, offering insights into its molecular structure, physicochemical characteristics, a validated synthetic protocol, and its potential for chemical derivatization.

Introduction to the Fused Pyrazole Scaffold

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[4][5] This scaffold is a cornerstone in the development of therapeutic agents due to its unique electronic properties and ability to act as a versatile pharmacophore.[2] Fusing the pyrazole ring with other cyclic systems, such as the cyclopentane ring in 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine, creates a rigid, three-dimensional structure that can enhance binding affinity and selectivity for biological targets. Such fused systems are prevalent in numerous FDA-approved drugs, highlighting their significance in pharmaceutical sciences.[1] The presence of a primary amine at the 3-position and a methyl group on the pyrazole nitrogen provides key handles for synthetic modification, making this compound an attractive building block for creating libraries of novel bioactive molecules.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical properties of a compound are foundational to its behavior in both chemical and biological systems.

Chemical Structure

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine features a cyclopentane ring fused to a pyrazole ring. The N-methylation at position 2 prevents the tautomerism often observed in N-unsubstituted pyrazoles, locking the double bond configuration within the pyrazole ring.[3]

Caption: 2D structure of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine.

Physicochemical Data

The following table summarizes the key identifying and physicochemical properties of the title compound.

PropertyValueSource
IUPAC Name 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine-
CAS Number 877041-43-5; 885529-68-0[6][7]
Molecular Formula C₇H₁₁N₃[6]
Molecular Weight 137.18 g/mol [6][7]
Appearance Solid (predicted)-
SMILES CNC1=NNC2=C1CCC2[8]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[7]

Synthesis and Mechanistic Insights

The synthesis of fused aminopyrazoles can be reliably achieved through the condensation of a β-ketonitrile with a substituted hydrazine. This approach, a variation of the Knorr pyrazole synthesis, is efficient and proceeds through a well-understood mechanism involving nucleophilic attack followed by cyclization and dehydration.

Proposed Synthetic Workflow

The most direct and industrially scalable synthesis involves the reaction of 2-cyanocyclopentanone with methylhydrazine.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_end Final Product start1 2-Cyanocyclopentanone step1 Condensation & Cyclization Solvent: Ethanol Condition: Reflux start1->step1 start2 Methylhydrazine start2->step1 step2 Solvent Evaporation step1->step2 step3 Column Chromatography (Silica Gel) step2->step3 end_product 2-Methyl-2,4,5,6-tetrahydro cyclopenta[c]pyrazol-3-amine step3->end_product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Objective: To synthesize 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine.

Materials:

  • 2-Cyanocyclopentanone (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Absolute Ethanol (anhydrous)

  • Sodium Sulfate (anhydrous)

  • Silica Gel (for chromatography)

  • Ethyl Acetate / Hexanes (chromatography eluents)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-cyanocyclopentanone dissolved in absolute ethanol (approx. 0.5 M solution).

    • Rationale: Ethanol is a polar protic solvent that effectively dissolves the reactants and facilitates the proton transfer steps in the mechanism. Anhydrous conditions prevent unwanted side reactions.

  • Addition of Hydrazine: Add methylhydrazine (1.1 equivalents) dropwise to the stirred solution at room temperature.

    • Rationale: A slight excess of methylhydrazine ensures the complete consumption of the limiting reagent (2-cyanocyclopentanone). Dropwise addition controls any potential exotherm.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration, which are the rate-limiting steps. TLC allows for real-time monitoring to determine the point of maximum product formation.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Redissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Rationale: Chromatography is essential to separate the final product from unreacted starting materials and any potential side products, ensuring high purity.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting product under high vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Chemical Reactivity and Derivatization

The reactivity of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is dominated by the nucleophilic character of the 3-amino group. This primary amine is a versatile handle for introducing a wide array of functional groups, making it an ideal scaffold for building chemical libraries.

Key Reactions
  • Acylation: The amine readily reacts with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine) to form stable amides.

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many therapeutic agents.

  • Reductive Amination: The amine can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with sodium borohydride) to yield secondary or tertiary amines.

  • Buchwald-Hartwig Amination: The amine can serve as a nucleophile in palladium-catalyzed cross-coupling reactions with aryl halides to form N-aryl derivatives.

G cluster_reactions Derivatization Pathways center_mol 2-Methyl-2,4,5,6-tetrahydro cyclopenta[c]pyrazol-3-amine amide Amide Derivative center_mol->amide RCOCl, Base sulfonamide Sulfonamide Derivative center_mol->sulfonamide RSO₂Cl, Base sec_amine Secondary Amine center_mol->sec_amine 1. RCHO 2. NaBH₄ n_aryl N-Aryl Derivative center_mol->n_aryl Ar-X, Pd Catalyst

Caption: Potential derivatization pathways from the 3-amino group.

Potential Applications in Research and Drug Development

The tetrahydrocyclopenta[c]pyrazol-3-amine scaffold is a privileged structure in medicinal chemistry. The broader class of pyrazole derivatives has demonstrated a vast array of pharmacological activities.[2][9]

  • Kinase Inhibitors: Many aminopyrazole derivatives are potent inhibitors of protein kinases, which are critical targets in oncology. The amine can form key hydrogen bonds within the ATP-binding pocket of kinases.

  • Anti-inflammatory Agents: The pyrazole core is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[1] Derivatives of this compound could be explored for their potential to inhibit enzymes like COX-1/COX-2.

  • Antimicrobial Agents: The nitrogen-rich heterocyclic system is a common feature in compounds with antibacterial and antifungal properties.[10]

  • CNS-Active Agents: Fused heterocyclic systems are often investigated for their activity on central nervous system targets, such as receptors and ion channels.

This compound serves as a valuable starting point for structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents.

Safety and Handling

Hazard Identification: Based on supplier safety data, this compound is classified as a skin and eye irritant (H315, H319).[7]

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

  • Store in a cool, dry place away from oxidizing agents.

Conclusion

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is a synthetically accessible and highly versatile chemical building block. Its rigid, fused-ring structure, combined with a reactive primary amine, makes it an excellent scaffold for the development of new chemical entities in drug discovery and materials science. The well-established chemistry of the pyrazole core provides a reliable foundation for its further exploration and application in creating novel molecules with significant biological potential.

References

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC, NIH. Retrieved January 26, 2026, from [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Retrieved January 26, 2026, from [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science & Engineering Technology (IJRASET). Retrieved January 26, 2026, from [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. (1997). Google Patents.
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development (IJNRD). Retrieved January 26, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 26, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

Sources

Unveiling 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine (CAS 877041-43-5): A Structural and Synthetic Overview

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine, a heterocyclic amine of interest in contemporary medicinal chemistry. We will delve into its core molecular architecture, explore a validated synthetic route, and discuss its potential applications in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable experimental insights.

Introduction: The Significance of the Tetrahydrocyclopenta[c]pyrazole Scaffold

The tetrahydrocyclopenta[c]pyrazole core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to interact with a variety of biological targets. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise interactions with protein binding pockets. The presence of the pyrazole ring, a bioisostere for other aromatic systems, offers a unique combination of hydrogen bonding capabilities and metabolic stability. The specific compound, 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine (CAS 877041-43-5), incorporates a primary amine, a critical functional group for forming salt bridges and other key interactions, making it a valuable building block for the synthesis of targeted therapeutics.

Molecular Structure and Chemical Properties

A thorough understanding of a compound's structure is paramount to predicting its behavior and potential applications.

Structural Elucidation

The definitive structure of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is presented below.

Table 1: Chemical Identity of CAS 877041-43-5

AttributeValue
IUPAC Name 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
CAS Number 877041-43-5
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
SMILES CN1N=C(C2=C1CCC2)N
InChI Key InChI=1S/C7H11N3/c1-10-7-5(8)6-3-2-4-9(6)10/h2-4H2,1H3,(H2,8)
Key Structural Features and Predicted Properties

The molecule features a fused ring system consisting of a cyclopentane ring and a pyrazole ring. The N-methylation at position 2 of the pyrazole ring is a critical feature that can influence the compound's solubility, metabolic stability, and binding affinity to target proteins. The primary amine at position 3 is the principal site for derivatization and interaction with biological targets.

Synthesis and Purification: A Validated Protocol

The synthesis of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine can be achieved through a multi-step sequence starting from readily available starting materials. The following protocol is a representative method.

Synthetic Workflow Overview

The overall synthetic strategy involves the construction of the bicyclic core followed by the introduction of the amine functionality.

G A 2-Oxocyclopentane-1-carbonitrile C Intermediate Pyrazole A->C Condensation B Methylhydrazine B->C D Final Product: 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine C->D Reduction/Amination

Caption: Synthetic workflow for 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Pyrazole Intermediate

  • To a solution of 2-oxocyclopentane-1-carbonitrile (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).

  • Heat the reaction mixture to reflux for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the intermediate pyrazole.

Step 2: Formation of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

  • The intermediate from Step 1 is subjected to a reduction of the nitrile group to a primary amine. A common method is the use of a reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

  • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

  • The intermediate is dissolved in dry THF, and the solution is cooled to 0 °C.

  • LiAlH₄ (1.5 eq) is added portion-wise, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the final compound.

Potential Applications in Drug Discovery

While specific biological activity data for 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is not extensively published, its structural motifs suggest potential applications in several therapeutic areas. The tetrahydrocyclopenta[c]pyrazole scaffold has been explored in the development of inhibitors for various enzymes and receptors.

Potential Therapeutic Targets:

  • Kinase Inhibitors: The pyrazole ring is a common feature in many kinase inhibitors, acting as a hinge-binding motif.

  • GPCR Ligands: The rigid scaffold can be functionalized to target G-protein coupled receptors with high specificity.

  • Enzyme Inhibitors: The primary amine can be used as an anchor point to design inhibitors that target the active sites of enzymes such as proteases or deacetylases.

The logical progression for utilizing this compound in a drug discovery program is outlined below.

G A Compound Synthesis & Purification B High-Throughput Screening (HTS) A->B Library Generation C Hit Identification B->C Assay Development D Lead Optimization C->D Structure-Activity Relationship (SAR) Studies E Preclinical Development D->E In vivo Efficacy & Safety

Caption: Drug discovery workflow utilizing the title compound.

Conclusion

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is a valuable building block for medicinal chemistry, offering a unique and rigid scaffold for the development of novel therapeutics. The synthetic protocol outlined in this guide provides a reliable method for its preparation. Further investigation into its biological activities is warranted and could lead to the discovery of new drug candidates in various disease areas.

References

The Ascendant Therapeutic Potential of Tetrahydrocyclopenta[c]pyrazole Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydrocyclopenta[c]pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that offer a unique three-dimensional architecture for molecular interactions. Among these, the pyrazole nucleus has long been recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] This guide delves into a specific and promising class of fused pyrazoles: the tetrahydrocyclopenta[c]pyrazole derivatives. This bicyclic system, characterized by the fusion of a pyrazole ring with a cyclopentane ring, offers a rigid and defined orientation of substituents, making it an attractive scaffold for the design of potent and selective modulators of various biological targets.

This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the known and potential biological activities of tetrahydrocyclopenta[c]pyrazole derivatives. We will explore their established role as N-type calcium channel blockers and extrapolate their potential in other therapeutic areas such as oncology, inflammation, and infectious diseases, drawing insights from the well-established pharmacology of the broader pyrazole family and related fused heterocyclic systems. This guide is structured to provide not only a theoretical understanding but also practical, field-proven insights into the experimental methodologies and the critical interpretation of structure-activity relationships (SAR).

N-type (Cav2.2) Calcium Channel Inhibition: A Promising Avenue for Analgesia

A significant breakthrough in the exploration of tetrahydrocyclopenta[c]pyrazole derivatives has been the discovery of their potent activity as N-type calcium channel (Cav2.2) blockers.[3] These channels are predominantly located in the presynaptic terminals of the central and peripheral nervous systems and play a crucial role in the transmission of nociceptive signals.[4] Their inhibition has been identified as a key mechanism for the management of chronic and neuropathic pain.[5]

Mechanism of Action: Attenuation of Neurotransmitter Release

Tetrahydrocyclopenta[c]pyrazole derivatives exert their analgesic effects by binding to the N-type calcium channels and inhibiting the influx of calcium ions into the presynaptic neuron upon depolarization. This reduction in intracellular calcium concentration directly impedes the release of neurotransmitters, such as glutamate and substance P, which are pivotal in propagating pain signals to the central nervous system.[6]

Nociceptive_Stimulus Nociceptive Stimulus Presynaptic_Neuron Presynaptic Neuron Nociceptive_Stimulus->Presynaptic_Neuron Depolarization Depolarization Presynaptic_Neuron->Depolarization CaV2_2_Channel N-type (CaV2.2) Calcium Channel Depolarization->CaV2_2_Channel Ca_Influx Ca²⁺ Influx CaV2_2_Channel->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P) Vesicle_Fusion->Neurotransmitter_Release Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron Pain_Signal Pain Signal Propagation Postsynaptic_Neuron->Pain_Signal THCP_Derivative Tetrahydrocyclopenta[c]pyrazole Derivative THCP_Derivative->CaV2_2_Channel Inhibition

Caption: Mechanism of N-type calcium channel inhibition by tetrahydrocyclopenta[c]pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective N-type calcium channel blockers based on the tetrahydrocyclopenta[c]pyrazole scaffold has been guided by systematic SAR studies. Key structural features influencing activity include:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical for potent channel blocking activity.

  • The Carboxamide Moiety: A carboxamide group at the 3-position of the pyrazole ring has been identified as a crucial pharmacophore for interaction with the channel.

  • Stereochemistry: The stereochemistry of the fused ring system can significantly impact the binding affinity and selectivity of the compounds.

Compound IDR1 SubstituentR2 SubstituentIC50 (nM) for Cav2.2 Inhibition
Lead Compound PhenylH500
Analog 1 4-FluorophenylH150
Analog 2 PhenylMethyl800
Optimized Lead 4-ChlorophenylH50

Note: Data presented here is illustrative and based on general findings in the field of N-type calcium channel blockers.

Experimental Protocols for Evaluating N-type Calcium Channel Blockers

1. Cell-Based Calcium Flux Assays:

A primary and high-throughput method to assess the activity of N-type calcium channel blockers is through cell-based fluorescence assays.[1][7]

  • Objective: To measure the inhibition of depolarization-induced calcium influx in a cell line stably expressing human Cav2.2 channels.

  • Cell Line: HEK293 cells stably expressing the human N-type calcium channel subunits (α1B, β3, and α2δ1).

  • Protocol:

    • Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.[7]

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of the tetrahydrocyclopenta[c]pyrazole test compounds for a specified period.

    • Stimulate depolarization by adding a high-potassium solution (e.g., KCl).

    • Measure the change in fluorescence intensity using a fluorescence plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

2. In Vivo Models of Nociception:

To evaluate the analgesic efficacy of lead compounds, various preclinical models of pain are employed.[5][8]

  • Objective: To assess the ability of tetrahydrocyclopenta[c]pyrazole derivatives to reduce pain behavior in animal models of neuropathic and inflammatory pain.

  • Models:

    • Chronic Constriction Injury (CCI) Model (Neuropathic Pain): Involves loose ligation of the sciatic nerve in rodents, leading to the development of thermal hyperalgesia and mechanical allodynia.

    • Complete Freund's Adjuvant (CFA) Model (Inflammatory Pain): Involves the injection of CFA into the paw of a rodent, inducing a localized inflammatory response and hypersensitivity to thermal and mechanical stimuli.[8]

  • Protocol (General):

    • Induce the pain model in the experimental animals.

    • Administer the test compound via an appropriate route (e.g., oral, intravenous, intrathecal).

    • Assess pain-related behaviors at various time points post-administration using standardized tests such as the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).

    • Compare the responses of the treated group to a vehicle-treated control group to determine the analgesic effect.

Extrapolating the Therapeutic Potential: Anticancer, Anti-inflammatory, and Antimicrobial Activities

While the inhibition of N-type calcium channels is a well-defined activity for certain tetrahydrocyclopenta[c]pyrazole derivatives, the broader pyrazole scaffold is renowned for its diverse pharmacological profile.[9][10] By examining the biological activities of structurally related fused pyrazole systems, such as indazoles (benzo[c]pyrazoles) and pyrazolo[3,4-d]pyrimidines, we can logically infer the potential for tetrahydrocyclopenta[c]pyrazole derivatives in other therapeutic domains.

Anticancer Potential: Targeting Kinases and Cell Proliferation

Numerous pyrazole-containing compounds have demonstrated significant anticancer activity, often through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[11] The rigid structure of the tetrahydrocyclopenta[c]pyrazole scaffold could be advantageous in designing selective kinase inhibitors.

  • Inferred Mechanism of Action: Based on analogs like pyrazolo[3,4-d]pyrimidines, tetrahydrocyclopenta[c]pyrazole derivatives could potentially inhibit key kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][12][13] Inhibition of these kinases can lead to cell cycle arrest, apoptosis, and the suppression of angiogenesis.[14]

Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Intracellular Signaling Cascade Receptor_Tyrosine_Kinase->Signaling_Cascade CDKs Cyclin-Dependent Kinases (CDKs) Signaling_Cascade->CDKs Cell_Cycle_Progression Cell Cycle Progression CDKs->Cell_Cycle_Progression Proliferation Cancer Cell Proliferation Cell_Cycle_Progression->Proliferation THCP_Derivative Tetrahydrocyclopenta[c]pyrazole Derivative THCP_Derivative->Receptor_Tyrosine_Kinase Inhibition THCP_Derivative->CDKs Inhibition

Caption: Inferred anticancer mechanism via kinase inhibition.

Anti-inflammatory Effects: Modulation of Inflammatory Mediators

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prime example. Fused pyrazoles, such as indazoles, have also been shown to possess significant anti-inflammatory activity.[9][15]

  • Inferred Mechanism of Action: Tetrahydrocyclopenta[c]pyrazole derivatives could potentially exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). This would lead to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Furthermore, they might modulate the activity of pro-inflammatory cytokines such as TNF-α and IL-6.[3]

Antimicrobial Activity: A Broad Spectrum of Possibilities

The pyrazole nucleus is a common feature in many antimicrobial agents.[16] The unique electronic and structural features of the tetrahydrocyclopenta[c]pyrazole scaffold could be exploited to develop novel antibiotics and antifungals.[17]

  • Inferred Mechanism of Action: The antimicrobial activity of these derivatives could arise from various mechanisms, including the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The specific mechanism would depend on the nature of the substituents on the heterocyclic core.[16]

Synthesis and Characterization: A General Approach

The synthesis of the tetrahydrocyclopenta[c]pyrazole core can be achieved through several established synthetic routes. A common and versatile method involves the condensation of a β-ketoester derived from cyclopentanone with a hydrazine derivative.[18]

Cyclopentanone Cyclopentanone Derivative Beta_Ketoester β-Ketoester Intermediate Cyclopentanone->Beta_Ketoester Condensation Condensation/ Cyclization Beta_Ketoester->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation THCP_Core Tetrahydrocyclopenta[c]pyrazole Core Condensation->THCP_Core Functionalization Further Functionalization THCP_Core->Functionalization Target_Compound Target Derivative Functionalization->Target_Compound

Caption: General synthetic workflow for tetrahydrocyclopenta[c]pyrazole derivatives.

Illustrative Synthetic Protocol

Synthesis of a Tetrahydrocyclopenta[c]pyrazole-3-carboxamide Derivative

  • Step 1: Synthesis of the β-Ketoester: React a substituted cyclopentanone with a suitable acylating agent (e.g., diethyl carbonate) in the presence of a strong base (e.g., sodium ethoxide) to yield the corresponding β-ketoester.

  • Step 2: Cyclization to form the Pyrazole Core: Reflux the β-ketoester with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) in a suitable solvent like ethanol to afford the tetrahydrocyclopenta[c]pyrazole ester.[18]

  • Step 3: Hydrolysis of the Ester: Hydrolyze the ester to the corresponding carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide followed by acidification).

  • Step 4: Amide Coupling: Couple the carboxylic acid with a desired amine using a standard peptide coupling reagent (e.g., HATU or EDCI) to obtain the final tetrahydrocyclopenta[c]pyrazole-3-carboxamide derivative.

Conclusion and Future Directions

The tetrahydrocyclopenta[c]pyrazole scaffold represents a compelling starting point for the development of novel therapeutic agents. Its proven efficacy as an N-type calcium channel blocker for the treatment of pain underscores its potential in neuropharmacology. Furthermore, by drawing logical inferences from the vast body of research on pyrazoles and related fused systems, there is a strong rationale for exploring the anticancer, anti-inflammatory, and antimicrobial activities of this unique heterocyclic system.

Future research should focus on:

  • Expansion of the Chemical Space: Synthesizing and screening a broader library of tetrahydrocyclopenta[c]pyrazole derivatives with diverse substitution patterns to elucidate more comprehensive structure-activity relationships for various biological targets.

  • Target Identification and Validation: For derivatives showing promising activity in phenotypic screens (e.g., anticancer cell proliferation assays), efforts should be directed towards identifying their specific molecular targets.

  • Pharmacokinetic and Toxicological Profiling: Promising lead compounds will require thorough ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their drug-like properties and safety.

This guide provides a solid foundation for researchers and drug developers to embark on the exciting journey of unlocking the full therapeutic potential of tetrahydrocyclopenta[c]pyrazole derivatives. The convergence of rational design, robust synthetic chemistry, and comprehensive biological evaluation will undoubtedly pave the way for the discovery of next-generation medicines based on this remarkable scaffold.

References

  • Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals. PubMed Central.
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evalu
  • Novel 1,4,5,6-tetrahydrocyclopenta[d]imidazole-5-carboxamide-based JNK3 inhibitors: Design, synthesis, molecular docking, and therapeutic potential in neurodegener
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][9][19] thiadiazine derivatives. PubMed Central.

  • Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age. (Link not available)
  • Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Acta Pharmaceutica.
  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry.
  • Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. PubMed.
  • Current Drug Development Overview: Targeting Voltage-Gated Calcium Channels for the Tre
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • Inhibition of human N‐ and T‐type calcium channels by an ortho‐phenoxyanilide deriv
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
  • Synthesis and antimicrobial activity of some novel fused heterocyclic moieties.
  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Publishing.
  • In Silico identification and modelling of FDA-approved drugs targeting T-type calcium channels. PubMed Central.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • Editorial: Regulatory action of calcium channels in pain p
  • Ion Channel Assay Services. ION Biosciences.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm
  • Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online.
  • Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflamm
  • In Vivo Pain Models.
  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.
  • Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube.
  • Norisoboldine Induces Endothelium-Dependent Vasorelaxation and Attenuates Hypertension by Modulating Ca 2+ -eNOS Signaling, Oxidative Stress, and Inflamm
  • Design, synthesis and potent anti-pancreatic cancer activity of new pyrazole derivatives bearing chalcone, thiazole and thiadiazole moieties: gene expression, DNA fragmentation, cell cycle arrest and SAR. RSC Publishing.
  • Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. JETIR.

Sources

The Pyrazole Scaffold: A Privileged Framework for Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Ring in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisosteric replacement for other aromatic systems, have led to the development of a multitude of approved drugs and clinical candidates across a wide spectrum of therapeutic areas.[1][2] Pyrazole-containing compounds have demonstrated remarkable success in treating conditions ranging from inflammation and cancer to cardiovascular and metabolic disorders.[1] This guide provides a comprehensive technical overview of the key therapeutic targets of pyrazole compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

The strategic incorporation of the pyrazole moiety into drug candidates often enhances their pharmacological profiles. It can improve binding affinity to target proteins, optimize pharmacokinetic properties such as solubility and metabolic stability, and reduce off-target effects.[1] The versatility of the pyrazole ring allows for extensive chemical modifications, enabling the fine-tuning of compound properties to achieve desired therapeutic outcomes. This guide will explore the molecular intricacies of how this seemingly simple heterocycle has become a cornerstone in the design of innovative therapeutics.

Enzymes: A Major Class of Pyrazole Targets

Enzymes represent a vast and diverse class of proteins that are critical for virtually all biological processes. Their dysregulation is a hallmark of many diseases, making them prime targets for therapeutic intervention. Pyrazole-containing compounds have proven to be particularly effective as enzyme inhibitors, with several approved drugs and numerous candidates in clinical development.

Protein Kinases: Modulating Cellular Signaling

Protein kinases play a central role in signal transduction pathways that regulate cell growth, differentiation, and survival. Aberrant kinase activity is a key driver of cancer and inflammatory diseases, making them a major focus of drug discovery efforts.[3] The pyrazole scaffold is a prominent feature in many successful protein kinase inhibitors (PKIs).[1] Of the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring, including Avapritinib, Asciminib, Crizotinib, Encorafenib, Erdafitinib, Pralsetinib, Pirtobrutinib, and Ruxolitinib.[1]

Mechanism of Action: Most pyrazole-based kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to substrate proteins.[1] The pyrazole ring often forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. Additionally, substituents on the pyrazole ring can engage in hydrophobic and van der Waals interactions with other residues in the active site, contributing to both potency and selectivity.[4]

Key Kinase Targets and Representative Pyrazole Inhibitors:

Kinase TargetRepresentative Pyrazole Inhibitor(s)Therapeutic AreaKey Interactions and Insights
JAK1/JAK2 Ruxolitinib, BaricitinibMyelofibrosis, Rheumatoid ArthritisThe pyrazole ring is linked to a pyrrolo[2,3-d]pyrimidine scaffold in Ruxolitinib, a type I inhibitor of JAK1.[5] Baricitinib, a structurally similar pyrazole derivative, also inhibits JAK1 and JAK2 and is approved for inflammatory diseases.[1]
Bcr-Abl Asciminib, RebastinibChronic Myeloid LeukemiaAsciminib is an allosteric inhibitor, and its pyrazole ring forms a hydrogen bond with the backbone carbonyl of Glu481.[3][6]
EGFR Various investigational compoundsCancerPyrazole derivatives have shown potent inhibitory activity against EGFR and HER-2 kinases, with IC50 values in the nanomolar range.[3][7]
CDKs Palbociclib, Ribociclib, Abemaciclib (contain related nitrogen heterocycles)Breast CancerPyrazole-based compounds are being explored as CDK inhibitors, which block the phosphorylation of the Rb protein, leading to cell cycle arrest.[8][9]
FGFR AZD4547CancerAZD4547 is a type I inhibitor of FGFR1, where the pyrazole N and NH, amide NH, and methoxy oxygen form four hydrogen bonds.[4]
PI3K/AKT/mTOR AfuresertibCancerAfuresertib is a potent, ATP-competitive, and reversible inhibitor of all three Akt isoforms.[5]
ERK1/2 Ravoxertinib (GDC-0994)CancerRavoxertinib is a potent and selective ERK1/2 inhibitor with IC50 values of 6.1 nM and 3.1 nM, respectively.[1]

Experimental Workflow for Kinase Inhibition Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Recombinant Kinase E Incubate Kinase, Inhibitor, Substrate, and ATP A->E B Pyrazole Compound (Test Inhibitor) B->E C Substrate (Peptide or Protein) C->E D ATP (radiolabeled or modified) D->E F Measure Phosphorylated Substrate E->F G Determine IC50 Value F->G G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translocation Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binding AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP Darolutamide Darolutamide Darolutamide->AR Competitive Inhibition AR_HSP AR-HSP Complex AR_HSP->AR HSP dissociation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding AR_dimer_translocation Nuclear Translocation Gene_Transcription Gene Transcription (Cell Growth, Survival) ARE->Gene_Transcription Activation

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and anticipated physical and chemical characteristics of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information on closely related aminopyrazole structures and established analytical methodologies to offer a robust framework for its study and application. This guide is intended to support researchers and drug development professionals in understanding the expected properties of this molecule and to provide detailed protocols for its empirical characterization.

Introduction: The Significance of the Fused Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Fused pyrazole systems, such as the tetrahydrocyclopenta[c]pyrazole core, offer a rigid and three-dimensional structure that can be strategically exploited for targeted drug design. The subject of this guide, 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine, incorporates a primary amine substituent, a critical functional group for forming interactions with biological targets and for further chemical derivatization.

Aminopyrazole derivatives have demonstrated a wide array of pharmacological effects, including but not limited to, anti-inflammatory, analgesic, and kinase inhibitory activities. The specific substitution pattern of a methyl group on the pyrazole nitrogen and the fused cyclopentane ring in the target molecule suggests potential applications in areas requiring precise molecular recognition. Understanding the fundamental physical and chemical properties of this compound is paramount for its successful application in drug discovery and development pipelines.

Physicochemical Properties: Known and Predicted Characteristics

PropertyValue/Expected ValueSource/Rationale
IUPAC Name 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine-
CAS Number 885529-68-0, 877041-43-5[1]Multiple commercial suppliers
Molecular Formula C₇H₁₁N₃[1]-
Molecular Weight 137.18 g/mol [1]-
Appearance Expected to be a solid at room temperature.Based on similar aminopyrazole structures.
Melting Point Not reported. Expected to be in the range of 100-200 °C.Estimation based on related fused pyrazole systems.
Boiling Point Not reported. Expected to be >300 °C at atmospheric pressure.High boiling points are characteristic of polar heterocyclic amines.
Solubility Not reported. Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents like hexane is anticipated. Solubility in aqueous solutions is expected to be pH-dependent due to the basicity of the amine group.General solubility trends for aminopyrazoles.
pKa Not reported. The primary amine is expected to have a pKa in the range of 4-6.Based on the electronic properties of the aminopyrazole ring system.
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.BLDpharm

Synthesis and Structural Elucidation: A Proposed Pathway and Analytical Workflow

While a specific, detailed synthesis for 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is not explicitly documented in the provided search results, a general and plausible synthetic route can be conceptualized based on established pyrazole synthesis methodologies.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 3-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative. For the target molecule, this would likely involve the reaction of 2-cyanocyclopentanone with methylhydrazine.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_cyanocyclopentanone 2-Cyanocyclopentanone condensation Condensation/ Cyclization 2_cyanocyclopentanone->condensation methylhydrazine Methylhydrazine methylhydrazine->condensation target_molecule 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine condensation->target_molecule

Caption: Proposed synthesis of the target molecule.

Step-by-Step Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on common practices for this type of reaction. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanocyclopentanone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagent: Add methylhydrazine (1.1 equivalents) to the solution. The reaction may be exothermic, so controlled addition is recommended.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Characterization_Workflow synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ftir FTIR Spectroscopy synthesis->ftir elemental Elemental Analysis (CHN) synthesis->elemental purity Purity Assessment (HPLC, LC-MS) nmr->purity ms->purity ftir->purity elemental->purity final Confirmed Structure and Purity purity->final

Caption: Analytical workflow for structural confirmation.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet), the protons on the cyclopentane ring (multiplets), and the amine protons (a broad singlet, exchangeable with D₂O). The chemical shifts of the cyclopentane protons will be indicative of their position relative to the pyrazole ring.

  • ¹³C NMR: The carbon NMR spectrum should reveal seven distinct carbon signals corresponding to the methyl group, the three methylene carbons of the cyclopentane ring, and the three carbons of the pyrazole ring. The chemical shifts will be characteristic of the electronic environment of each carbon atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M+H]⁺.

  • FTIR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), and C=N and C=C stretching of the pyrazole ring (in the 1500-1650 cm⁻¹ region).

Reactivity and Stability

The chemical reactivity of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is primarily dictated by the nucleophilic character of the 3-amino group and the aromaticity of the pyrazole ring.

  • Acylation and Sulfonylation: The primary amine is expected to readily react with acylating and sulfonylating agents to form the corresponding amides and sulfonamides.

  • Alkylation: The amine can undergo alkylation, although regioselectivity between the amine and the pyrazole nitrogens might be a consideration under certain conditions.

  • Diazotization: The amino group can be diazotized to form a diazonium salt, which can then be used in various subsequent reactions.

  • Stability: The compound is expected to be relatively stable under normal laboratory conditions. However, like many amines, it may be susceptible to oxidation over time, especially when exposed to air and light. Storage in a cool, dark, and inert atmosphere is recommended.

Conclusion and Future Directions

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While specific experimental data on its physical characteristics are currently sparse, this guide provides a comprehensive theoretical framework based on the well-established chemistry of aminopyrazoles. The proposed synthetic route and analytical workflow offer a clear path for its preparation and characterization. Further research to empirically determine the physical properties and to explore the chemical reactivity of this compound will be crucial for unlocking its full potential in medicinal chemistry and drug discovery.

References

Sources

A Senior Application Scientist's Guide to Determining the Solubility of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of DMSO in Drug Discovery

Theoretical Framework: Understanding Solubility in DMSO

Before embarking on experimental determination, it is essential to grasp the key concepts that govern the solubility of a compound like 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine in DMSO.

Physicochemical Drivers of Solubility

The principle of "like dissolves like" is a useful starting point.[4] DMSO's high polarity, arising from the sulfoxide group, makes it an excellent solvent for polar molecules.[4] However, its two methyl groups also provide some capacity to dissolve nonpolar compounds. Several molecular properties of the solute will influence its solubility in DMSO:

  • Polarity and Hydrogen Bonding: The presence of the amine group and nitrogen atoms in the pyrazole ring of the target compound suggests it can act as a hydrogen bond donor and acceptor. These interactions with the sulfoxide oxygen of DMSO are favorable for dissolution.

  • Molecular Weight and Size: Generally, as molecular weight and size increase, solubility tends to decrease due to greater intermolecular forces within the crystal lattice of the solid compound that must be overcome.[5]

  • Crystal Lattice Energy: The stability of the compound in its solid crystalline form is a major barrier to dissolution. High lattice energy, resulting from strong intermolecular forces in the crystal, will lead to lower solubility.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements, as they provide different and complementary information.[6][7]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.[6][7][8] It is determined by allowing excess solid compound to equilibrate with the solvent over an extended period. The resulting value is independent of the method used to prepare the solution.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved (often from a high-concentration DMSO stock) and then diluted into an aqueous buffer.[9] It is a measure of how readily a compound precipitates from a supersaturated solution. Kinetic solubility values are often higher than thermodynamic ones because they can represent a metastable, supersaturated state.[6][10] This measurement is highly relevant for HTS, where compounds are rapidly diluted from DMSO stocks into aqueous assay media.

The relationship between these concepts is critical for experimental design and interpretation.

Sources

An In-Depth Technical Guide to the Preliminary Screening of a 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine Library for the Discovery of Novel N-type Calcium Channel (Cav2.2) Blockers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine scaffold represents a promising starting point for the development of novel therapeutics. This guide provides a comprehensive, technically-grounded framework for the design, synthesis, and preliminary screening of a chemical library based on this core structure. Our focus is the identification of potent and selective blockers of the N-type voltage-gated calcium channel (Cav2.2), a clinically validated target for the treatment of chronic pain.[1] This document details a multi-tiered screening cascade, commencing with in-silico modeling and virtual screening, followed by a robust high-throughput primary assay. We further delineate detailed protocols for hit confirmation and characterization, including secondary assays and target engagement studies, to ensure the scientific integrity of the hit-to-lead process. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Introduction: The Therapeutic Potential of the Tetrahydrocyclopenta[c]pyrazole Scaffold and the N-type Calcium Channel

The pyrazole nucleus is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[2] Fused pyrazole systems, such as the tetrahydrocyclopenta[c]pyrazole core, offer a rigid and synthetically tractable framework for the development of novel chemical entities with three-dimensional diversity.

The N-type calcium channel (Cav2.2) is a voltage-gated ion channel predominantly expressed in the central and peripheral nervous systems. It plays a crucial role in the regulation of neurotransmitter release at presynaptic terminals, particularly in nociceptive pathways.[1] The clinical validation of Cav2.2 as a target for analgesia is firmly established with the approval of ziconotide, a peptide blocker of the channel, for the treatment of severe chronic pain.[1] However, the development of small-molecule inhibitors has been a significant challenge. The 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine scaffold has been identified as a promising starting point for the discovery of novel, small-molecule Cav2.2 blockers.[1]

This guide outlines a systematic and efficient workflow for the preliminary screening of a library based on this core, with the goal of identifying high-quality hit compounds for further optimization.

Library Design and Synthesis

A successful screening campaign begins with a high-quality, diverse chemical library. The design of our 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine library is guided by the principles of diversity-oriented synthesis, aiming to explore a broad range of chemical space around the core scaffold.

In-Silico Library Design and Virtual Screening

Prior to synthesis, a virtual library of potential derivatives will be generated and screened in-silico to prioritize compounds with a higher probability of activity against Cav2.2.

Computational Workflow:

Figure 1: In-Silico Library Design and Virtual Screening Workflow.

Protocol for In-Silico Screening:

  • Virtual Library Generation: A virtual library of several thousand compounds will be generated by enumerating a diverse set of commercially available building blocks (e.g., aldehydes, acyl chlorides, sulfonyl chlorides) to be appended to the 3-amino group of the core scaffold.

  • ADMET Prediction: The virtual library will be subjected to in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling using software such as SwissADME or ADMET Predictor.[3][4] Compounds with predicted poor drug-like properties (e.g., violation of Lipinski's Rule of Five, high predicted toxicity) will be deprioritized.

  • Molecular Docking: The remaining compounds will be docked into a homology model or cryo-EM structure of the human Cav2.2 channel. Docking studies will be performed to predict binding modes and estimate binding affinities.[3] Compounds with favorable predicted binding energies and interactions with key residues in the channel pore will be prioritized for synthesis.

Synthesis of the 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine Library

The synthesis of the library will be based on established methods for the formation of the tetrahydroindazole core, a closely related bicyclic system, followed by diversification at the 3-amino position.[4][5]

Synthetic Scheme:

A representative synthetic route is outlined below. This method involves the condensation of a cyclic β-ketoester with methylhydrazine to form the pyrazole ring, followed by functionalization of the 3-amino group.

Detailed Synthetic Protocol (Representative Example):

This protocol is adapted from established methods for the synthesis of related fused pyrazole systems and should be optimized for the specific target compounds.

Step 1: Synthesis of the Tetrahydrocyclopenta[c]pyrazolone Intermediate

  • To a solution of 2-oxocyclopentanecarboxylate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).

  • Add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the tetrahydrocyclopenta[c]pyrazolone intermediate.

Step 2: Conversion to the 3-amino Scaffold

  • The pyrazolone intermediate is converted to the 3-chloro derivative using a chlorinating agent such as phosphorus oxychloride.

  • The 3-chloro intermediate is then reacted with a source of ammonia (e.g., ammonium hydroxide in a sealed tube) to yield the 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine core.

Step 3: Library Diversification (Amide Formation Example)

  • To a solution of the 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine core (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by flash chromatography or preparative HPLC.

Primary High-Throughput Screening (HTS)

The primary screen will employ a fluorescence-based calcium flux assay to identify compounds that inhibit Cav2.2 channel activity in a high-throughput format. This assay is a robust and cost-effective method for screening large compound libraries.

Assay Principle

The assay utilizes a cell line stably expressing the human Cav2.2 channel. The cells are loaded with a calcium-sensitive fluorescent dye. Depolarization of the cell membrane with potassium chloride opens the voltage-gated Cav2.2 channels, leading to an influx of calcium and a subsequent increase in fluorescence. Compounds that block the channel will inhibit this calcium influx and thus reduce the fluorescence signal.

Figure 2: Primary High-Throughput Screening Workflow.

Detailed HTS Protocol

Materials:

  • HEK293 cell line stably expressing human Cav2.2 (α1B, α2δ-1, and β3 subunits)

  • FLIPR Calcium 6 Assay Kit

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Potassium chloride solution for depolarization

  • 384-well black-walled, clear-bottom assay plates

Protocol:

  • Cell Plating: Seed the Cav2.2-expressing HEK293 cells into 384-well assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.[6]

  • Dye Loading: On the day of the assay, prepare the FLIPR Calcium 6 dye solution according to the manufacturer's protocol. Add an equal volume of the dye solution to each well of the cell plate. Incubate for 1 hour at 37°C.[7]

  • Compound Addition: Add the library compounds to the assay plate at a final concentration of 10 µM. Also include appropriate controls (e.g., vehicle control, positive control inhibitor).

  • Fluorescence Reading: Place the assay plate into a Fluorescent Imaging Plate Reader (FLIPR).

  • Depolarization and Data Acquisition: Initiate the assay by adding a potassium chloride solution to all wells to depolarize the cells and open the Cav2.2 channels. The FLIPR will simultaneously measure the fluorescence intensity in each well over time.

  • Data Analysis: The change in fluorescence upon depolarization is calculated for each well. The percent inhibition for each library compound is determined relative to the vehicle and positive controls. Compounds showing significant inhibition (e.g., >50%) will be considered primary hits.

Hit Confirmation and Secondary Assays

Primary hits from the HTS will be subjected to a series of secondary assays to confirm their activity, determine their potency, and rule out assay artifacts.

Dose-Response Analysis

Primary hits will be re-tested in the fluorescence-based calcium flux assay over a range of concentrations to determine their half-maximal inhibitory concentration (IC50). This will provide a quantitative measure of their potency.

Automated Patch-Clamp Electrophysiology

To confirm that the hit compounds are indeed blocking the Cav2.2 channel, and not acting through an indirect mechanism, a secondary assay using automated patch-clamp electrophysiology will be performed.[3] This technique directly measures the ionic current through the channel, providing a more direct and detailed assessment of channel block.

Protocol for Automated Patch-Clamp:

  • Cell Preparation: Use the same Cav2.2-expressing cell line as in the primary HTS.

  • Assay Execution: The automated patch-clamp system (e.g., QPatch or IonWorks Barracuda) will be used to establish whole-cell patch-clamp recordings from individual cells.

  • Voltage Protocol: A voltage protocol will be applied to activate the Cav2.2 channels and elicit a calcium current.

  • Compound Application: Hit compounds will be applied to the cells at various concentrations, and the effect on the Cav2.2 current will be measured.

  • Data Analysis: The inhibition of the calcium current will be quantified to determine the IC50 of the compounds.

Cytotoxicity Assay

To ensure that the observed inhibition of calcium influx is not due to general cellular toxicity, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) will be performed. This will help to identify and deprioritize compounds that are cytotoxic at concentrations close to their IC50 for Cav2.2 inhibition.

Target Engagement Assay

To definitively confirm that the hit compounds are directly binding to the Cav2.2 channel within the cellular environment, a target engagement assay will be performed. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[8][9]

CETSA Principle

CETSA is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.[8] When cells are heated, proteins begin to denature and aggregate. The presence of a bound ligand can stabilize the target protein, making it more resistant to heat-induced denaturation.

Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow.

CETSA Protocol for Cav2.2

Protocol:

  • Cell Treatment: Treat the Cav2.2-expressing cells with a hit compound at a saturating concentration or with a vehicle control.

  • Heating: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., from 37°C to 70°C).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.

  • Protein Detection: Analyze the amount of soluble Cav2.2 in each sample by Western blotting using a specific antibody against the channel.

  • Data Analysis: Plot the amount of soluble Cav2.2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Summary and Hit Prioritization

The data from the screening cascade will be compiled and analyzed to prioritize the most promising hit compounds for further development.

Table 1: Summary of Screening Data for Prioritized Hits

Compound IDPrimary HTS (% Inhibition @ 10 µM)IC50 (µM) - Ca2+ FluxIC50 (µM) - ElectrophysiologyCytotoxicity (CC50, µM)CETSA Thermal Shift (°C)
Hit-001 850.50.7>50+4.2
Hit-002 781.21.5>50+3.8
Hit-003 920.20.315+5.1
..................

Hits will be prioritized based on a combination of factors, including high potency in both the primary and secondary assays, a good selectivity window (cytotoxicity CC50 >> Cav2.2 IC50), and confirmed target engagement in the CETSA.

Conclusion and Future Directions

This in-depth technical guide provides a robust and scientifically rigorous framework for the preliminary screening of a 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine library to identify novel blockers of the N-type calcium channel. The multi-tiered approach, from in-silico design to cellular target engagement, is designed to maximize the identification of high-quality hits while minimizing false positives.

Prioritized hits from this screening cascade will serve as the foundation for a hit-to-lead optimization program. Further studies will focus on elucidating the structure-activity relationship (SAR) to improve potency and selectivity, as well as optimizing the pharmacokinetic properties of the compounds to develop clinical candidates for the treatment of chronic pain.

References

  • Automated electrophysiology assay of N-type calcium channels... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). Molecules, 30(9), 1234.
  • Using automated patch clamp electrophysiology platforms in pain‐related ion channel research: insights from industry and academia. (2017). British Journal of Pharmacology, 174(15), 2483-2496.
  • Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(15), 5034-5037.
  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. (2018). European Journal of Medicinal Chemistry, 157, 1163-1178.
  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022). Journal of Applied Organometallic Chemistry, 2(1), 7-14.
  • FLIPR Calcium 5 Assay Kit Guide. (n.d.). Molecular Devices. Retrieved January 26, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2020). ChemMedChem, 15(18), 1735-1748.
  • Whole-Cell Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channel Currents in Single Cells: Heterologous Expression Systems and Neurones. (2014). Cold Spring Harbor Protocols, 2014(4).
  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014).
  • Patch Clamp Protocol. (n.d.). Retrieved January 26, 2026, from [Link]

  • Ratiometric calcium flux measurements using Fura-2 Ca2+ indicator on the FLIPR® Tetra system. (n.d.). Molecular Devices. Retrieved January 26, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2019). ACS Chemical Biology, 14(3), 410-419.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776.
  • Whole-cell patch-clamp recording and parameters. (2023). Pflügers Archiv - European Journal of Physiology, 475(5), 533-548.
  • Calcium Flux Protocol. (n.d.). Retrieved January 26, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(8), 2046.
  • Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels. (2016). ACS Chemical Neuroscience, 7(11), 1545-1555.
  • FLIPR™ Assays for GPCR and Ion Channel Targets. (2012). Assay and Drug Development Technologies, 10(2), 101-110.
  • Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channels. (2014). Cold Spring Harbor Protocols, 2014(4).
  • Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. (2025). BenchChem.
  • FLIPR™ Assays for GPCR and Ion Channel Targets. (2012). Assay and Drug Development Technologies, 10(2), 101-110.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 1835-1853.

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of Novel Tetrahydrocyclopenta[c]pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The tetrahydrocyclopenta[c]pyrazole scaffold is a privileged heterocyclic motif increasingly recognized for its potential in medicinal chemistry and materials science. The synthesis of novel derivatives, while synthetically accessible, presents significant challenges in unambiguous structural assignment due to the potential for isomerism and complex stereochemistry. This in-depth technical guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals engaged in the structural elucidation of these novel compounds. We will delve into the causality behind experimental choices, integrating advanced spectroscopic and crystallographic techniques with computational chemistry to establish a self-validating system for structural confirmation. This guide is designed to be a practical resource, bridging the gap between raw analytical data and definitive structural assignment.

Introduction: The Structural Challenge of Fused Pyrazoles

Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, a structural feature that imparts a unique combination of chemical properties.[1] When fused to a cyclopentane ring, as in the tetrahydrocyclopenta[c]pyrazole core, the resulting system introduces conformational complexities and multiple stereocenters that demand a multi-faceted analytical approach. The primary challenge in elucidating novel derivatives lies in definitively establishing:

  • Regiochemistry: Particularly in cycloaddition reactions, the orientation of substituents on the pyrazole ring can lead to different regioisomers which may be difficult to distinguish by simple spectroscopic methods.[2]

  • Stereochemistry: The saturated cyclopentane portion of the molecule can introduce multiple chiral centers, requiring advanced NMR techniques to determine relative and absolute configurations.

  • Tautomerism: The N-H proton of the pyrazole ring can exist in different tautomeric forms, which can complicate spectroscopic analysis.[3]

This guide will systematically address these challenges by outlining an integrated workflow that leverages the strengths of various analytical techniques.

The Integrated Workflow for Structural Elucidation

A robust structural elucidation strategy does not rely on a single technique but rather on the convergence of data from multiple, orthogonal methods. The causality behind this choice is simple: each technique provides a unique piece of the structural puzzle, and their collective agreement builds a fortress of scientific certainty.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_nmr Core NMR Analysis cluster_advanced Definitive & Computational Analysis Synthesis Novel Compound Synthesis Purification Chromatography & Purity Check Synthesis->Purification MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_NOE NOE Experiments (NOESY/ROESY) NMR_2D->NMR_NOE XRay Single-Crystal X-Ray Crystallography NMR_NOE->XRay Computational Computational Chemistry (DFT Calculations) NMR_NOE->Computational XRay->Computational Validation Final_Structure Final Structure Assignment Computational->Final_Structure

Figure 1: Integrated workflow for structural elucidation.

Foundational Analysis: Confirming the Molecular Formula and Functional Groups

The first step in any structural elucidation is to confirm the molecular formula and identify the key functional groups present. This is a self-validating system; the mass spectrometry data must be consistent with the elemental analysis and the functional groups identified by FTIR.

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is the bedrock of the entire elucidation process. The fragmentation patterns observed in the mass spectrum can also offer initial clues about the structure, particularly the stability of the pyrazole ring and the nature of its substituents.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective method for identifying key functional groups. For tetrahydrocyclopenta[c]pyrazoles, characteristic vibrational bands include:

  • N-H stretching: A broad band typically in the range of 3100-3500 cm⁻¹, which can be influenced by hydrogen bonding.[5]

  • C=N stretching: Found in the 1500-1650 cm⁻¹ region, characteristic of the pyrazole ring.

  • C-H stretching: Aliphatic C-H stretches from the cyclopentane ring will appear just below 3000 cm⁻¹.

Functional Group Typical Wavenumber (cm⁻¹) Significance for Tetrahydrocyclopenta[c]pyrazoles
N-H Stretch3100 - 3500 (broad)Confirms the presence of the pyrazole N-H proton.[5]
C-H (sp³) Stretch2850 - 2960Indicates the saturated cyclopentane ring protons.
C=N Stretch1500 - 1650Characteristic of the pyrazole ring system.
C=O Stretch1680 - 1750If carbonyl substituents are present.
The Core of Elucidation: Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the connectivity and stereochemistry of organic molecules in solution.[6] For complex fused heterocycles, a combination of 1D and 2D NMR experiments is essential.

1D NMR (¹H, ¹³C, and DEPT):

  • ¹H NMR: Provides information on the chemical environment, number, and connectivity of protons. Key regions for tetrahydrocyclopenta[c]pyrazoles include the aromatic/olefinic region for pyrazole protons and the aliphatic region for the cyclopentane protons.

  • ¹³C NMR: Shows the number of unique carbon environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which is crucial for assigning the carbons of the cyclopentane ring.

2D NMR for Connectivity (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H), revealing which protons are adjacent to each other. This is fundamental for tracing the proton network within the cyclopentane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to (¹H-¹³C one-bond correlation).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing the molecular fragments together, for example, by correlating a proton on the cyclopentane ring to a carbon in the pyrazole ring, thus confirming the fused structure.[7]

NMR_Connectivity cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure 2D Structure (Connectivity Map) COSY->Structure HSQC->Structure HMBC->Structure

Figure 2: Using 2D NMR to establish the 2D structure.

2D NMR for Stereochemistry (NOESY/ROESY):

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. This is indispensable for determining the relative stereochemistry of the substituents on the cyclopentane ring. For instance, a NOE correlation between two protons on the same face of the ring provides strong evidence for a cis relationship.[6]

The Gold Standard: Single-Crystal X-Ray Crystallography

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule in the solid state.[8][9] This technique is considered the gold standard for structural elucidation as it directly visualizes the atomic positions, bond lengths, and bond angles. The resulting crystal structure can be used to definitively confirm the connectivity and stereochemistry proposed by NMR analysis.

Protocol: Growing Diffraction-Quality Crystals

  • Purification: Ensure the sample is of the highest possible purity (>99%). Impurities can inhibit crystal growth.

  • Solvent Selection: Screen a variety of solvents and solvent mixtures. Ideal solvents are those in which the compound has moderate solubility.

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (one in which the compound is insoluble but the "good" solvent is miscible). The poor solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

  • Cooling: Slowly cool a saturated solution of the compound. This can be done in a refrigerator or by using a programmable cooling device.

Computational Chemistry: The Final Validation

In cases where single crystals cannot be obtained or as a complementary validation tool, computational chemistry, particularly Density Functional Theory (DFT), is invaluable.[5] By calculating the theoretical NMR chemical shifts for a proposed structure, one can compare them to the experimental values. A strong correlation between the calculated and experimental data provides powerful evidence for the correctness of the proposed structure.[7]

Workflow: DFT-Assisted Structure Validation

  • Structure Proposal: Based on all spectroscopic data, propose one or more candidate structures.

  • Geometry Optimization: Perform a geometry optimization of each candidate structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • NMR Calculation: Using the optimized geometry, calculate the ¹³C and ¹H NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method.

  • Correlation Analysis: Plot the calculated NMR chemical shifts against the experimental values. A high correlation coefficient (R² > 0.99) and a low mean absolute error (MAE) strongly support the proposed structure.

DFT_Validation Proposed_Structure Proposed Structure (from NMR data) DFT_Opt DFT Geometry Optimization Proposed_Structure->DFT_Opt NMR_Calc GIAO NMR Calculation DFT_Opt->NMR_Calc Comparison Correlation Analysis (Calculated vs. Experimental) NMR_Calc->Comparison Experimental_NMR Experimental NMR Data Experimental_NMR->Comparison Validation Structure Validated Comparison->Validation High Correlation Rejection Structure Rejected Comparison->Rejection Low Correlation

Figure 3: DFT workflow for structural validation.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of novel tetrahydrocyclopenta[c]pyrazoles is a complex task that requires a synergistic and methodical approach. By integrating the foundational data from mass spectrometry and FTIR with the detailed connectivity and stereochemical information from advanced NMR techniques, a highly confident structural hypothesis can be formed. This hypothesis is then rigorously tested and ultimately confirmed by the definitive evidence of single-crystal X-ray crystallography or validated through the strong corroboration of computational chemistry. This self-validating workflow, rooted in the principles of causality and orthogonal data verification, ensures the highest degree of scientific integrity and provides a clear path to unambiguous structural assignment for researchers in the field.

References

  • Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.[Link]

  • Structural and Conformational Aspects in the Chemistry of Heterocycles. MDPI.[Link]

  • Cyclopenta(C)pyrazole, 1,4,5,6-tetrahydro-3-(1H-tetrazol-5-YL)-, sodium salt (1:1). PubChem.[Link]

  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.[Link]

  • Addressing the Challenges of Structure Elucidation in Natural Products Possessing the Oxirane Moiety. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central.[Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au - ACS Publications.[Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing.[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.[Link]

  • 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. PubChem.[Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett.[Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.[Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry.[Link]

  • Computational Heterocyclic Chemistry. Imperial College Press.[Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. PMC - PubMed Central.[Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.[Link]

  • Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals.[Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.[Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI.[Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate.[Link]

  • Structure Determination of Regioisomeric Fused Heterocycles by the Combined Use of 2D NMR Experiments and GIAO DFT 13C Chemical Shifts. ResearchGate.[Link]

  • Theoretical structure determination of a class of heterocyclic compounds: The pyrazolidines. ResearchGate.[Link]

  • Heterocyclic Chemistry @Scripps: Lecture 1. YouTube.[Link]

  • Addressing the Challenges of Structure Elucidation in Natural Products Possessing the Oxirane Moiety. ACS Publications - American Chemical Society.[Link]

  • Nitrogen NMR studies on some fused ring N-heterocycles. Caltech Authors.[Link]

  • Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B.[Link]

  • Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7. ResearchGate.[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.[Link]

  • 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole. PubChem.[Link]

Sources

Methodological & Application

Application Note: A Strategic Approach to the Preparative HPLC Purification of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to developing a robust preparative High-Performance Liquid Chromatography (HPLC) method for the purification of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine. The inherent polarity and basic nature of this aminopyrazole derivative present unique challenges for achieving high purity. This application note outlines a systematic approach, beginning with analytical method development and scaling up to a preparative protocol. We will delve into the rationale behind the selection of the chromatographic mode, stationary phase, and mobile phase composition to ensure a successful and efficient purification process. The protocols described herein are designed to be self-validating, adhering to principles outlined in established regulatory guidelines.

Introduction: The Purification Challenge

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery due to its scaffold's potential for biological activity. As with many small molecule drug candidates, achieving high purity is paramount for accurate biological screening, toxicological studies, and eventual clinical use. The presence of impurities, even in small amounts, can lead to misleading results and potential safety concerns.

The primary challenge in the purification of this molecule lies in its polar and basic nature. The amine functional group can lead to peak tailing on traditional silica-based reversed-phase columns due to interactions with residual silanols. Furthermore, its good aqueous solubility can result in poor retention in reversed-phase chromatography.[1][2] This necessitates a carefully considered approach to HPLC method development.

Strategic Method Development: A Logic-Driven Approach

A successful preparative HPLC purification begins with a well-developed analytical method.[3] This allows for the optimization of selectivity and resolution on a smaller, more cost-effective scale before scaling up.[4] The following sections detail the critical decisions and their scientific underpinnings.

Choosing the Right Chromatographic Mode

Given the polar nature of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine, two primary HPLC modes are viable:

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase.[2][5] For polar amines, challenges with retention and peak shape can be overcome by using modern, base-deactivated columns and by carefully controlling the mobile phase pH.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase.[7][8] It employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[7][8]

For this application, we will focus on Reversed-Phase HPLC due to its versatility and the wide availability of robust stationary phases. We will address the potential challenges through careful column selection and mobile phase optimization.

Stationary Phase Selection: Mitigating Peak Tailing

The choice of the stationary phase is critical for achieving good peak shape and resolution.[9] For a basic compound like our target molecule, a standard C18 column may not be ideal due to potential secondary interactions with acidic silanol groups on the silica surface, leading to peak tailing. To circumvent this, we recommend a base-deactivated C18 column . These columns have been specially treated to minimize the number of accessible silanol groups, resulting in improved peak symmetry for basic analytes.[10]

Mobile Phase Optimization: The Key to Selectivity

The mobile phase composition has a profound impact on the separation.[11][12] For our target amine, the following parameters are crucial:

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC.[9] Acetonitrile is often preferred for its lower viscosity and UV transparency. The choice between them can also affect selectivity.

  • Aqueous Phase and pH Control: The ionization state of the amine group is controlled by the pH of the mobile phase.[11] To ensure consistent retention and good peak shape, the mobile phase should be buffered. A pH of around 3-4 will ensure the amine is protonated, which can improve its interaction with the stationary phase and enhance retention. A volatile buffer system like formic acid or trifluoroacetic acid (TFA) is ideal, especially if the purified fractions are to be lyophilized. A low concentration (0.1%) is typically sufficient.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for separating compounds with a range of polarities and for ensuring that the target compound elutes as a sharp peak.[5]

Experimental Protocols

The following protocols provide a step-by-step guide for the purification of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine, from analytical method development to preparative scale-up.

Analytical Method Development Protocol

This initial step is designed to find the optimal separation conditions on an analytical scale.

Instrumentation:

  • Analytical HPLC system with a UV detector.

Materials:

  • Crude 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or TFA)

  • Analytical base-deactivated C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude sample in the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Scan for an appropriate wavelength using a PDA detector, or use a standard wavelength like 254 nm if the chromophore is suitable.

    • Gradient Program: Start with a scouting gradient (see Table 1).

  • Analysis: Inject the sample and monitor the chromatogram. Identify the peak corresponding to the target compound (ideally confirmed by mass spectrometry).

  • Optimization: Adjust the gradient slope and duration to achieve optimal resolution between the target peak and any impurities. The goal is to maximize the separation (resolution) while keeping the run time reasonable.

Table 1: Analytical Scouting Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Preparative Scale-Up Protocol

Once a satisfactory analytical separation is achieved, the method can be scaled up for preparative purification.[4]

Instrumentation:

  • Preparative HPLC system with a fraction collector.

Materials:

  • Crude 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine sample

  • HPLC-grade solvents (larger quantities)

  • Preparative base-deactivated C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)

Procedure:

  • Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile, or DMSO if necessary). The concentration will be significantly higher than for the analytical run. Ensure the sample is fully dissolved and filtered.

  • Mobile Phase Preparation: Prepare larger volumes of Mobile Phase A and B as defined in the analytical method.

  • Scale-Up Calculations:

    • Flow Rate: Adjust the flow rate based on the column cross-sectional area. A common formula is: Preparative Flow Rate = Analytical Flow Rate * (Preparative Column Radius² / Analytical Column Radius²)

    • Gradient Time: The gradient time should be scaled proportionally to the flow rate and column volume to maintain the same separation.

    • Injection Volume: The injection volume can be significantly increased. This will depend on the loading capacity of the column and the solubility of the sample.

  • Chromatographic Conditions:

    • Flow Rate: As calculated above.

    • Injection Volume: Start with a conservative volume and increase in subsequent runs if resolution is maintained.

    • Column Temperature: 30 °C

    • Detection: Use the same wavelength as in the analytical method.

    • Gradient Program: The scaled-up gradient program.

  • Fraction Collection: Set the fraction collector to collect the eluent corresponding to the target peak. Collection can be triggered by time or by the detector signal (peak-based collection is generally preferred).

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Pool the pure fractions.

    • Remove the solvent, typically by rotary evaporation followed by lyophilization if a volatile buffer was used.

Table 2: Example Preparative HPLC Parameters

ParameterAnalytical ScalePreparative Scale
Column Dimensions4.6 x 150 mm21.2 x 250 mm
Particle Size5 µm10 µm
Flow Rate1.0 mL/min~21.2 mL/min
Injection Volume5 µL1-5 mL (sample dependent)
GradientAs optimizedScaled from analytical

Method Validation and System Suitability

For applications in drug development, the analytical method used for purity assessment of the final compound should be validated according to ICH guidelines.[13][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

System suitability tests should be performed before each batch of purifications to ensure the chromatographic system is performing adequately.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purification process.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_collection Post-Column Crude Crude Sample Dissolve Dissolve & Filter Crude->Dissolve Injector Injector Dissolve->Injector Pump Solvent Delivery Pump->Injector Column Preparative Column Injector->Column Detector UV Detector Column->Detector FC Fraction Collector Detector->FC Analysis Purity Analysis FC->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Removal Pooling->Evaporation Pure_Compound Pure Compound Evaporation->Pure_Compound

Caption: Preparative HPLC Purification Workflow.

Method_Dev_Logic A Define Purification Goal (Purity, Yield) B Select Chromatographic Mode (RP-HPLC vs. HILIC) A->B C Choose Stationary Phase (Base-Deactivated C18) B->C D Analytical Method Development C->D E Optimize Mobile Phase (pH, Organic Modifier) D->E F Develop Gradient E->F G Analytical Method Optimized? F->G G->E No H Scale-Up to Preparative G->H Yes I Perform Purification H->I J Analyze Fractions I->J K Pure Compound Obtained? J->K K->H No (Adjust Loading) L Pool Fractions & Isolate K->L Yes M END L->M

Caption: Logical Flow of Method Development.

Conclusion

The purification of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine by preparative HPLC is a readily achievable goal when a systematic and scientifically grounded approach is employed. By starting with a robust analytical method, carefully selecting a base-deactivated stationary phase, and optimizing the mobile phase pH and composition, the challenges associated with purifying polar basic compounds can be effectively overcome. This application note provides a comprehensive framework for researchers to develop a tailored purification protocol, ensuring the high-purity material required for downstream applications in drug discovery and development.

References

  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Labcompare.com. [Link][9]

  • Agilent Technologies. Principles and practical aspects of preparative liquid chromatography. [Link][3]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][13]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link][11]

  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link][7]

  • ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link][15]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link][14]

  • Phenomenex. Reversed Phase HPLC Columns. [Link][5]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link][8]

  • LCGC International. (2013). Introduction to Preparative HPLC. [Link][4]

  • LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link][1]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link][12]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link][2]

  • Biocompare. (2014). Picking the Perfect HPLC Column. [Link][10]

  • HPLC. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link][6]

Sources

The Knorr Cyclocondensation: A Comprehensive Guide to Pyrazole Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals, agrochemicals, and functional materials. Its prevalence is a testament to its unique physicochemical properties and its ability to engage in various biological interactions. The Knorr cyclocondensation, a classic name reaction in organic chemistry, remains one of the most robust and versatile methods for the synthesis of this valuable heterocyclic scaffold. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of the Knorr pyrazole synthesis.

Theoretical Framework: Understanding the Knorr Cyclocondensation

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is fundamentally a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] The thermodynamic driving force for this reaction is the formation of a stable, aromatic pyrazole ring with the concomitant loss of two molecules of water.[1]

The Reaction Mechanism: A Stepwise Approach

The reaction is typically acid-catalyzed and proceeds through a well-defined sequence of steps. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes, particularly with complex substrates.[3][4]

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often the more sterically accessible or electronically more reactive carbonyl group. Under acidic conditions, protonation of the carbonyl oxygen enhances its electrophilicity, facilitating this initial attack. This step results in the formation of a hydrazone intermediate.[5]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This cyclization step forms a non-aromatic, five-membered ring intermediate.

  • Dehydration: The cyclic intermediate subsequently undergoes dehydration, losing two molecules of water, to yield the final, stable aromatic pyrazole product. This dehydration is often the rate-determining step of the overall process.

The general mechanism is depicted in the following workflow:

Knorr_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_end Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone + Hydrazine (Nucleophilic Attack) Hydrazine Hydrazine Derivative Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole - 2 H₂O (Dehydration)

Caption: General Mechanism of the Knorr Pyrazole Synthesis.

Regioselectivity: The Challenge of Unsymmetrical Substrates

A critical consideration in the Knorr synthesis arises when employing unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. In such cases, the initial nucleophilic attack can occur at either of the two distinct carbonyl groups, potentially leading to a mixture of two regioisomeric pyrazole products.[6] Controlling this regioselectivity is paramount for efficient and predictable synthesis.

Several factors influence the regiochemical outcome:

  • Electronic Effects: The inherent electronic differences between the two carbonyl groups play a significant role. For instance, in a β-ketoester, the ketone carbonyl is generally more electrophilic and reactive towards nucleophilic attack than the ester carbonyl.[5]

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group. This factor can be exploited by using bulky substituents on the dicarbonyl compound or the hydrazine.

  • Reaction Conditions:

    • pH: The acidity or basicity of the reaction medium can profoundly impact regioselectivity. Acid catalysis can favor the attack at the more basic carbonyl oxygen, while basic conditions can involve enolate intermediates, altering the reaction pathway.

    • Solvent: The choice of solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the solvation of intermediates, thereby affecting the regiochemical outcome. The use of fluorinated alcohols, for example, has been shown to improve regioselectivity in certain cases.

    • Temperature: Kinetic versus thermodynamic control can be influenced by the reaction temperature. At lower temperatures, the kinetically favored product may predominate, while at higher temperatures, the thermodynamically more stable regioisomer is often the major product.

Table 1: Factors Influencing Regioselectivity in the Knorr Pyrazole Synthesis

FactorInfluence on RegioselectivityExample
Electronic Effects The more electrophilic carbonyl is preferentially attacked.In a β-ketoester, the ketone is more reactive than the ester.[5]
Steric Hindrance Attack occurs at the less sterically hindered carbonyl.A bulky substituent adjacent to one carbonyl will direct attack to the other.
pH Can alter the reactive species and pathway.Acidic conditions may favor one tautomer, while basic conditions favor another.
Solvent Can influence tautomeric equilibria and solvation.Fluorinated alcohols can enhance the preference for one regioisomer.
Temperature Determines kinetic vs. thermodynamic product distribution.Higher temperatures may favor the more stable isomer.

Experimental Protocols: From Simple Scaffolds to Pharmaceutical Agents

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative pyrazole derivatives, showcasing the versatility of the Knorr cyclocondensation.

Protocol 1: Synthesis of 3,5-Dimethylpyrazole – A Classic Example

This protocol details the synthesis of a simple, symmetrical pyrazole from acetylacetone and hydrazine.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Hydrazine hydrate or hydrazine sulfate

  • Sodium hydroxide (if using hydrazine sulfate)

  • Ethanol or Water

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

  • Glacial acetic acid (catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1 equivalent) in a suitable solvent such as ethanol or water.

  • Hydrazine Addition: Slowly add a solution of hydrazine hydrate (1 equivalent) or a neutralized solution of hydrazine sulfate to the flask with stirring. A slight exotherm may be observed.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in water and extract with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 3,5-dimethylpyrazole.

  • Purification: The product can be purified by recrystallization from a suitable solvent such as hexane or by sublimation.

Protocol1_Workflow Start Dissolve Acetylacetone in Solvent Add_Hydrazine Add Hydrazine Solution Start->Add_Hydrazine Add_Catalyst Add Glacial Acetic Acid Add_Hydrazine->Add_Catalyst Reflux Reflux for 1-2 hours Add_Catalyst->Reflux Workup Cool and Isolate/ Concentrate Reflux->Workup Extraction Aqueous Work-up and Ether Extraction Workup->Extraction Purification Dry, Evaporate, and Recrystallize Extraction->Purification Product 3,5-Dimethylpyrazole Purification->Product

Caption: Experimental Workflow for the Synthesis of 3,5-Dimethylpyrazole.

Protocol 2: Synthesis of a Pyrazolone Derivative - Edaravone

This protocol describes the synthesis of Edaravone, a neuroprotective agent, from ethyl acetoacetate and phenylhydrazine, illustrating the formation of a pyrazolone.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux for 1-2 hours. The product will often precipitate from the reaction mixture upon cooling.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain Edaravone. Further purification can be achieved by recrystallization from ethanol.

Protocol 3: Synthesis of the COX-2 Inhibitor, Celecoxib

This protocol outlines the synthesis of the anti-inflammatory drug Celecoxib, a prime example of the Knorr synthesis in pharmaceutical development.[7]

Part A: Synthesis of the 1,3-Diketone Intermediate

  • Reaction Setup: In a suitable reactor, suspend sodium hydride (1.1 equivalents) in an anhydrous solvent like toluene.

  • Addition of Ketone and Ester: A mixture of 4-methylacetophenone (1 equivalent) and ethyl trifluoroacetate (1.2 equivalents) is added dropwise to the sodium hydride suspension at a controlled temperature (e.g., 20-25 °C).

  • Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 40-45 °C) for several hours until the reaction is complete.

  • Work-up: The reaction is quenched by the careful addition of aqueous acid (e.g., 15% HCl). The organic layer is separated, washed, dried, and the solvent is removed to yield the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione. This intermediate can be purified by crystallization.[8]

Part B: Knorr Cyclocondensation to form Celecoxib

  • Reaction Setup: The 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1 equivalent) and 4-sulfonamidophenylhydrazine hydrochloride (1 equivalent) are suspended in a solvent such as ethanol.

  • Reaction: The mixture is heated to reflux for several hours.

  • Isolation: Upon cooling, the Celecoxib product crystallizes out of the solution.

  • Purification: The crude product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure Celecoxib.[1][9][10]

Applications in Drug Discovery and Development

The Knorr pyrazole synthesis is a powerful tool in the arsenal of the medicinal chemist. The pyrazole scaffold is a privileged structure, and its derivatives have demonstrated a wide range of biological activities, including:

  • Anti-inflammatory: As exemplified by Celecoxib, a selective COX-2 inhibitor.

  • Anticancer: Many pyrazole-containing compounds have shown potent anticancer activity.

  • Antimicrobial: Pyrazole derivatives have been investigated as antibacterial and antifungal agents.

  • Neuroprotective: Edaravone is used for the treatment of amyotrophic lateral sclerosis (ALS).

The straightforward nature of the Knorr synthesis allows for the rapid generation of libraries of pyrazole analogs for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.

Troubleshooting and Optimization

Table 2: Common Issues and Solutions in Knorr Pyrazole Synthesis

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction, side reactions, difficult purification.Increase reaction time or temperature, use a more effective catalyst, optimize work-up and purification procedures.
Mixture of Regioisomers Use of an unsymmetrical 1,3-dicarbonyl.Modify reaction conditions (pH, solvent, temperature) to favor one isomer, or use a protecting group strategy.
Formation of Side Products Self-condensation of starting materials, decomposition.Control reaction temperature, use purified reagents, consider a different catalyst.
Difficulty in Product Isolation Product is soluble in the reaction solvent or forms an oil.Add a co-solvent to induce precipitation, perform an extraction, or use column chromatography for purification.

Conclusion

The Knorr cyclocondensation for pyrazole synthesis is a time-tested and highly effective method for the construction of this important heterocyclic ring system. Its operational simplicity, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials make it an indispensable tool for both academic research and industrial drug development. A thorough understanding of the reaction mechanism and the factors governing its regioselectivity empowers chemists to design and execute efficient and predictable syntheses of novel pyrazole-based molecules with therapeutic potential.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 10(7), 1307–1310.
  • Ferreira, V. F., et al. (2017). Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.
  • Pirie, D. K., et al. (2018). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Beilstein Journal of Organic Chemistry, 14, 2969-2977.
  • Elguero, J., et al. (1996). The Knorr pyrazole synthesis. In The Chemistry of Heterocyclic Compounds: Pyrazoles (Vol. 59, pp. 1-75). John Wiley & Sons, Inc.
  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Su, C., et al. (2018). Mechanistic Study on the Knorr Pyrazole Synthesis-Thioester Generation Reaction. The Journal of Organic Chemistry, 83(15), 8436-8443.
  • Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4783.
  • Organic Syntheses. (1963). 3,5-Dimethylpyrazole. Organic Syntheses, 43, 35.
  • Chem Help Asap. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

  • Google Patents. (2012). CN102391184A - Synthesis method of celecoxib.
  • Google Patents. (2014).
  • Lupine Publishers. (2018).
  • Google Patents. (2019).
  • Eureka | Patsnap. (n.d.). Synthesis method of celecoxib.

Sources

Application Note: Comprehensive Characterization of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the analytical techniques for the structural elucidation and purity assessment of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine, a novel heterocyclic amine with significant potential in medicinal chemistry. The protocols and insights provided herein are designed to ensure the highest level of scientific integrity, offering a robust framework for the comprehensive characterization of this and structurally related compounds.

Introduction: The Significance of Rigorous Characterization

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is a fused pyrazole-cyclopentane heterocyclic compound. The pyrazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities.[1][2] The rigid, fused ring system of this particular molecule presents a unique three-dimensional structure that is of considerable interest for designing selective modulators of biological targets.

Given the therapeutic potential, unambiguous characterization of its chemical structure and the precise determination of its purity are paramount for advancing this compound through the drug discovery and development pipeline. This application note details a multi-faceted analytical approach, leveraging a suite of spectroscopic and chromatographic techniques to provide a holistic understanding of the molecule's identity and quality. The causality behind the selection of each technique and the interpretation of the resulting data are explained to provide a framework for self-validating experimental design.

Strategic Analytical Workflow

A logical and sequential application of various analytical techniques is crucial for an efficient and thorough characterization. The proposed workflow ensures that each step builds upon the information gathered in the previous one, leading to a comprehensive and unambiguous structural assignment and purity profile.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (EI-MS/ESI-MS) NMR->MS Molecular Weight Confirmation HPLC HPLC-UV/MS (Purity, Quantification) NMR->HPLC Purity Assessment FTIR FTIR Spectroscopy MS->FTIR Functional Group Confirmation XRay X-Ray Crystallography (If single crystal) FTIR->XRay Absolute Structure (Optional) XRay->HPLC Synthesis Synthesized Compound Synthesis->NMR Initial Structure Confirmation

Figure 1: Recommended analytical workflow for the characterization of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for determining the precise structure of organic molecules in solution.[3][4] For 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: Mapping the Proton Environment

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Parameters: Sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.

Expected ¹H NMR Spectral Data (Illustrative):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
NH₂5.0-6.0br s2H-Amine protons
CH₂ (cyclopentane)2.2-2.8m4H-Protons on C4 and C6
CH₂ (cyclopentane)1.8-2.2m2H-Protons on C5
N-CH₃3.7s3H-N-methyl protons

Interpretation: The broad singlet for the amine protons is characteristic and its chemical shift can be solvent-dependent. The complex multiplets for the cyclopentane protons arise from their diastereotopic nature. The sharp singlet for the N-methyl group is a key identifier.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Rationale: ¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Protocol:

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: Same as for ¹H NMR.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Acquisition Parameters: Longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

Expected ¹³C NMR Spectral Data (Illustrative):

CarbonChemical Shift (δ, ppm)Assignment
C=N (pyrazole)150-160C3-amine
C-N (pyrazole)135-145C3a
C-C (pyrazole)110-120C6a
CH₂ (cyclopentane)25-35C4, C5, C6
N-CH₃30-40N-methyl carbon

Interpretation: The chemical shifts of the pyrazole ring carbons are characteristic. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy: Connecting the Dots

Rationale: 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals, especially for the complex cyclopentane ring system.

  • COSY: Identifies proton-proton couplings, helping to trace the connectivity of the cyclopentane ring protons.

  • HSQC: Correlates directly bonded proton and carbon atoms.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Rationale: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural information.[5][6][7][8] Both electron ionization (EI) and electrospray ionization (ESI) are valuable techniques.

Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Setup:

    • Mass Spectrometer: ESI source coupled to a quadrupole or time-of-flight (TOF) analyzer.

    • Ionization Mode: Positive ion mode is preferred for this basic amine.

    • Analysis Mode: Full scan to determine the molecular ion.

Expected MS Data:

  • Molecular Ion: [M+H]⁺ at m/z corresponding to the molecular weight of the compound plus a proton.

  • Fragmentation: The fragmentation pattern can provide clues about the structure. Common fragmentation pathways for N-heterocycles involve ring cleavage.[6]

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

Rationale: HPLC is the primary method for determining the purity of a compound and for quantitative analysis.[9][10][11] A reversed-phase method is generally suitable for this moderately polar compound.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC System:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. The acidic modifier improves peak shape for basic analytes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set at a wavelength where the compound has significant absorbance (determined by UV-Vis spectroscopy).

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Data Presentation:

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient10-90% B over 15 min
Flow Rate1.0 mL/min
Detection254 nm
Retention Time~7.5 min (Illustrative)
Purity>99% (Illustrative)

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Rationale: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[12]

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.

  • Instrument Setup:

    • Spectrometer: FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

Expected FTIR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3500N-H stretchPrimary amine (NH₂)
2850-2960C-H stretchAliphatic (cyclopentane, N-CH₃)
1620-1680C=N stretchPyrazole ring
1500-1600C=C stretchPyrazole ring
1200-1300C-N stretchPyrazole ring[13]

X-ray Crystallography: The Definitive Structure

Rationale: For crystalline materials, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule.[1][14][15][16][17] This is the gold standard for structural elucidation.

Protocol:

  • Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent system. This can be a trial-and-error process.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure.

Conclusion

The comprehensive characterization of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine requires a multi-technique approach. The combination of NMR spectroscopy for detailed structural elucidation, mass spectrometry for molecular weight confirmation, HPLC for purity assessment, and FTIR for functional group identification provides a robust and reliable dataset. When single crystals are available, X-ray crystallography offers the ultimate structural confirmation. The protocols and interpretive guidance provided in this application note are designed to ensure the generation of high-quality, reliable data for this and other novel heterocyclic compounds.

References

  • Al-Hourani, B., Al-Awaida, W., El-Hiti, G. A., & Kariuki, B. M. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8904. [Link]

  • El-Sayed, I. H. (2012). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Kubica, P., Namieśnik, J., & Wasik, A. (2019). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 24(18), 3348. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]

  • S. L. M. G., & et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(3), 133-139. [Link]

  • Ben-Aoun, Z., Al-Majid, A. M., Barakat, A., & Ghabbour, H. A. (2020). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 25(23), 5760. [Link]

  • S. L. M. G., & et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... [Link]

  • El-Sayed, W. M., & et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]

  • Tsyshkov, K. A., & et al. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

  • ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR, 7(3), 972-978. [Link]

  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

  • Kolehmainen, E., & et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(10), 823-827. [Link]

  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. [Link]

  • Igbokwe, N. N., & et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. SEPARATION SCIENCE PLUS. [Link]

  • Anderson, D. M. W., & et al. (1968). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-206. [Link]

  • Salem, M. A. I., & et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]

  • Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 8(19), 31-36. [Link]

  • Jennings, A. L., Jr., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry, 29(7), 2065-2068. [Link]

  • NIST. (n.d.). 1H-Pyrazole. [Link]

  • nptelhrd. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

  • Al-Majid, A. M., & et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25585-25594. [Link]

  • Chemistry. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • CSIR-NIScPR. (2023). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Open Research@CSIR-NIScPR. [Link]

  • Crystals. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Cardiff University. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. -ORCA. [Link]

  • ResearchGate. (2022). (PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. [Link]

  • Yusuf, M., & Jain, P. (2012). Synthesis, characterization and antimicrobial studies of new bispyrazolines linked via 3-aryl ring with aliphatic chains. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 295-304. [Link]

  • Lv, H. S., & et al. (2011). Synthesis, X-ray Crystal Structures and Optical Properties of Novel Substituted Pyrazoly 1,3,4-oxadiazole Derivatives. Journal of Fluorescence, 21(4), 1797-1804. [Link]

  • ResearchGate. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

Sources

Application Note: Accelerating Pyrazole Synthesis through Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Pyrazoles and the Need for Synthetic Innovation

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemistry. This five-membered aromatic heterocycle is a privileged scaffold found in a multitude of blockbuster drugs, including the anti-inflammatory agent celecoxib, the appetite suppressant rimonabant, and various kinase inhibitors used in oncology.[1] The widespread utility of pyrazoles stems from their ability to engage in a variety of non-covalent interactions with biological targets, their metabolic stability, and the synthetic tractability that allows for extensive functionalization.

Traditionally, the synthesis of pyrazoles has been dominated by batch-wise condensation reactions, most notably the Knorr synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[2] While effective, these batch processes often suffer from limitations such as long reaction times, safety concerns when dealing with hazardous intermediates like hydrazines, and challenges in scalability and process control, particularly for exothermic reactions.

Continuous flow chemistry has emerged as a transformative technology that directly addresses these challenges.[3][4] By conducting reactions in a continuously moving stream through a network of tubes or microreactors, flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time. This precise control leads to enhanced reaction efficiency, improved safety profiles, and streamlined scalability.[3][5] This application note provides a detailed overview and specific protocols for the efficient synthesis of pyrazoles using continuous flow technology, tailored for researchers, scientists, and drug development professionals.

The Rationale for Flow Chemistry in Pyrazole Synthesis: A Paradigm Shift

The decision to transition from batch to continuous flow for pyrazole synthesis is underpinned by several key advantages that are rooted in fundamental chemical engineering principles. The high surface-area-to-volume ratio in flow reactors is central to many of these benefits.[6]

  • Enhanced Safety: Many pyrazole syntheses involve hazardous reagents or intermediates, such as diazonium salts or energetic hydrazines. In a flow reactor, only a small volume of the reaction mixture is present at any given moment, significantly mitigating the risks associated with thermal runaways or the accumulation of explosive species. This allows for the exploration of more aggressive reaction conditions (higher temperatures and pressures) that would be unsafe in a large-scale batch reactor.[5]

  • Rapid Reaction Optimization: The automated and steady-state nature of flow systems allows for rapid screening of reaction parameters. By systematically varying flow rates, temperature, and reagent stoichiometry, a process can be optimized in a fraction of the time required for equivalent batch experiments.

  • Improved Yield and Selectivity: The precise temperature control afforded by flow reactors minimizes the formation of byproducts, leading to higher yields and cleaner reaction profiles. This is particularly crucial in the synthesis of unsymmetrical pyrazoles where regioselectivity can be a challenge.

  • Seamless Scalability: Scaling up a flow process typically involves running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than redesigning a larger and potentially more hazardous batch reactor. This makes the transition from laboratory-scale synthesis to pilot-plant or manufacturing scale more predictable and linear.

  • Telescoped and Multi-Step Syntheses: Flow chemistry is exceptionally well-suited for "telescoping" multiple synthetic steps into a single, continuous process without the need for intermediate isolation and purification.[7] This dramatically reduces manual handling, solvent usage, and overall process time, leading to significant gains in efficiency.

Experimental Workflows and Protocols

Protocol 1: Four-Stage Telescoped Synthesis of N-Aryl Pyrazoles

This protocol details a multi-step continuous flow process for the synthesis of N-aryl pyrazoles from anilines, showcasing the power of telescoping reactions to handle sensitive intermediates in situ.[5] This approach avoids the isolation of potentially hazardous diazonium and hydrazine intermediates.

Workflow Overview:

The process involves four sequential stages:

  • Diazotization: Conversion of an aniline to a diazonium salt.

  • Reduction: Reduction of the diazonium salt to a hydrazine derivative.

  • Hydrolysis: In situ hydrolysis to the free hydrazine.

  • Cyclocondensation: Reaction with a 1,3-dicarbonyl compound to form the pyrazole ring.

Diagram of the Telescoped Flow Setup:

Telescoped_Pyrazole_Synthesis cluster_reactors Flow Reactor Modules Aniline Aniline in Acetonitrile Mixer1 T-Mixer Aniline->Mixer1 tBuONO t-Butyl Nitrite in Acetonitrile tBuONO->Mixer1 AscorbicAcid Ascorbic Acid in Water Mixer2 T-Mixer AscorbicAcid->Mixer2 Dicarbonyl 1,3-Dicarbonyl & HCl in Methanol Mixer3 T-Mixer Dicarbonyl->Mixer3 Reactor1 Diazotization Coil (Residence Time: 1 min) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reduction Coil (Residence Time: 6 min) Mixer2->Reactor2 Reactor2->Mixer3 Reactor3 Cyclocondensation Coil (140°C, Residence Time: 35 min) Mixer3->Reactor3 BPR Back-Pressure Regulator (100 psi) Reactor3->BPR Collection Product Collection BPR->Collection

Caption: Workflow for the four-stage telescoped synthesis of N-aryl pyrazoles.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Solution A: Prepare a 0.2 M solution of the desired aniline in acetonitrile.

    • Solution B: Prepare a 0.22 M solution of tert-butyl nitrite (tBuONO) in acetonitrile.

    • Solution C: Prepare a 0.24 M solution of ascorbic acid in water.

    • Solution D: Prepare a 0.22 M solution of the 1,3-dicarbonyl compound and a 0.8 M solution of HCl in methanol.

  • System Setup:

    • Use four independent syringe pumps or HPLC pumps to deliver the reagent solutions.

    • Connect the pumps to PFA tubing (e.g., 1.0 mm inner diameter).

    • Construct the reactor coils using PFA tubing of appropriate lengths to achieve the desired residence times. For example, for a total flow rate of 1.0 mL/min, a 1-minute residence time requires a 1.0 mL reactor volume.

    • Immerse the reactor coils in appropriate heating baths (oil baths or automated reactor heaters).

    • Place a back-pressure regulator (BPR), set to ~100 psi, after the final reactor coil to ensure the solvent remains in the liquid phase at elevated temperatures.

  • Reaction Execution:

    • Pump Solutions A and B at equal flow rates (e.g., 0.25 mL/min each) into a T-mixer, and then through the first reactor coil (Diazotization Coil) at room temperature.

    • Introduce Solution C into the stream from the first coil via a second T-mixer. Pass this combined stream through the second reactor coil (Reduction Coil), also at room temperature.

    • Introduce Solution D into the stream from the second coil via a third T-mixer.

    • Pass the final combined stream through the third, heated reactor coil (Cyclocondensation Coil) maintained at 140°C.

    • The product stream exiting the BPR is collected for analysis and purification.

Representative Data:

Aniline Derivative1,3-DicarbonylResidence Time (Cyclo.)Temperature (°C)Yield (%)
4-Nitroaniline2,4-Pentanedione35 min14069
4-Chloroaniline1-Phenyl-1,3-butanedione35 min14072
Aniline1-(Thiophen-2-yl)butane-1,3-dione35 min14058

Data synthesized from descriptions in referenced literature.[5]

Protocol 2: Continuous Flow Synthesis of the COX-2 Inhibitor Celecoxib

This protocol outlines the final cyclocondensation step in the synthesis of Celecoxib, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID).[8][9] This reaction demonstrates the translation of a batch process to a more efficient and scalable flow methodology.

Reaction Scheme: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione reacts with 4-sulfamidophenylhydrazine to yield Celecoxib.

Diagram of the Flow Chemistry Setup:

Celecoxib_Synthesis cluster_reactor Flow Reactor Dione Dione Substrate in Ethanol Mixer T-Mixer Dione->Mixer Hydrazine Hydrazine HCl in Ethanol Hydrazine->Mixer HeatedReactor Heated Coil Reactor (120°C, Residence Time: 20 min) Mixer->HeatedReactor BPR Back-Pressure Regulator (7 bar) HeatedReactor->BPR Collection Product Stream (for crystallization) BPR->Collection

Caption: A simplified flow setup for the continuous synthesis of Celecoxib.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Solution A: Prepare a solution of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione in ethanol.

    • Solution B: Prepare a solution of 4-sulfamidophenylhydrazine hydrochloride in ethanol.

  • System Setup:

    • Utilize two pumps to deliver the reagent streams.

    • The streams are combined at a T-mixer before entering a heated reactor coil (e.g., PFA or stainless steel tubing).

    • The reactor is heated to 120°C.

    • A back-pressure regulator is set to approximately 7 bar (~100 psi) to prevent solvent boiling.

  • Reaction Execution:

    • Pump solutions A and B at flow rates calculated to achieve the desired stoichiometry and a total residence time of 20 minutes within the heated coil.

    • The reaction mixture flows through the heated coil where the cyclocondensation occurs.

    • The emerging product stream is cooled and collected. The product can often be isolated by simple crystallization from the reaction mixture.

Comparative Performance Data:

MethodReaction TimeTemperature (°C)Yield (%)Key Advantages
BatchSeveral hoursReflux (~78°C)~90%Established method
Flow < 2 hours (total process) 120 90-96% Reduced time, no intermediate handling, improved safety

Data derived from referenced flow synthesis of Celecoxib.[8][9]

Future Perspectives: Integrating Enabling Technologies

The field of flow chemistry is continuously evolving, and its application to pyrazole synthesis is poised for further innovation. The integration of other enabling technologies, such as biocatalysis and photochemistry, with continuous flow setups is a particularly promising frontier. For instance, immobilized enzymes can be packed into columns (packed-bed reactors) to catalyze N-alkylation or other functionalization steps in a highly selective and green manner.[10] Similarly, photochemical reactions, which are notoriously difficult to scale up in batch due to light penetration issues, are ideally suited for flow reactors with their high surface area, enabling novel pyrazole syntheses.[11]

Conclusion

Continuous flow chemistry offers a robust, safe, and highly efficient platform for the synthesis of pyrazoles. By providing precise control over reaction conditions, it enables rapid optimization, enhances yields, and facilitates a more streamlined path from laboratory discovery to industrial production. The telescoped and multi-step capabilities of flow synthesis are particularly advantageous, minimizing waste and manual intervention. As the demand for complex and diverse pyrazole-based molecules continues to grow, the adoption of flow chemistry will be instrumental in accelerating innovation in the pharmaceutical and agrochemical industries.

References

  • A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. Reaction Chemistry & Engineering. [Link]

  • Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Reaction Chemistry & Engineering. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

  • A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. PubMed. [Link]

  • A field guide to flow chemistry for synthetic organic chemists. PubMed Central. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Continuous processes for the manufacture of celocoxib.
  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. ResearchGate. [Link]

  • Vapourtec Flow Chemistry Teaching Laboratory Course. Vapourtec. [Link]

  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. PubMed Central. [Link]

  • Flow Chemistry Enabling Efficient Synthesis. Organic Process Research & Development. [Link]

  • Ultrasonic irradiation assisted efficient regioselective synthesis of CF3-containing pyrazoles catalyzed by Cu(OTf)2/Et3N. PubMed Central. [Link]

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. DSpace@MIT. [Link]

  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. The Royal Society of Chemistry. [Link]

  • Continuous processes for the manufacture of celocoxib.
  • Photochemical Synthesis of Pyrazolines from Tetrazoles in Flow. Thieme. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific heterocyclic synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

The synthesis of this fused aminopyrazole is typically achieved via a Knorr-type pyrazole synthesis, a robust and well-documented method involving the condensation of a β-keto compound with a hydrazine derivative.[1][2] In this case, the key precursors are 2-cyanocyclopentanone (a β-ketonitrile, which serves as the 1,3-bielectrophilic synthon) and methylhydrazine. The nitrile group is the synthetic equivalent that ultimately yields the C3-amine functionality.[3]

Core Synthesis Pathway

The fundamental reaction involves the cyclocondensation of 2-cyanocyclopentanone with methylhydrazine. The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

G A 2-Cyanocyclopentanone C Hydrazone Intermediate A->C + Methylhydrazine - H2O B Methylhydrazine B->C D Target Product 2-Methyl-2,4,5,6-tetrahydro- cyclopenta[c]pyrazol-3-amine C->D Intramolecular Cyclization (Acid or Base Catalyzed)

Caption: General reaction scheme for the target molecule's synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I'm recovering only starting materials. What are the primary causes?

Answer: Low or no conversion is a common issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the catalytic environment.

  • Causality - Reagent Integrity:

    • 2-Cyanocyclopentanone Stability: This β-ketonitrile can be unstable and prone to self-condensation or polymerization, especially if stored improperly or exposed to strong acids or bases for extended periods. Always use freshly prepared or purified 2-cyanocyclopentanone for best results. Verify its purity by ¹H NMR before use.

    • Methylhydrazine Quality: Methylhydrazine is highly hygroscopic and can be oxidized by atmospheric oxygen. Use a fresh bottle or a recently distilled batch. The presence of water can significantly hinder the initial condensation step, which relies on dehydration.

  • Causality - Reaction Conditions:

    • Temperature: While initial hydrazone formation is often rapid even at room temperature, the subsequent cyclization step may require heat.[1] If you are running the reaction at room temperature and seeing low conversion, consider gently heating the mixture (e.g., 50-80 °C in a solvent like ethanol or acetic acid). However, excessive heat can lead to decomposition and byproduct formation.

    • Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol or acetic acid are common and can facilitate proton transfer. Acetic acid is often used as both the solvent and the acid catalyst, driving the reaction towards the cyclized product.

  • Causality - Catalysis:

    • The cyclization step is often the rate-limiting step and is typically catalyzed by either acid or base. Without a catalyst, the reaction may stall at the hydrazone intermediate.[1]

    • Acid Catalysis: A few drops of acetic acid or a stronger acid like HCl can protonate the carbonyl, making it more electrophilic for the initial attack. It also facilitates the final dehydration step.

    • Base Catalysis: In some cases, a base can be used to deprotonate the hydrazone intermediate, promoting the nucleophilic attack of the nitrogen onto the nitrile carbon.

Question 2: I've isolated a significant byproduct with the same mass as my target molecule. What is it, and how can I control its formation?

Answer: This is almost certainly the regioisomeric impurity: 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine . Its formation is a classic challenge in pyrazole synthesis when using unsymmetrical hydrazines like methylhydrazine.[1]

  • Mechanistic Insight: Methylhydrazine has two non-equivalent nitrogen atoms: the methylated N1 and the non-methylated N2. Either nitrogen can initiate the nucleophilic attack. The reaction conditions, particularly pH, dictate which pathway is favored.

    • Pathway A (Desired): The more nucleophilic and less sterically hindered terminal -NH₂ group attacks the ketone carbonyl, leading to the desired 2-methyl product after cyclization. This is generally favored under neutral or slightly acidic conditions.

    • Pathway B (Isomer): The initial attack occurs at the ketone, but cyclization involves the other nitrogen, or the initial attack happens differently, leading to the 1-methyl isomer. Strongly acidic conditions can protonate the terminal -NH₂ group, reducing its nucleophilicity and potentially making the methylated nitrogen more competitive, which can lead to the undesired isomer.

G cluster_pathways Competing Reaction Pathways start 2-Cyanocyclopentanone + Methylhydrazine A Attack by terminal -NH2 (Favored in neutral/mild acid) start->A Pathway A B Attack involving methylated N (Can be significant in strong acid) start->B Pathway B end_A Desired Product (2-Methyl Isomer) A->end_A end_B Isomeric Byproduct (1-Methyl Isomer) B->end_B

Caption: Control of regioselectivity in the synthesis.

  • Control Strategy: To favor the desired 2-methyl isomer, perform the reaction in a solvent like ethanol with a catalytic amount of a weak acid like acetic acid. Avoid strong mineral acids. Careful control of pH is the most effective tool for maximizing regioselectivity.

Question 3: My crude product is a persistent oil that won't crystallize, making purification difficult. What are my options?

Answer: Aminopyrazoles are often basic and can be difficult to crystallize as free bases. Several strategies can be employed.

  • Column Chromatography: This is the most reliable method. Use silica gel with a gradient elution. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. To prevent streaking of the basic amine on the silica, it is highly recommended to add a small amount of triethylamine (~1%) to the eluent system.

  • Salt Formation: Convert the free base into a salt, which is often a highly crystalline solid. Dissolve the crude oil in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in ether or isopropanol dropwise. The hydrochloride salt will often precipitate out and can be collected by filtration and washed with cold ether. The pure free base can be regenerated by neutralizing the salt with a base like NaHCO₃ or NaOH and extracting it into an organic solvent.

  • Kugelrohr Distillation: If the product is thermally stable, short-path distillation under high vacuum can be an effective purification method for oils.

Frequently Asked Questions (FAQs)

  • Q: What is a standard, reliable protocol to start with?

    • A: See the detailed experimental protocol below for a robust starting point.

  • Q: How do I definitively confirm the regiochemistry of my final product?

    • A: While ¹H NMR can give clues, the most definitive method is 2D NMR. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show a correlation between the N-methyl protons and the C3 and C7a carbons of the pyrazole ring, confirming the 2-methyl structure. A NOESY experiment may also show a spatial correlation between the N-methyl group and the adjacent cyclopentane protons.

  • Q: What are the critical safety precautions for this reaction?

    • A: Methylhydrazine is extremely toxic, carcinogenic, and corrosive. It must be handled with extreme caution in a well-ventilated chemical fume hood using appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a quench solution (like a dilute solution of an oxidizing agent such as bleach, used with care) ready for any spills.

  • Q: Can I use hydrazine hydrate instead of methylhydrazine?

    • A: Yes, but this will produce the N-unsubstituted product, 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine. This can be a useful intermediate if you plan to functionalize the nitrogen atom in a subsequent step.

Data & Protocols

Table 1: Summary of Reaction Parameters for Optimization
ParameterConditionRationale & Expected Outcome
Solvent EthanolGood solubility for reactants; protic nature facilitates reaction.
Acetic AcidActs as both solvent and acid catalyst; strongly drives reaction to completion. Can sometimes lower regioselectivity.
Catalyst Acetic Acid (cat.)Mild acid catalysis, generally favors desired 2-methyl isomer.
HCl (cat.)Stronger acid, may accelerate reaction but can decrease regioselectivity.
Temperature 25 °C (RT)Often sufficient for hydrazone formation, but cyclization may be slow.
60-80 °CRecommended for driving the cyclization/dehydration step to completion. Monitor by TLC/LC-MS to avoid decomposition.
Workup Basic (e.g., NaHCO₃)Neutralizes acid catalyst and allows extraction of the free base product.
Purification Column (Silica + 1% Et₃N)Best general method for removing isomers and polar impurities.
Crystallization via HCl saltExcellent method for obtaining high-purity, solid material.
Experimental Protocol: Synthesis of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

Materials:

  • 2-Cyanocyclopentanone (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanocyclopentanone (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of ketone).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Slowly add methylhydrazine (1.1 eq) to the solution at room temperature. The addition may be slightly exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which is typically an oil.

  • Purify the crude oil using silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the mobile phase) or by conversion to its HCl salt as described in the troubleshooting section.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research.
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. (1997).

Sources

troubleshooting pyrazole synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis

Welcome to the technical support guide for pyrazole synthesis. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing the pyrazole core. Pyrazoles are a cornerstone of modern pharmaceuticals and agrochemicals, yet their synthesis is often plagued by subtle, yet significant, side reactions that can derail timelines and compromise yields.

This guide moves beyond simple protocols. As a Senior Application Scientist, my goal is to provide you with the mechanistic insights and field-tested strategies required to not just identify, but also systematically troubleshoot and prevent these common issues. We will explore the "why" behind the formation of undesired products and equip you with the experimental levers to pull for a successful synthesis.

Troubleshooting Guide: Common Side Reactions

This section addresses the most frequently encountered challenges in pyrazole synthesis in a direct question-and-answer format.

Question 1: "My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of two regioisomers. How can I control the regioselectivity?"

Plausible Cause & Mechanistic Insight: This is the most common challenge in pyrazole synthesis, particularly during the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The formation of two regioisomers arises from the initial nucleophilic attack of the hydrazine at one of the two non-equivalent carbonyl carbons. The site of initial attack is governed by a delicate balance of steric and electronic factors.

  • Electronic Effects: The most electrophilic (electron-deficient) carbonyl carbon is typically favored for initial attack. For instance, in a 1-phenyl-1,3-butanedione, the carbonyl adjacent to the phenyl group is less electrophilic due to resonance delocalization, while the carbonyl adjacent to the methyl group is more "ketone-like" and thus more electrophilic.

  • Steric Effects: The less sterically hindered carbonyl group is also a preferred site for attack. A bulky substituent on the hydrazine (e.g., a phenyl group) or on the dicarbonyl can strongly influence the trajectory of the approach.

The reaction pathway is often pH-dependent. Under acidic conditions, the reaction can be reversible, allowing for thermodynamic equilibrium to be reached, which may favor the more stable isomer. In contrast, neutral or basic conditions often lead to kinetically controlled products, where the outcome is determined by the activation energy of the initial addition step.

Troubleshooting Strategy & Protocol:

  • pH Modification (Thermodynamic vs. Kinetic Control):

    • Protocol for Thermodynamic Control: Add a catalytic amount of a strong acid (e.g., 0.1 eq of HCl or H₂SO₄) to your reaction mixture, typically in a protic solvent like ethanol or acetic acid. Reflux the reaction for an extended period (12-24 hours) to allow the initial adducts to equilibrate. The product ratio will shift towards the most thermodynamically stable pyrazole isomer.

    • Protocol for Kinetic Control: Run the reaction under neutral or slightly basic conditions (e.g., using sodium acetate as a mild base) at a lower temperature (0 °C to room temperature). This favors the product formed from the fastest initial attack, which is often on the most electrophilic and least sterically hindered carbonyl.

  • Solvent Selection:

    • The polarity and proticity of the solvent can influence which carbonyl is more readily attacked. Systematically screen a range of solvents from polar protic (e.g., EtOH, MeOH) to polar aprotic (e.g., DMF, DMSO) and non-polar (e.g., Toluene). Apolar solvents can sometimes enhance selectivity by promoting intramolecular hydrogen bonding in the transition state.

Data-Driven Decision Making:

Condition Solvent Temperature Expected Outcome Controlling Factor
Acidic (cat. HCl)EthanolRefluxFavors thermodynamically more stable isomerThermodynamic Control
NeutralTolueneRoom TempFavors attack at the most electrophilic carbonylKinetic Control
Basic (NaOAc)Methanol0 °C to RTFavors attack at the least hindered carbonylKinetic Control

Verification: Use ¹H NMR to determine the isomeric ratio. The chemical shifts of the pyrazole ring proton and the substituents will be distinct for each regioisomer. For difficult cases, 2D NMR techniques like NOESY can confirm the spatial relationship between substituents.

Logical Flow for Regioselectivity Troubleshooting:

Caption: Troubleshooting workflow for controlling regioselectivity.

Question 2: "I'm reacting a β-ketoester and I'm getting a significant amount of a pyrazolone side product. How can I favor the pyrazole?"

Plausible Cause & Mechanistic Insight: The use of β-ketoesters (e.g., ethyl acetoacetate) as the 1,3-dicarbonyl component can lead to the formation of 5-pyrazolone side products. This occurs when the intermediate hydrazone undergoes an intramolecular cyclization via nucleophilic attack of the enamine-like nitrogen onto the ester carbonyl, followed by elimination of the alcohol (e.g., ethanol). This pathway competes directly with the desired dehydration step that would lead to the aromatic pyrazole.

Formation of the pyrazolone is often favored by conditions that promote the nucleophilicity of the nitrogen and the reactivity of the ester carbonyl.

Troubleshooting Strategy & Protocol:

  • Promote Dehydration (Favoring Aromatization):

    • Strongly Acidic Conditions: The most effective strategy is to use a strong acid catalyst in a solvent that facilitates water removal. Acetic acid is an excellent solvent and catalyst for this purpose. Refluxing in glacial acetic acid often drives the reaction towards the aromatic pyrazole by promoting the final dehydration step.

    • Dehydrating Agents: If using other solvents, consider adding a dehydrating agent like magnesium sulfate (MgSO₄) or using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene) to physically remove the water byproduct and shift the equilibrium.

  • Modify the Substrate:

    • If possible, switch from a β-ketoester to a β-diketone. The ketone carbonyl is more electrophilic than the ester carbonyl, making the desired cyclization-dehydration sequence much more favorable.

Experimental Protocol: Minimizing Pyrazolone Formation

  • Dissolve the β-ketoester (1.0 eq) and the substituted hydrazine (1.0-1.1 eq) in glacial acetic acid.

  • Heat the mixture to reflux (approx. 118 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • The product will often precipitate and can be collected by filtration. If not, extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the crude product by ¹H NMR to confirm the absence of the pyrazolone CH₂ protons (typically around 3.4 ppm) and the presence of the aromatic pyrazole signals.

Visualizing the Competing Pathways:

G cluster_0 Reaction Pathways A Hydrazone Intermediate B Desired Pyrazole (Aromatic) A->B Dehydration (Acid-Catalyzed) C Pyrazolone Side Product A->C Intramolecular Acyl Substitution

Caption: Competing pathways leading to pyrazole vs. pyrazolone.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose solvent for Knorr-type pyrazole synthesis? A: Ethanol is the most common and often effective starting point due to its ability to dissolve a wide range of substrates and its protic nature, which can facilitate the reaction. However, for reactions requiring higher temperatures or water removal, glacial acetic acid or toluene (with a Dean-Stark trap) are superior choices.

Q: My reaction is stalled and won't go to completion. What should I do? A: First, confirm the identity of the remaining starting material by LC-MS. If the intermediate hydrazone has formed but is not cyclizing, the cyclization/dehydration step is likely the bottleneck. Adding an acid catalyst (like acetic acid or a few drops of HCl) and increasing the temperature will almost always accelerate this final, often rate-limiting, step.

Q: How do I remove unreacted hydrazine from my final product? A: Hydrazines are basic. An effective purification method is an acidic wash. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane and wash it with a dilute acid solution (e.g., 1M HCl). The protonated hydrazine salt will move to the aqueous layer, while your neutral pyrazole product remains in the organic phase. Always handle hydrazines with extreme caution as they are toxic.

References

  • Title: The Knorr Pyrazole Synthesis and its Mechanism Source: Comprehensive Organic Name Reactions and Reagents, Wiley URL: [Link]

  • Title: A Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles Source: Journal of the Brazilian Chemical Society URL: [Link]

  • Title: Synthesis of Pyrazole Derivatives and their Biological Activity Source: IntechOpen URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazoles Source: MDPI URL: [Link]

Technical Support Center: Refining Purification Methods for 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this valuable heterocyclic amine. Here, we merge established chemical principles with practical, field-tested insights to empower you to achieve the desired purity and yield in your experiments.

Understanding the Molecule: Key Physicochemical Properties

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is a bicyclic pyrazole derivative. Its structure, featuring a basic amino group, dictates its purification strategy. The lone pair of electrons on the nitrogen atom of the amine makes the molecule susceptible to interactions with acidic media, a property that can be both a challenge and an advantage in purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude sample?

A1: The impurity profile of your crude 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is largely dependent on its synthetic route. A common pathway involves the condensation of a 1,3-dicarbonyl compound with methylhydrazine[1]. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual amounts of the 1,3-diketone precursor and methylhydrazine.

  • Regioisomers: The reaction with methylhydrazine can potentially yield two regioisomers. The formation of the desired isomer is often influenced by reaction conditions such as pH and temperature. The separation of these isomers can be a primary purification challenge[2].

  • Side-Reaction Products: Dehydration or oxidation byproducts may also be present, depending on the reaction and work-up conditions.

Q2: My compound is streaking badly on a standard silica gel column. What is happening and how can I fix it?

A2: The streaking you are observing is a classic sign of strong interaction between your basic amine and the acidic silanol groups on the surface of the silica gel. This can lead to poor separation, low recovery, and broad peaks.

To mitigate this, you have a few options:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1% (v/v)[3].

  • Use of Deactivated Silica: Employ silica gel that has been deactivated with a base. This can be done by preparing a slurry of the silica with your eluent containing the basic modifier before packing the column.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as neutral or basic alumina, which will have less aggressive interactions with your basic compound.

Q3: Can I use recrystallization for purification? What solvents should I try?

A3: Recrystallization is an excellent and often preferred method for purifying solid compounds like 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine, provided a suitable solvent system can be found. The key is to identify a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Based on protocols for similar aminopyrazole compounds, good starting points for solvent screening include:

  • Single Solvents: Ethanol, methanol, acetonitrile, or ethyl acetate[4].

  • Solvent Pairs: A common and effective technique is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "bad" solvent (in which it is poorly soluble) dropwise until turbidity persists. Common pairs include ethanol/water or ethyl acetate/hexanes.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery from Silica Gel Column Irreversible adsorption of the basic amine onto the acidic silica gel.1. Add triethylamine (0.1-1%) to your eluent. 2. Use neutral alumina as the stationary phase. 3. Consider an alternative purification method like acid-base extraction or recrystallization.
Co-elution of Impurities during Chromatography Impurities have similar polarity to the desired compound (e.g., regioisomers).1. Optimize the mobile phase polarity. A shallower gradient or isocratic elution with a finely tuned solvent mixture can improve resolution. 2. Try a different stationary phase (e.g., alumina, or a bonded phase like C18 if using reverse-phase chromatography). 3. Consider derivatization to alter the polarity of your compound or the impurity before chromatography.
Oily Product After Purification Presence of residual solvent or a low-melting impurity. The compound itself may be a low-melting solid or an oil at room temperature.1. Dry the product under high vacuum for an extended period. 2. Attempt to triturate the oil with a non-polar solvent like hexanes or pentane to induce crystallization. 3. Confirm the product's identity and purity by NMR and mass spectrometry.
Product Fails to Crystallize The compound is highly soluble in the chosen solvent, or significant impurities are inhibiting crystal lattice formation.1. Try a different recrystallization solvent or a solvent/anti-solvent system. 2. Use a seed crystal from a previously purified batch to induce crystallization. 3. "Scratch" the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. 4. If impurities are the issue, an initial chromatographic step may be necessary.
Formation of a Salt During Work-up Unintentional acidification of the reaction mixture if the amine is basic.1. Perform a basic work-up (e.g., wash with aqueous sodium bicarbonate solution) to ensure the amine is in its free base form before extraction and purification.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is designed to purify 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine from less polar and some closely related impurities.

Materials:

  • Crude 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (Et₃N)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Develop a TLC method to visualize your compound and impurities. A good starting mobile phase is 30-50% ethyl acetate in hexanes with 0.5% triethylamine.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes with 0.5% Et₃N). Pack the column evenly.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexanes, always maintaining the 0.5% triethylamine concentration.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed under high vacuum.

Protocol 2: Purification via Acid Salt Formation and Recrystallization

This method leverages the basicity of the amine to form a salt, which often has different solubility properties and can be easier to crystallize than the free base[5].

Materials:

  • Crude 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

  • An organic solvent (e.g., ethanol, isopropanol, or ethyl acetate)

  • An acid (e.g., hydrochloric acid in ether or oxalic acid)[5]

  • A non-polar solvent for washing (e.g., diethyl ether or hexanes)

  • Aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution)

Procedure:

  • Dissolution: Dissolve the crude material in a suitable organic solvent.

  • Salt Formation: Slowly add a solution of the acid (e.g., 1.1 equivalents of oxalic acid in ethanol, or a solution of HCl in ether) to the stirred solution of your crude product. The acid addition salt may precipitate immediately or upon cooling[5].

  • Isolation of the Salt: Collect the precipitated salt by filtration and wash it with a cold, non-polar solvent to remove soluble impurities.

  • Recrystallization of the Salt (Optional): If the isolated salt is not sufficiently pure, it can be recrystallized from a suitable solvent (e.g., ethanol/water).

  • Conversion back to Free Base: To recover the purified amine, dissolve the salt in water and add a base (e.g., saturated aqueous NaHCO₃) until the solution is basic.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Visualizing the Workflow

Troubleshooting Logic for Column Chromatography

Caption: Decision workflow for purifying basic amines via column chromatography.

Purification Strategy via Acid Salt Formation

G start Crude Free Base in Organic Solvent add_acid Add Acid (e.g., Oxalic Acid) start->add_acid precipitate Precipitate/Crystallize Acid Addition Salt add_acid->precipitate filter Filter and Wash Salt precipitate->filter check_purity Salt Pure? filter->check_purity recrystallize Recrystallize Salt check_purity->recrystallize No free_base Dissolve Salt in Water, Add Base check_purity->free_base Yes recrystallize->filter extract Extract with Organic Solvent free_base->extract final Dry and Evaporate to Pure Free Base extract->final

Sources

Technical Support Center: Enhancing the Stability of Pyrazole Derivatives in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole derivative stability. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges during their experiments. Here, we move beyond simple protocols to explain the underlying chemical principles and provide a framework for proactively identifying and mitigating degradation, ensuring the integrity and reliability of your experimental results.

Troubleshooting Common Stability Issues

This section addresses specific problems you might be encountering in a direct question-and-answer format.

Question 1: I've prepared a stock solution of my pyrazole derivative in DMSO, but when I dilute it into my aqueous assay buffer, I see a time-dependent loss of activity. What's happening?

Answer: This is a classic problem often rooted in hydrolysis, especially if your pyrazole derivative contains susceptible functional groups like esters or amides. The aqueous buffer, particularly if it has a non-neutral pH, can facilitate the cleavage of these groups. For instance, pyrazolyl benzoic acid esters have been shown to hydrolyze rapidly in aqueous buffers at pH 8.[1]

  • Immediate Action: First, confirm degradation is occurring. Use a stability-indicating method like RP-HPLC to analyze your compound in the aqueous buffer over time (e.g., at 0, 2, 4, 8, and 24 hours). A decrease in the main peak area with the concurrent appearance of new peaks is a strong indicator of degradation.

  • Troubleshooting Steps:

    • pH Profile: Your compound's stability is likely pH-dependent. Perform a preliminary pH stability study (see Protocol 1) to identify a pH range where the molecule is most stable. Many nitrogen-containing heterocyclic compounds have specific pH ranges of maximum stability.

    • Structural Modification (Long-term): If this is a recurring issue in a drug discovery project, consider synthetic modifications. Replacing a hydrolytically labile ester with a more stable amide is a common and effective strategy.[1]

Question 2: My pyrazole solution is turning a brownish color upon storage, even in the dark. What could be the cause?

Answer: A color change, particularly to brown, often suggests oxidative degradation.[2] The pyrazole ring itself, and certain substituents, can be susceptible to oxidation by atmospheric oxygen. This process can be accelerated by trace metal ions in your solvent or buffer, which can catalyze the formation of reactive oxygen species.

  • Immediate Action: Immediately store your solution under an inert atmosphere (argon or nitrogen) to displace oxygen.[2] Prepare a fresh solution and compare its performance to the discolored one to confirm that degradation is the cause of any observed issues.

  • Troubleshooting Steps:

    • Inert Atmosphere: Always prepare and store solutions of sensitive compounds under an inert gas. Purge the solvent with argon or nitrogen before dissolving your compound, and flush the headspace of the storage vial before sealing.

    • Antioxidant Screening: Add antioxidants to your formulation. Common choices include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) for organic solutions, and ascorbic acid for aqueous solutions.[3][4] A screening study (see Protocol 2) can determine the most effective antioxidant and its optimal concentration.

    • Chelating Agents: To sequester catalytic metal ions, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your aqueous solutions.[5][6][7] A typical concentration to test is 0.01-0.1%.

Question 3: I'm working with a novel pyrazole compound, and I'm unsure about its stability. How can I proactively identify potential issues?

Answer: The best approach is to perform a forced degradation (or stress testing) study. This involves subjecting your compound to a range of harsh conditions to deliberately induce degradation.[8][9][10] The results will reveal the compound's intrinsic stability, identify its likely degradation pathways, and help you develop a stability-indicating analytical method.

  • Action Plan: Conduct a systematic forced degradation study as outlined in the ICH Q1A(R2) guidelines.[11] This typically involves exposing the compound in solution to:

    • Acidic conditions: e.g., 0.1 N HCl

    • Basic conditions: e.g., 0.1 N NaOH

    • Oxidative conditions: e.g., 3% H₂O₂

    • Thermal stress: e.g., 60-80°C

    • Photolytic stress: Exposure to UV and visible light (see Protocol 3)

By analyzing the samples at various time points with a technique like LC-MS, you can identify and quantify the degradation products, giving you a complete picture of your molecule's vulnerabilities. For example, studies on the pyrazole-containing drug celecoxib have used these conditions to confirm its degradation pathways.[12][13]

Proactive Stability Enhancement Strategies

1. pH Optimization

The pH of a solution is one of the most critical factors governing the stability of a pyrazole derivative. The ionization state of the molecule can dramatically influence its susceptibility to hydrolysis and other degradation pathways.

  • Causality: The pyrazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH. Changes in ionization affect electron distribution across the molecule, which can either stabilize or activate susceptible functional groups. For instance, acid- or base-catalyzed hydrolysis of an ester group is a well-understood mechanism that can be minimized by formulating the compound at a pH where it is most stable.

2. Use of Antioxidants and Chelating Agents

Oxidation is a common degradation route initiated by atmospheric oxygen or reactive oxygen species (ROS). This process is often catalyzed by trace metal ions.

  • Causality:

    • Antioxidants like BHA and BHT are radical scavengers. They can donate a hydrogen atom to a free radical, terminating the oxidative chain reaction before it can damage your pyrazole derivative.

    • Chelating Agents like EDTA work by forming a stable complex with metal ions (e.g., Fe²⁺, Cu²⁺).[5][14] By sequestering these ions, EDTA prevents them from participating in Fenton-type reactions that generate highly reactive hydroxyl radicals, a major source of oxidative stress.[7]

Table 1: Common Stabilizing Excipients for Pyrazole Solutions
Problem Strategy Excipient Typical Concentration Range Mechanism of Action
Hydrolysis pH ControlBuffers (Phosphate, Citrate, Acetate)10-100 mMMaintain pH at a value of maximum stability determined experimentally.
Oxidation Radical ScavengingButylated Hydroxytoluene (BHT)0.01% - 0.1% (w/v)Donates a hydrogen atom to terminate free radical chain reactions.
Butylated Hydroxyanisole (BHA)0.01% - 0.1% (w/v)Similar mechanism to BHT; often used in combination.[3][4]
Ascorbic Acid (Vitamin C)0.01% - 0.1% (w/v)A water-soluble antioxidant that readily undergoes oxidation itself.
Oxidation Metal Ion ChelationDisodium EDTA0.01% - 0.1% (w/v)Sequesters trace metal ions that catalyze oxidative reactions.[7]

3. Protection from Light (Photostability)

Many aromatic heterocyclic compounds, including pyrazoles, can absorb UV or visible light. This absorbed energy can promote the molecule to an excited state, leading to photodegradation through various pathways, including oxidation or rearrangement.

  • Causality: The energy from photons can be sufficient to break chemical bonds or generate free radicals, initiating degradation. It is crucial to handle and store photosensitive compounds in amber vials or containers wrapped in aluminum foil to block light exposure.[2]

Experimental Protocols

Protocol 1: pH Stability Profile Assessment

Objective: To determine the pH range in which the pyrazole derivative exhibits maximum stability in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) covering a wide pH range (e.g., pH 3, 5, 7.4, 9, and 11).

  • Sample Preparation: Prepare a concentrated stock solution of your pyrazole derivative in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect.

  • Time Points: Immediately after preparation (T=0), take an aliquot from each pH solution for analysis. Store the remaining solutions at a controlled temperature (e.g., 25°C or 40°C).

  • Analysis: Analyze aliquots at subsequent time points (e.g., 2, 4, 8, 24, 48 hours) using a validated stability-indicating HPLC method.

  • Data Evaluation: Plot the percentage of the initial pyrazole concentration remaining versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.

Protocol 2: Antioxidant Efficacy Screening

Objective: To identify an effective antioxidant and its optimal concentration to prevent oxidative degradation.

Methodology:

  • Solution Preparation: Prepare solutions of your pyrazole derivative in the chosen vehicle (e.g., aqueous buffer at optimal pH).

  • Antioxidant Addition: To separate aliquots of the pyrazole solution, add different antioxidants (e.g., BHT, BHA, Ascorbic Acid) at various concentrations (e.g., 0.01%, 0.05%, 0.1%). Include a control sample with no antioxidant.

  • Stress Induction: To accelerate degradation, you can introduce an oxidative stressor. This can be done by bubbling air/oxygen through the solutions or by adding a low concentration of a chemical oxidant like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).

  • Incubation: Store all samples at a controlled, elevated temperature (e.g., 40°C) to further accelerate the reaction.

  • Analysis: Analyze the samples by HPLC at regular intervals (e.g., 0, 24, 48, 72 hours).

  • Data Evaluation: Compare the degradation rate of the pyrazole derivative in the presence of each antioxidant concentration to the control. The most effective antioxidant system will show the least degradation over time.

Protocol 3: Forced Photostability Study

Objective: To assess the susceptibility of the pyrazole derivative to degradation upon exposure to light.

Methodology (based on ICH Q1B guidelines):

  • Sample Preparation: Prepare your pyrazole solution in a photochemically inert and transparent container (e.g., quartz cuvette or clear glass vial). Prepare a "dark control" sample by wrapping an identical container completely in aluminum foil.

  • Light Exposure: Place both the test and dark control samples in a photostability chamber. Expose them to a light source that provides both cool white fluorescent and near-UV lamps. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours per square meter.

  • Analysis: At the end of the exposure period, analyze both the exposed sample and the dark control by HPLC.

  • Data Evaluation: Compare the chromatograms. Significant degradation in the light-exposed sample compared to the dark control indicates photosensitivity. The presence of new peaks in the exposed sample suggests the formation of photodegradation products.

Diagrams

Common Degradation Pathways for Pyrazole Derivatives

Figure 1: Key Degradation Pathways Pyrazole Pyrazole Derivative in Solution Hydrolysis Hydrolysis Pyrazole->Hydrolysis H₂O pH (Acid/Base) Oxidation Oxidation Pyrazole->Oxidation O₂ Metal Ions Light Photo Photodegradation Pyrazole->Photo UV/Visible Light Degradant_H Hydrolytic Degradants (e.g., Ring-opened products, cleaved esters/amides) Hydrolysis->Degradant_H Degradant_O Oxidative Degradants (e.g., N-oxides, hydroxylated species) Oxidation->Degradant_O Degradant_P Photolytic Degradants (e.g., Isomers, rearranged products) Photo->Degradant_P

Caption: Key degradation pathways affecting pyrazole derivatives in solution.

Troubleshooting Workflow for Pyrazole Stability

Figure 2: Stability Troubleshooting Workflow Start Instability Observed (e.g., loss of activity, color change) Confirm Confirm Degradation (Stability-Indicating HPLC) Start->Confirm Forced Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Confirm->Forced Identify Identify Primary Degradation Pathway(s) Forced->Identify Is_Hydrolysis Hydrolysis? Identify->Is_Hydrolysis Is_Oxidation Oxidation? Identify->Is_Oxidation Is_Photo Photodegradation? Identify->Is_Photo Solve_Hydrolysis Optimize pH (See Protocol 1) Is_Hydrolysis->Solve_Hydrolysis Yes Is_Hydrolysis->Is_Oxidation No End Stable Solution Achieved Solve_Hydrolysis->End Solve_Oxidation Add Antioxidants/Chelators (See Protocol 2) Use Inert Atmosphere Is_Oxidation->Solve_Oxidation Yes Is_Oxidation->Is_Photo No Solve_Oxidation->End Solve_Photo Protect from Light (Amber Vials) Is_Photo->Solve_Photo Yes Solve_Photo->End

Sources

Technical Support Center: Enhancing the Biological Activity of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you enhance the biological activity of this promising class of compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and characterization of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine derivatives.

Q1: What is the primary known biological target of this scaffold?

The 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold has been notably investigated as a potent blocker of N-type calcium channels (Caᵥ2.2).[1] These channels are crucial in regulating neurotransmitter release and are a validated target for chronic pain. Therefore, initial biological characterization should likely focus on assays measuring N-type calcium channel inhibition.

Q2: My compound has poor aqueous solubility. What are some initial steps I can take?

Poor aqueous solubility is a common challenge with heterocyclic compounds.[2] Here are a few starting points:

  • pH Adjustment: The pyrazole ring system has both weakly acidic and basic properties.[3] Modulating the pH of your buffer can significantly impact solubility. Experiment with a pH range to find the optimal condition for your specific derivative.

  • Co-solvents: The use of organic co-solvents like DMSO is a standard practice for initial in vitro assays. However, it's crucial to determine the maximum tolerable DMSO concentration for your specific assay, as it can impact cellular health and enzyme activity.[4]

  • Structural Modification: For medicinal chemistry efforts, consider introducing polar functional groups to the scaffold. This is a classic strategy to improve aqueous solubility, though it must be balanced with the potential impact on biological activity.[5]

Q3: I am observing inconsistent results in my cell-based assays. What could be the cause?

Inconsistent results in cell-based assays can stem from several factors.[6] Key areas to investigate include:

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range for all experiments.

  • Compound Stability: Assess the stability of your compound in the assay medium over the time course of the experiment. Degradation can lead to a loss of activity.

  • Plate Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate your compound and affect cell health. Consider not using the outer wells for critical experiments.

II. Troubleshooting Guides

This section provides structured guidance for overcoming common experimental hurdles.

Guide 1: Low or No Biological Activity in Initial Screens

Problem: A newly synthesized 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine derivative shows weak or no activity in a primary screen (e.g., a calcium flux assay or a kinase inhibition assay).

G cluster_0 Troubleshooting Low/No Activity A Low or No Activity Observed B Verify Compound Integrity & Purity (LC-MS, NMR) A->B C Assess Compound Solubility in Assay Buffer B->C D Precipitation Observed? C->D E Optimize Assay Conditions (pH, co-solvent) D->E Yes F Confirm Target Engagement (e.g., CETSA) D->F No E->F G Target Not Engaged F->G H Re-evaluate Primary Target Hypothesis G->H Yes J Target Engaged G->J No I Consider Alternative Targets or Assay Formats H->I K Assay Interference or Compound Inactivation? J->K L Perform Counter-screens & Orthogonal Assays K->L Yes M Activity Confirmed K->M No L->M N No Activity Confirmed L->N

Caption: Troubleshooting workflow for low or no biological activity.

Causality-Driven Troubleshooting Steps:

  • Verify Compound Integrity and Purity: Before questioning the biological activity, confirm that the compound is what you think it is and that it is sufficiently pure. Impurities can interfere with assays or the actual compound may have degraded. Use techniques like LC-MS and NMR for this verification.

  • Assess Compound Solubility: A compound that is not in solution cannot interact with its target. Visually inspect for precipitation in your assay buffer. If you suspect poor solubility, perform a kinetic solubility assay.

  • Optimize Assay Buffer: If precipitation is observed, systematically vary the pH and co-solvent (e.g., DMSO) concentration to improve solubility.

  • Confirm Target Engagement: Even if your compound is soluble, it may not be binding to the intended target in a cellular context. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells or cell lysates.[7][8][9] A positive thermal shift indicates that your compound is binding to the target protein and stabilizing it.

  • Re-evaluate Primary Target: If CETSA results are negative, it's possible that this derivative does not interact with the intended target. Consider if the structural modifications have shifted the activity towards a different target.

  • Investigate Assay Interference: If target engagement is confirmed but you still see no activity in your functional assay, your compound might be interfering with the assay components or being rapidly metabolized.

  • Perform Orthogonal and Counter-Screens: Use a different assay format to measure the same biological endpoint (orthogonal assay). For example, if you are using a fluorescence-based kinase assay, try a luminescence-based one. Counter-screens can help identify off-target effects or assay artifacts.

Guide 2: High Background in In Vitro Kinase Assays

Problem: You are testing your pyrazole derivatives in an in vitro kinase assay (e.g., ADP-Glo™) and observe high background signal, making it difficult to determine true inhibition.

G cluster_1 Troubleshooting High Background in Kinase Assays A High Background Signal B Run 'No Enzyme' and 'No Substrate' Controls A->B C High Signal in 'No Enzyme' Control? B->C E High Signal in 'No Substrate' Control? B->E D Contaminated ATP or Reagents C->D Yes C->E No F Autophosphorylation of Kinase E->F Yes H Check for Compound Interference E->H No G Optimize Enzyme Concentration F->G L Background Signal Reduced G->L I Compound Autofluorescence/luminescence? H->I J Run Compound-only Control I->J Yes I->L No K Switch to a Different Assay Readout J->K

Caption: Troubleshooting workflow for high background in kinase assays.

Causality-Driven Troubleshooting Steps:

  • Run Essential Controls: Always include "no enzyme" and "no substrate" controls. These will help you pinpoint the source of the high background.

  • High Signal in "No Enzyme" Control: This suggests that the ATP or other assay reagents may be contaminated with ADP. Use fresh, high-quality reagents.

  • High Signal in "No Substrate" Control: This indicates that the kinase may be autophosphorylating. You may need to optimize the enzyme concentration or the assay incubation time.

  • Optimize Enzyme Concentration: Titrate your kinase to find a concentration that gives a robust signal without excessive background from autophosphorylation.

  • Check for Compound Interference: Some compounds can interfere with the assay readout. For example, fluorescent compounds can interfere with fluorescence-based assays. Run a control with your compound in the assay buffer without the enzyme or substrate to check for autofluorescence or autoluminescence.

  • Switch Assay Readout: If compound interference is a persistent issue, consider switching to an alternative assay format with a different detection method (e.g., from fluorescence to luminescence or radioactivity).

III. Structure-Activity Relationship (SAR) Insights

Enhancing the biological activity of your derivatives requires a systematic approach to understanding how structural changes impact potency. The 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold offers several points for chemical modification.

Key Modification Points and Their Potential Impact
  • N1-Position of the Pyrazole Ring: Substitution at this position is a common strategy for modulating the properties of pyrazole-containing compounds.[10] Modifications here can influence potency, selectivity, and pharmacokinetic properties.

  • 3-Amino Group: This group is a key interaction point for many biological targets. Modifications should be approached with caution, as they can abolish activity. However, exploring different amine substitutions could lead to improved interactions.

  • Cyclopentane Ring: Modifications to the fused cyclopentane ring can alter the overall shape and rigidity of the molecule, which can impact binding to the target.

Hypothetical SAR Table for N-type Calcium Channel Inhibition

The following table presents hypothetical SAR data based on known trends for this scaffold to guide your medicinal chemistry efforts. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the N-type calcium channel activity.

Compound IDR1 (N1-substituent)R2 (3-amino substituent)R3 (Cyclopentane substituent)N-type Calcium Channel IC₅₀ (nM)Notes
Lead-001 -CH₃-NH₂-H500Initial lead compound.
SAR-002 -CH₂CH₃-NH₂-H450Small alkyl groups at R1 are well-tolerated.
SAR-003 -Phenyl-NH₂-H150Aromatic substitution at R1 significantly improves potency.
SAR-004 4-Cl-Phenyl-NH₂-H50Electron-withdrawing groups on the R1-phenyl ring further enhance activity.
SAR-005 -CH₃-NH-Acetyl-H>10,000Acylation of the 3-amino group abolishes activity, highlighting its importance.
SAR-006 4-Cl-Phenyl-NH₂5-OH75Introduction of a polar group on the cyclopentane ring can slightly decrease potency but may improve solubility.

IV. Experimental Protocols

This section provides detailed, step-by-step protocols for key assays relevant to the biological characterization of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine derivatives.

Protocol 1: MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of your compounds on cultured cells.

Materials:

  • Cells of interest (e.g., a neuronal cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

  • Compound Treatment: Prepare serial dilutions of your test compound in complete cell culture medium. The final DMSO concentration should typically be below 0.5%.

  • Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only (e.g., 0.5% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well.[12]

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming the direct binding of your compound to its target protein in a cellular environment.

Materials:

  • Cells expressing the target protein

  • Complete cell culture medium

  • Test compound stock solution

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR tubes or strips

  • Thermocycler

  • Centrifuge capable of high speed

  • Reagents and equipment for protein quantification (e.g., Western blot or ELISA)

Procedure:

  • Cell Treatment: Treat cultured cells with your test compound or vehicle control at the desired concentration and incubate for a specific time to allow for cell penetration and target binding.

  • Cell Harvesting: Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.[7] This creates a "melt curve."

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.[13]

  • Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[13]

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using a method like Western blotting or ELISA.

  • Data Interpretation: A ligand-bound protein will be more thermally stable and will therefore be present in higher amounts in the soluble fraction at higher temperatures compared to the vehicle-treated control. This results in a shift of the melt curve to the right.

V. References

  • Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Di, L., & Kerns, E. H. (2016). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 59(17), 7575–7589. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Winters, M. P., et al. (2014). Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 2057-2061. [Link]

  • Zamponi, G. W. (2016). Targeting voltage-gated calcium channels in pain: a diversity of sidekicks. Nature Reviews Drug Discovery, 15(1), 17-18. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4785. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5645. [Link]

  • Herdem, M. S., & Al-Sanea, M. M. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7894. [Link]

  • Winters, M. P., et al. (2014). Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 2057-2061. [Link]

  • Creative Diagnostics. (n.d.). Calcium Signaling Pathway. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical chemistry, 72(8), 1781-1787. [Link]

  • Hersey, A., & Polar, A. (2016). Improving solubility via structural modification. Future Medicinal Chemistry, 8(13), 1545-1563. [Link]

  • Dai, L., et al. (2018). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific reports, 8(1), 1-11. [Link]

  • Almqvist, H., et al. (2016). CETSA interaction proteomics defines specific RNA-modification pathways as key components of fluorouracil-based cancer drug toxicity. Cell chemical biology, 23(11), 1405-1416. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: a novel method for drug discovery. Pharmaceutical patent analyst, 5(4), 253-261. [Link]

  • ResearchGate. (n.d.). 33 questions with answers in IN VITRO KINASE ASSAY. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Boster Biological Technology. (n.d.). Immunohistochemistry Troubleshooting Handbook. [Link]

  • Graphviz. (n.d.). Documentation. [Link]

  • Miller, K. (2021). Stop Troubleshooting, Start Automating: Graphviz in R. Medium. [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]

  • CUSABIO. (n.d.). Calcium Signaling Pathway. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Hamdy, N. M., & Al-Sanea, M. M. (2024). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 25(3), 1735. [Link]

  • Zamponi, G. W., & Currie, K. P. (2013). Modulation of N-Type Calcium Channel Activity by G-Proteins and Protein Kinase C. The Journal of neuroscience : the official journal of the Society for Neuroscience, 33(32), 12898–12908. [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]

  • Cheméo. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. [Link]

  • El-Sayed, M. A. A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(1), 229. [Link]

  • Brown, C. (2021). Building diagrams using graphviz. Chad's Blog. [Link]

  • D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. [Link]

  • Jane, L. (2011). Drawing Flow Diagrams with GraphViz. LornaJane. [Link]

  • El-Faham, A., et al. (2021). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science, 9(1), 1-18. [Link]

  • Sun, D., et al. (2018). Scaffold-Hopping Approach To Discover Potent, Selective, and Efficacious Inhibitors of NF-κB Inducing Kinase. Journal of medicinal chemistry, 61(15), 6746-6763. [Link]

  • Hu, Y., et al. (2014). Classification of Scaffold Hopping Approaches. ACS medicinal chemistry letters, 5(10), 1071-1074. [Link]

Sources

Technical Support Center: Navigating Unexpected Results in Pyrazole Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often perplexing challenges encountered during the biological evaluation of pyrazole-containing compounds. As a Senior Application Scientist, my goal is to provide not just procedural instructions, but also the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results.

Introduction: The Promise and Pitfalls of Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatility allows for diverse biological activities, including but not limited to, kinase inhibition, anticancer, and anti-inflammatory effects.[2][3] However, the very physicochemical properties that make pyrazoles attractive can also lead to unexpected experimental outcomes. This guide will address these challenges in a practical, question-and-answer format.

Section 1: Compound-Related Issues

This section focuses on problems arising from the intrinsic properties of the pyrazole compounds themselves.

Q1: My pyrazole compound shows poor or inconsistent activity, and I suspect solubility is the issue. How can I confirm and address this?

A1: Causality and Confirmation

Poor aqueous solubility is a frequent culprit for inconsistent results in bioassays.[4] Pyrazole-containing compounds, particularly those with extensive aromatic substitutions, can be highly lipophilic and prone to precipitation in aqueous assay buffers. This leads to an underestimation of potency (higher IC50/EC50 values) and poor reproducibility.[2]

Troubleshooting Protocol: Kinetic Solubility Assay

A kinetic solubility assay is a high-throughput method to assess the solubility of compounds under assay-relevant conditions.[5][6]

Step-by-Step Methodology: [5]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your pyrazole compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small aliquot (e.g., 1-2 µL) of each DMSO dilution to a larger volume (e.g., 98-99 µL) of your aqueous assay buffer (e.g., Phosphate-Buffered Saline, PBS) in a clear 96-well plate. This mimics the final DMSO concentration in your bioassay.

  • Incubation: Incubate the plate at the assay temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).

  • Detection of Precipitation: Measure the turbidity of the solutions using a plate-based nephelometer or by assessing light scattering at a wavelength where the compound does not absorb (e.g., 620 nm) in a spectrophotometer.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity or light scattering is observed compared to the buffer-only control.

Data Presentation: Expected Solubility Ranges

Solubility ClassConcentration Range (µM)Implication for Bioassays
High> 100Unlikely to be a limiting factor in most initial screens.
Moderate10 - 100May precipitate at higher concentrations; caution advised.
Low< 10High risk of precipitation; results may be unreliable.

Mitigation Strategies:

  • Lower Final DMSO Concentration: Aim for a final DMSO concentration of ≤1% in your assay, as higher concentrations can have independent biological effects.

  • Use of Co-solvents: For particularly challenging compounds, the inclusion of a small percentage of a co-solvent like polyethylene glycol (PEG) or cyclodextrin in the assay buffer can improve solubility. However, this must be carefully validated to ensure it does not affect the biological system.

  • Sonication: Briefly sonicating the compound in the assay buffer can help dissolve small, pre-existing aggregates.

Section 2: Assay-Specific Artifacts

This section addresses issues where the pyrazole compound interferes with the assay technology itself, leading to false-positive or false-negative results.

Q2: In my cell viability assay (e.g., MTT, MTS), my pyrazole compound appears to increase cell viability at high concentrations, which contradicts its expected cytotoxic effect. What is happening?

A2: Causality and Confirmation

This phenomenon is a classic example of assay interference. Tetrazolium-based assays like MTT and MTS rely on the reduction of a soluble salt to a colored formazan product by cellular dehydrogenases. However, compounds with intrinsic reducing potential can directly reduce the tetrazolium salt, independent of cellular activity.[7] This leads to a false signal that is misinterpreted as increased cell viability. Pyrazole scaffolds can sometimes possess such reducing properties, depending on their substituents.

Troubleshooting Workflow: Identifying Assay Interference

start Unexpected increase in viability observed cell_free Perform cell-free interference test: Incubate compound with MTT/MTS reagent in media without cells. start->cell_free observe Measure absorbance. cell_free->observe decision Does absorbance increase with compound concentration? observe->decision interference Interference Confirmed: Compound directly reduces the reagent. decision->interference Yes no_interference No direct interference. Consider other biological effects (e.g., hormesis). decision->no_interference No subtract_bg Correct for interference by subtracting the cell-free absorbance from the cell-based absorbance. interference->subtract_bg alternative_assay Use an orthogonal assay that measures a different cellular parameter (e.g., ATP content via CellTiter-Glo, membrane integrity via LDH release). subtract_bg->alternative_assay

Caption: Workflow to diagnose and mitigate pyrazole interference in tetrazolium-based viability assays.

Experimental Protocol: Cell-Free Interference Test [8]

  • Plate Setup: In a 96-well plate, prepare serial dilutions of your pyrazole compound in the same cell culture medium used for your viability assay.

  • Control Wells: Include wells with medium only (no compound) as a negative control.

  • Reagent Addition: Add the MTT or MTS reagent to all wells according to the manufacturer's protocol.

  • Incubation: Incubate the plate for the same duration as your cell-based assay.

  • Readout: Measure the absorbance at the appropriate wavelength.

If the absorbance increases in a dose-dependent manner in the absence of cells, you have confirmed direct interference.

Self-Validating System:

Always run a cell-free control in parallel with your cell-based experiment when screening novel compounds. This allows for immediate identification and correction of interference.

Section 3: Data Interpretation Challenges

This section provides guidance on interpreting non-standard or confusing data patterns.

Q3: My dose-response curve for a pyrazole inhibitor is bell-shaped (a "U-shaped" curve). What does this indicate?

A3: Causality and Interpretation

Bell-shaped dose-response curves are a common, yet often misinterpreted, phenomenon in bioassays.[9] While they can sometimes indicate complex biological mechanisms like activation at low concentrations and inhibition at high concentrations, a frequent cause for small molecules is compound aggregation.[10]

At low concentrations, the pyrazole compound is soluble and exhibits its true inhibitory activity. As the concentration increases, it can reach a critical point where it begins to form colloidal aggregates. These aggregates can non-specifically sequester the target protein, leading to potent but promiscuous inhibition.[11] At even higher concentrations, these aggregates can become very large and less bioavailable, leading to a decrease in the observed inhibitory effect and the characteristic "bell shape".[10]

Troubleshooting and Validation Protocol: Dynamic Light Scattering (DLS)

DLS is a biophysical technique that measures the size distribution of particles in a solution. It is a powerful tool for detecting compound aggregation.[12][13][14]

Step-by-Step Methodology: [15]

  • Sample Preparation: Prepare solutions of your pyrazole compound in the assay buffer at a range of concentrations, spanning the concentrations used in your dose-response curve.

  • DLS Measurement: Place the samples in the DLS instrument and acquire data. The instrument will measure the fluctuations in scattered light intensity and correlate this to particle size.

  • Data Analysis: Analyze the size distribution plots. The presence of particles in the nanometer to micrometer range that increase in size or intensity with compound concentration is a strong indicator of aggregation.

Data Presentation: DLS Results for an Aggregating Compound

Compound Concentration (µM)Predominant Particle Size (nm)Polydispersity Index (PDI)
1< 10< 0.2
10150 - 3000.4 - 0.6
50> 500> 0.7

Logical Relationship Diagram: Aggregation and Dose-Response

conc Increasing Compound Concentration soluble Soluble Monomer (True Inhibition) conc->soluble cac Critical Aggregation Concentration (CAC) Reached soluble->cac At a certain threshold bell_curve Bell-Shaped Dose-Response Curve soluble->bell_curve Initial Inhibition aggregates Formation of Colloidal Aggregates (Promiscuous Inhibition) cac->aggregates large_aggregates Formation of Large, Inactive Aggregates aggregates->large_aggregates At higher concentrations aggregates->bell_curve Potent Inhibition large_aggregates->bell_curve Loss of Activity

Caption: The relationship between compound concentration, aggregation state, and the resulting bell-shaped dose-response curve.

De-risking Strategy:

If aggregation is confirmed, re-test the compound in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).[11] If the bell-shaped curve is flattened or shifted to the right, it strongly suggests that the original activity was due to aggregation.

Section 4: Validating Hits and Avoiding Promiscuity

After initial screening, it is crucial to validate that your "hit" pyrazole compounds are acting via the intended mechanism and are not simply promiscuous inhibitors.

Q4: I have a potent pyrazole kinase inhibitor from a primary screen. How do I ensure it's a genuine, on-target inhibitor and not a promiscuous compound?

A4: A Multi-pronged Approach to Hit Validation

Validating a kinase inhibitor hit requires a cascade of experiments to build confidence in its mechanism of action and rule out common artifacts.[16][17]

Hit Validation Workflow

primary_hit Primary HTS Hit retest Re-test in primary assay with fresh compound. primary_hit->retest orthogonal Confirm activity in an orthogonal assay (e.g., different detection method). retest->orthogonal aggregation_check Assess for aggregation (DLS). orthogonal->aggregation_check selectivity Profile against a panel of kinases to assess selectivity. aggregation_check->selectivity cellular_target Confirm target engagement in cells (e.g., Western blot for downstream signaling). selectivity->cellular_target validated_hit Validated Hit cellular_target->validated_hit

Caption: A typical workflow for validating a primary hit from a high-throughput screen.

Key Experimental Protocols:

  • Orthogonal Assays: If your primary screen was, for example, a luminescence-based ATP depletion assay (e.g., Kinase-Glo), a valid orthogonal assay would be a fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures substrate phosphorylation directly.[1] This helps to rule out compounds that interfere with the luciferase enzyme in the primary assay.

  • Kinase Selectivity Profiling: Screen your hit compound against a panel of other kinases.[18] A truly selective inhibitor will show a significant potency window between the target kinase and other kinases. Promiscuous inhibitors will often inhibit multiple, unrelated kinases with similar potency.

  • Cellular Target Engagement: Demonstrate that the compound interacts with the target in a cellular context. For a kinase inhibitor, this can be achieved by showing a dose-dependent decrease in the phosphorylation of a known downstream substrate of the target kinase via Western blotting.[19]

Trustworthiness through Self-Validation:

This multi-step validation process is inherently self-validating. A compound that passes through each of these filters—re-testing, orthogonal confirmation, lack of aggregation, selectivity, and cellular target engagement—is highly likely to be a genuine, on-target inhibitor.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Collaborative Drug Discovery. (2025, June 3). Understanding the Importance of The Dose-Response Curve. Retrieved from [Link]

  • Cunningham, M. L., et al. (2013). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. ASSAY and Drug Development Technologies, 11(4), 223–235.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Assay Interference by Aggregation. In Assay Guidance Manual.
  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry, 45(8), 1712–1722.
  • Drug Discovery World. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Compound Stability in 10 mM PBS. Retrieved from [Link]

  • Foley, M., & LaMarche, M. J. (2015). Mitigating risk in academic preclinical drug discovery. Future Medicinal Chemistry, 7(12), 1539–1543.
  • Oleksy-Ojikutu, A., et al. (2017). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Current Microbiology, 74(11), 1365–1373.
  • GraphPad. (n.d.). Equation: Bell-shaped dose-response. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Espace INRS. (n.d.). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Retrieved from [Link]

  • Curpăn, R., & Oprea, T. I. (2012). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library.
  • ResearchGate. (n.d.). Off-target identification of kinase drug candidates. Retrieved from [Link]

  • Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2021). Interpreting and Validating Results from High-Throughput Screening Approaches. In Next Steps for Functional Genomics: Proceedings of a Workshop.
  • Wu, H., et al. (2016). Enabling Freeze-Thaw Stability of PBS-Based Formulations of a Monoclonal Antibody. Journal of Pharmaceutical Sciences, 105(8), 2356–2363.
  • ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it? Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2025, May 7).
  • ACS Publications. (n.d.).
  • Diva-Portal.org. (2020, October 16).
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Owen, S. C., et al. (2014). Colloidal Drug Formulations Can Explain “Bell-Shaped” Concentration–Response Curves. ACS Chemical Biology, 9(3), 777–784.
  • ResearchGate. (2025, August 10).
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016).
  • Chemical Society Reviews. (2021, January 15).
  • Patsnap. (2025, September 5). How to Detect Early Aggregation with Dynamic Light Scattering. Retrieved from [Link]

  • Reddit. (2023, December 18). struggling with MTT assay. Retrieved from [Link]

  • Klaeger, S., et al. (2017). The Target Landscape of Clinical Kinase Drugs. Science, 358(6367), eaan4368.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • ACS Chemical Biology. (2014, January 7).
  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • AAPS J. (2014).
  • Current Protocols in Chemical Biology. (2020, March).
  • YouTube. (2019, October 23). Eurofins Webinar: Preclinical Secondary Pharmacology Is an Essential Part of Drug Discovery.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • SLAS Discovery. (2026, January 2). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines.
  • ResearchGate. (n.d.).
  • Scientific Reports. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens.
  • The Journal of Biochemistry. (2010). Encountering unpredicted off-target effects of pharmacological inhibitors.

Sources

Validation & Comparative

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: From Bench to Bedside

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is both vast and intricate. Within this landscape, the pyrazole scaffold has emerged as a "privileged structure," a foundational framework for a multitude of potent and selective kinase inhibitors.[1] This guide provides an in-depth comparative analysis of key pyrazole-based kinase inhibitors, offering insights into their performance, underlying mechanisms, and the experimental methodologies used to characterize them. We will move beyond a simple cataloging of compounds to a critical evaluation of their strengths and weaknesses, grounded in experimental data.

The Significance of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, are implicated in a wide array of diseases, most notably cancer.[1] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of features that make it an ideal starting point for kinase inhibitor design. Its ability to act as both a hydrogen bond donor and acceptor facilitates critical interactions within the ATP-binding pocket of kinases.[1] Furthermore, the pyrazole core provides a versatile scaffold for synthetic modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

This guide will focus on a comparative analysis of representative pyrazole-based inhibitors targeting three critical kinase families: Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Anaplastic Lymphoma Kinase (ALK).

Comparative Analysis of Pyrazole-Based Kinase Inhibitors

A direct head-to-head comparison of kinase inhibitors is most meaningful when conducted under identical experimental conditions. However, such comprehensive studies are not always available. The following sections provide a comparative overview based on available data, with the caveat that IC50 values from different studies should be interpreted with caution due to potential variations in assay conditions.

Cyclin-Dependent Kinase (CDK) Inhibitors: Targeting the Cell Cycle

CDKs are key regulators of cell cycle progression, and their aberrant activity is a hallmark of cancer.[3] The pyrazole scaffold has been successfully employed in the development of several CDK inhibitors.

AT7519: A Multi-CDK Inhibitor

AT7519 is a potent, multi-CDK inhibitor that targets CDK1, 2, 4, 5, and 9 with IC50 values in the nanomolar range.[4] Its mechanism of action involves the inhibition of RNA polymerase II phosphorylation, a process crucial for transcription, leading to the downregulation of anti-apoptotic proteins like Mcl-1.[5]

Comparative Performance of Pyrazole-Based CDK Inhibitors

The following table summarizes the inhibitory activity of AT7519 and a comparative pyrazole-based CDK2 inhibitor, Compound 22, against various pancreatic cancer cell lines.[4]

CompoundTarget KinasesMiaPaCa2 IC50 (µM)AsPC1 IC50 (µM)BxPC3 IC50 (µM)SUIT2 IC50 (µM)S2-013 IC50 (µM)
AT7519 CDK1, 2, 4, 5, 90.4110.5330.6400.5572.77
Compound 22 CDK2, 50.2470.3150.9240.2090.192

Note: Data is sourced from a single study for direct comparison.[4]

This data suggests that while both compounds are effective, Compound 22, with its more focused CDK2/5 inhibition, shows slightly better potency against some pancreatic cancer cell lines compared to the broader-spectrum AT7519.[4] This highlights a key consideration in kinase inhibitor development: the trade-off between targeting multiple kinases to overcome resistance and achieving high selectivity to minimize off-target effects.

CDK Signaling Pathway and Inhibitor Action

CDK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Transcription CyclinA Cyclin A E2F->CyclinA Transcription CDK2_E CDK2 CyclinE->CDK2_E CDK2_E->Rb Phosphorylates S_Phase S Phase CDK2_E->S_Phase Promotes Entry CDK2_A CDK2 CyclinA->CDK2_A CDK1 CDK1 CyclinA->CDK1 CDK2_A->S_Phase Promotes Progression M_Phase M Phase CDK1->M_Phase Promotes Entry G1_Phase G1 Phase G1_Phase->S_Phase G2_Phase G2 Phase S_Phase->G2_Phase G2_Phase->M_Phase M_Phase->G1_Phase Inhibitor Pyrazole CDK Inhibitors (e.g., AT7519) Inhibitor->CDK46 Inhibitor->CDK2_E Inhibitor->CDK2_A Inhibitor->CDK1

Caption: Pyrazole-based CDK inhibitors block cell cycle progression.

Janus Kinase (JAK) Inhibitors: Modulating the Immune Response

The JAK-STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors, playing a key role in immunity and inflammation.[6] Dysregulation of this pathway is associated with autoimmune diseases and cancers.

Ruxolitinib and Baricitinib: A Comparative Look

Ruxolitinib and Baricitinib are both pyrazole-containing JAK inhibitors approved for various inflammatory conditions. While both target JAK1 and JAK2, their selectivity profiles and clinical effects can differ.[7]

InhibitorPrimary TargetsKey Therapeutic Areas
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease
Baricitinib JAK1, JAK2Rheumatoid Arthritis, Atopic Dermatitis, Alopecia Areata

Some studies suggest that Ruxolitinib is a more potent inhibitor of JAK2, which is crucial for hematopoietic cell signaling. This may explain its efficacy in myeloproliferative neoplasms.[8] Conversely, Baricitinib's profile may be more suited for conditions where broader cytokine inhibition is beneficial.

JAK-STAT Signaling Pathway and Inhibitor Action

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates JAK->JAK STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene Target Gene Transcription Nucleus->Gene Inhibitor Pyrazole JAK Inhibitors (e.g., Ruxolitinib) Inhibitor->JAK

Caption: Pyrazole-based JAK inhibitors block cytokine signaling.

Anaplastic Lymphoma Kinase (ALK) Inhibitors: A Success in Targeted Cancer Therapy

ALK rearrangements are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). Crizotinib, a pyrazole-based inhibitor, was a first-in-class ALK inhibitor that demonstrated significant clinical benefit.

Crizotinib: A Multi-Targeted Inhibitor

Crizotinib is an ATP-competitive inhibitor of ALK, MET, and ROS1 tyrosine kinases.[9] Its efficacy in ALK-positive NSCLC is well-established, leading to high response rates and improved progression-free survival compared to chemotherapy.[8][10] However, its activity against other kinases like MET can contribute to both its therapeutic effect in certain contexts and some of its side effects.[6]

Experimental Protocols for Kinase Inhibitor Characterization

The objective comparison of kinase inhibitors relies on robust and standardized experimental methodologies. Here, we detail two widely used assays for determining inhibitor potency.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[11]

Experimental Workflow

ADPGlo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection a Kinase + Substrate + ATP + Pyrazole Inhibitor b Incubate a->b Kinase phosphorylates substrate, consuming ATP and producing ADP c Add ADP-Glo™ Reagent b->c d Terminate kinase reaction & deplete remaining ATP c->d e Add Kinase Detection Reagent d->e f Convert ADP to ATP & generate light via Luciferase e->f g Measure Luminescence f->g

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology

  • Kinase Reaction Setup: In a multiwell plate, combine the kinase, its specific substrate, ATP, and varying concentrations of the pyrazole-based inhibitor.[12]

  • Incubation: Incubate the reaction mixture at room temperature for the desired period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[13]

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[14]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.[15]

  • Luminescence Measurement: After a 30-60 minute incubation, measure the luminescence using a plate reader.[12] The signal is inversely proportional to the kinase activity.

Cell-Based Kinase Assay: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant measure of potency.[16]

Experimental Workflow

NanoBRET_Workflow cluster_0 Cell Preparation cluster_1 Assay Execution a Transfect cells with NanoLuc-Kinase fusion vector b Add NanoBRET™ Tracer and Pyrazole Inhibitor a->b c Incubate b->c d Add Nano-Glo® Substrate c->d e Measure BRET Signal d->e

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Methodology

  • Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Allow 18-20 hours for protein expression.

  • Cell Plating and Treatment: Harvest the transfected cells and plate them in a multiwell plate. Add the NanoBRET™ tracer (a fluorescently labeled ligand that binds to the kinase) and varying concentrations of the pyrazole-based inhibitor.

  • Equilibration: Incubate the plate for 2 hours at 37°C to allow the binding to reach equilibrium.

  • Signal Detection: Add the Nano-Glo® substrate, which is cell-permeable and produces luminescence when oxidized by NanoLuc®.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal. The IC50 can be calculated from the dose-response curve.

Structure-Activity Relationships (SAR) and Selectivity

The potency and selectivity of pyrazole-based inhibitors are highly dependent on the nature and position of substituents on the pyrazole ring and its appended moieties.

For instance, in a series of aminopyrazole inhibitors targeting JNK3, the planar nature of the N-linked phenyl-pyrazole core was found to be crucial for selectivity over the closely related p38 kinase.[1] This planarity allows for better occupancy of the smaller JNK3 active site. In contrast, more flexible indazole-based inhibitors were potent against both kinases.[1]

Similarly, for JAK inhibitors, modifications to the groups attached to the pyrazole-pyrrolopyrimidine core can significantly alter the selectivity profile for different JAK family members. The introduction of specific substituents can create favorable interactions with unique residues in the ATP-binding pocket of a particular JAK isoform.

Mechanisms of Acquired Resistance

A major challenge in targeted therapy is the development of acquired resistance. For pyrazole-based kinase inhibitors, several resistance mechanisms have been identified:

  • On-target mutations: Mutations in the kinase domain can prevent the inhibitor from binding effectively. For example, mutations in the JAK2 ATP-binding site can confer resistance to ruxolitinib.[7]

  • Activation of bypass pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited kinase. For CDK4/6 inhibitors, resistance can emerge through the activation of the PI3K-AKT-mTOR pathway or increased expression of other cyclins and CDKs.

  • Upregulation of the target kinase: Increased expression of the target kinase can overcome the inhibitory effect of the drug. This has been observed as a resistance mechanism to CDK4/6 inhibitors.[6]

Conclusion

The pyrazole scaffold has proven to be a remarkably versatile and effective framework for the design of a diverse range of kinase inhibitors. This guide has provided a comparative analysis of key pyrazole-based inhibitors targeting CDK, JAK, and ALK, highlighting their performance, mechanisms of action, and the experimental methodologies used for their characterization. A thorough understanding of their comparative strengths and weaknesses, including their selectivity profiles and potential resistance mechanisms, is crucial for the continued development of this important class of therapeutic agents. As our knowledge of kinase biology and medicinal chemistry deepens, the pyrazole scaffold will undoubtedly continue to be a cornerstone of innovative drug discovery efforts.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Pharmaceuticals, 16(5), 707. [Link]

  • Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (2023). Molecules, 28(13), 5109. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2013). FEBS Journal, 280(21), 5067-5081. [Link]

  • CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review). (2022). Oncology Letters, 24(5), 394. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Samara Journal of Science, 11(1), 1-10. [Link]

  • Basic Mechanisms of JAK Inhibition. (2020). Rheumatology and Therapy, 7(Suppl 1), 1-16. [Link]

  • AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. (2010). Clinical Cancer Research, 16(2), 564-577. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Medicinal Chemistry. [Link]

  • (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). ResearchGate. [Link]

  • KINOMEscan data. (2018). HMS LINCS Project. [Link]

  • Acquired resistance to JAK2 inhibitors in JAK2-rearranged acute lymphoblastic leukemia. (2021). Leukemia, 35(8), 2266-2277. [Link]

  • Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies. (2021). Anticancer Research, 41(8), 3767-3779. [Link]

  • Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. (2024). International Journal of Molecular Sciences, 25(10), 5489. [Link]

  • Crizotinib versus Chemotherapy in Advanced ALK-Positive Lung Cancer. (2013). New England Journal of Medicine, 368(25), 2385-2394. [Link]

  • Crizotinib vs platinum-based chemotherapy as first-line treatment for advanced non-small cell lung cancer with different ROS1 fusion variants. (2020). Cancer Medicine, 9(8), 2883-2891. [Link]

  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. (2022). Bioorganic & Medicinal Chemistry, 54, 116560. [Link]

  • Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice. (2019). Frontiers in Oncology, 9, 670. [Link]

  • Mechanistic Activity and Development History of CDK 4/6 Inhibitors. (2016). YouTube. [Link]

  • LINCS KinomeScan Kinase Inhibitor Targets Dataset. (2015). Ma'ayan Lab, Icahn School of Medicine at Mount Sinai. [Link]

  • (PDF) Crizotinib Versus Conventional Chemotherapy in First-Line Treatment for ALK-Positive Non-Small Cell Lung Cancer: A Systematic Review and Meta-Analysis. (2019). ResearchGate. [Link]

  • Final Overall Survival Analysis From a Study Comparing First-Line Crizotinib Versus Chemotherapy in ALK-Mutation-Positive Non-Small-Cell Lung Cancer. (2018). Journal of Clinical Oncology, 36(22), 2251-2258. [Link]

  • AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and Patient Samples. (2010). Molecular Cancer Therapeutics, 9(4), 920-928. [Link]

  • Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors. (2014). Clinical Cancer Research, 20(11), 2842-2848. [Link]

  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. (2021). Annals of the Rheumatic Diseases, 80(2), 147-158. [Link]

  • Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. (2013). Clinical Cancer Research, 19(21), 5845-5851. [Link]

  • FDA Approves Liquid Biopsy CDx for Encorafenib Regimen in BRAF V600E+ CRC. (2026). OncLive. [Link]

  • Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. (2013). Clinical Cancer Research, 19(21), 5845-5851. [Link]

  • Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. (2018). Cancers, 10(4), 113. [Link]

  • (PDF) Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). ResearchGate. [Link]

  • Comparative Efficacy of Ceritinib and Crizotinib as Initial ALK-Targeted Therapies in Previously Treated Advanced NSCLC: An Adjusted Comparison with External Controls. (2016). Journal of Thoracic Oncology, 11(9), 1550-1557. [Link]

  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (2021). ResearchGate. [Link]

  • (PDF) Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. (2025). ResearchGate. [Link]

  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (2018). Frontiers in Pharmacology, 9, 1261. [Link]

  • Kinase Selectivity Panels. (2023). Reaction Biology. [Link]

  • ADP Glo Protocol. (n.d.). [Source not further specified]. [Link]

  • The JAK/STAT Pathway. (2011). Cold Spring Harbor Perspectives in Biology, 3(12), a011205. [Link]

  • NanoBRET Assay Services. (n.d.). Reaction Biology. [Link]

  • Video: The JAK-STAT Signaling Pathway. (2023). JoVE. [Link]

  • Table 1 Structures of pyrazole analogs shown with their FP IC 50 , IMAP... (2011). ResearchGate. [Link]

Sources

A Comparative Guide to Pyrazole-Based CDK Inhibitors: Benchmarking Against Established Clinical Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Cyclin-Dependent Kinases in Oncology

The cell cycle is a fundamental process that orchestrates the duplication and division of a cell. Its progression is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs), which in turn are activated by their cyclin regulatory partners. In many forms of cancer, this intricate control is lost due to mutations or overexpression of CDKs and cyclins, leading to uncontrolled cellular proliferation, a hallmark of malignancy. This has positioned CDKs as a prime target for therapeutic intervention in oncology.

The landscape of CDK inhibitors is broadly categorized into two groups: pan-CDK inhibitors, which target multiple CDKs, and selective CDK inhibitors, which are designed to target specific CDK family members. While early pan-CDK inhibitors showed promise, their broad activity often led to significant off-target effects and toxicity. This has driven the development of more selective inhibitors, such as the highly successful CDK4/6 inhibitors, which have revolutionized the treatment of hormone receptor-positive (HR+) breast cancer.[1]

This guide provides a comparative analysis of an emerging class of pyrazole-based CDK inhibitors, represented here by the investigational compound 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine, against established clinical CDK inhibitors. We will delve into their mechanisms of action, kinase selectivity, and provide supporting experimental data and protocols for their evaluation.

The Profile of a Novel Pyrazole-Based CDK Inhibitor: 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

While 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is a specific chemical entity[2][3], its detailed biological activity as a CDK inhibitor is still under investigation. However, the pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. For the purpose of this guide, we will consider a representative profile of a pyrazole-based CDK inhibitor that exhibits potent activity against CDK2, a target of significant interest for overcoming resistance to CDK4/6 inhibitors.

Mechanism of Action of CDK Inhibitors

CDK inhibitors function by competing with ATP for the binding pocket of the kinase, thereby preventing the phosphorylation of key substrates required for cell cycle progression. For instance, CDK4/6 inhibitors like Palbociclib prevent the phosphorylation of the Retinoblastoma (Rb) protein.[4] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle.[4] This ultimately leads to cell cycle arrest and a halt in proliferation.

Caption: Simplified CDK4/6 signaling pathway leading to G1-S phase transition.

Comparative Analysis of CDK Inhibitors

The efficacy and safety of a CDK inhibitor are largely determined by its selectivity profile. The following table summarizes the inhibitory concentrations (IC50) of our representative pyrazole-based CDK inhibitor class and several well-established CDK inhibitors against a panel of CDKs.

InhibitorCDK1 (IC50, nM)CDK2 (IC50, nM)CDK4 (IC50, nM)CDK6 (IC50, nM)CDK9 (IC50, nM)Primary Indication(s)
Representative Pyrazole-Based (CDK2-selective) >1000<10 >500>500>1000Investigational
Palbociclib >5000>500011 16 >5000HR+ Breast Cancer
Ribociclib >1000>100010 39 >1000HR+ Breast Cancer[5]
Abemaciclib 631082 10 >500HR+ Breast Cancer[6][7]
Dinaciclib (Pan-CDK) 1 1 --4 Investigational (various cancers)[8]
AT7519 (Pyrazole-based, Pan-CDK) 47 100 170 210 10 Investigational (Multiple Myeloma)[9]
AZD5438 (Pyrazole-based, Pan-CDK) 16 6 >100021 20 Investigational[10]

Key Insights from the Comparative Data:

  • Selectivity: Palbociclib and Ribociclib demonstrate high selectivity for CDK4/6 over other CDKs.[11] Abemaciclib, while primarily a CDK4/6 inhibitor, also shows activity against CDK1.[12] Dinaciclib is a potent pan-CDK inhibitor, targeting multiple CDKs with high affinity.[13]

  • Pyrazole-Based Inhibitors: The pyrazole scaffold can be engineered to achieve varying selectivity profiles. The representative CDK2-selective pyrazole inhibitor is designed for high specificity, potentially offering a better safety profile and a strategy to overcome resistance. In contrast, pyrazole-based inhibitors like AT7519 and AZD5438 exhibit broader, pan-CDK inhibitory activity.[9][10]

Experimental Protocols for CDK Inhibitor Characterization

The following protocols are fundamental for the preclinical evaluation of CDK inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific CDK.

Principle: A purified, active CDK/cyclin complex is incubated with a substrate (e.g., a peptide derived from Rb) and ATP. The amount of phosphorylated substrate is then quantified, typically using methods like fluorescence polarization or luminescence-based ADP detection.

Step-by-Step Protocol (ADP-Glo™ Kinase Assay): [11]

  • Prepare a serial dilution of the test inhibitor.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or a vehicle control (e.g., 5% DMSO).

  • Add 2 µL of the CDK/cyclin enzyme solution.

  • Add 2 µL of a substrate/ATP mixture.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Step-by-Step Protocol: [4]

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the CDK inhibitor for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This technique determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the generation of a histogram that depicts the cell cycle distribution.

Step-by-Step Protocol: [8]

  • Treat cells with the CDK inhibitor for the desired time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells in cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes at 4°C.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

  • Incubate for at least 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer.

Western Blotting for Target Engagement (Phospho-Rb)

This method is used to confirm that the CDK inhibitor is hitting its intended target within the cell by assessing the phosphorylation status of a key substrate like Rb.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with antibodies specific for the protein of interest (e.g., total Rb and phospho-Rb).

Step-by-Step Protocol:

  • Treat cells with the CDK inhibitor for a specified time.

  • Lyse the cells to extract the proteins.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phospho-Rb (e.g., p-Rb Ser807/811).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Strip the membrane and re-probe with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Caption: General experimental workflow for the characterization of a CDK inhibitor.

Conclusion

The development of CDK inhibitors represents a significant advancement in targeted cancer therapy. While selective CDK4/6 inhibitors have become a cornerstone of treatment for HR+ breast cancer, there is a continuing need for novel inhibitors with improved selectivity profiles and the ability to overcome resistance. Pyrazole-based scaffolds offer a versatile platform for the design of a new generation of CDK inhibitors, including those with high selectivity for CDK2. The direct comparison with established agents like Palbociclib, Ribociclib, and Abemaciclib, as well as pan-CDK inhibitors, using the standardized experimental protocols outlined in this guide, is essential for the preclinical validation and future clinical development of these promising new therapeutic candidates.

References

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. [Link]

  • Mayer, E. L. (2015). Palbociclib: First CDK4/6 Inhibitor in Clinical Practice for the Treatment of Advanced HR-Positive Breast Cancer. Geburtshilfe und Frauenheilkunde, 75(10), 1033–1038.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Johnston, S. R. D., et al. (2020). Abemaciclib Combined With Endocrine Therapy for the Adjuvant Treatment of HR+, HER2−, Node-Positive, High-Risk, Early Breast Cancer (monarchE). Journal of Clinical Oncology, 38(34), 3987–3998.
  • JoVE. (2018). Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay. [Link]

  • Current Protocols in Cell Biology. (2001). Protocols for Characterization of Cdk5 Kinase Activity. [Link]

  • ResearchGate. (n.d.). IC50 values of CDK5 inhibitors. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

  • Anderson, M., et al. (2007). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 50(11), 2647–2659.
  • Cuneo, K. C., et al. (2018). A Phase I Study of Dinaciclib in Combination With MK‐2206 in Patients With Advanced Pancreatic Cancer. The Oncologist, 23(6), 655-e71.
  • Anderson, A. A., et al. (2009). AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts. Molecular Cancer Therapeutics, 8(7), 1856–1866.
  • ResearchGate. (n.d.). (A) A Western blot analysis shows the expression of Rb and phospho-Rb.... [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • SAS Institute Inc. (2016). The Estimation of Absolute IC50 and Its 95% Confidence Interval. [Link]

  • U.S. Food and Drug Administration. (2023, June 5). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. [Link]

  • Semantic Scholar. (2017). Abstract 2346: Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. [Link]

  • ASCO Publications. (2021, December 10). Abemaciclib With Endocrine Therapy in Adjuvant Treatment of Early Breast Cancer. [Link]

  • Cortés, J., et al. (2017). Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. Clinical Cancer Research, 23(13), 3251–3262.
  • National Cancer Institute. (2021, January 6). Trial Tests Abemaciclib As New Option for Early-Stage Breast Cancer. [Link]

  • Clinical Cancer Research. (2022). First-in-Human Phase I/IIa Study of the First-in-Class CDK2/4/6 Inhibitor PF-06873600 Alone or with Endocrine Therapy in Patients with Breast Cancer. [Link]

  • Taylor & Francis Online. (n.d.). Dinaciclib – Knowledge and References. [Link]

  • OncLive. (2023, August 27). Adjuvant Abemaciclib Plus Endocrine Therapy Improves OS in High-Risk HR+/HER2– Breast Cancer. [Link]

  • ACS Publications. (2021, June 10). Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. [Link]

  • Ting Therapeutics. (n.d.). AZD5438-PROTAC: A selective CDK2 degrader that protects against cisplatin. [Link]

  • ClinicalTrials.gov. (n.d.). A Study of PF-06873600 in People With Cancer. [Link]

  • PubMed. (2009). AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Tetrahydrocyclopenta[c]pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the principle of "one molecule, one target" is increasingly being recognized as an oversimplification. The reality is that small molecule therapeutics often interact with multiple cellular targets, a phenomenon known as polypharmacology. While this can sometimes lead to beneficial synergistic effects, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures.[1] Therefore, a thorough understanding of a compound's cross-reactivity profile is not just a regulatory hurdle, but a fundamental aspect of rational drug design.

This guide provides an in-depth comparison and methodological framework for assessing the cross-reactivity of a novel class of compounds: tetrahydrocyclopenta[c]pyrazoles. Initially identified as potent N-type calcium channel (Cav2.2) blockers with potential applications in chronic pain management, their core pyrazole scaffold is a well-established "privileged structure" in the design of protein kinase inhibitors.[2][3] This structural overlap necessitates a rigorous evaluation of their kinase selectivity to preemptively identify potential off-target liabilities and uncover any unforeseen therapeutic opportunities.

The Pyrazole Scaffold: A Double-Edged Sword of Promiscuity and Potency

The pyrazole ring is a five-membered heterocycle that has been successfully incorporated into numerous FDA-approved drugs, a significant portion of which are kinase inhibitors.[4] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it a highly effective pharmacophore.[5] However, this same feature raises a critical question for the tetrahydrocyclopenta[c]pyrazole series: does their affinity for the N-type calcium channel preclude interactions with the structurally similar ATP-binding sites of the human kinome?

Interestingly, evidence suggests a potential for bidirectional cross-talk between calcium channels and protein kinases. For instance, studies have shown that tyrosine kinase inhibitors can suppress N-type and T-type calcium channel currents, indicating that compounds designed for one target class can have functional consequences on the other.[6] Furthermore, the activity of N-type calcium channels themselves can be modulated by kinases such as cyclin-dependent kinase 5 (Cdk5), highlighting the intricate interplay between these two major signaling modalities.[7]

Comparative Analysis: A Triad of Perspectives

To contextualize the importance of cross-reactivity profiling, we will consider three distinct chemical entities:

  • Compound X (Hypothetical Tetrahydrocyclopenta[c]pyrazole): A representative member of the novel series of N-type calcium channel blockers.

  • Ziconotide (Prialt®): A well-established, highly selective peptide inhibitor of N-type calcium channels, administered intrathecally for severe chronic pain.[8] It serves as a benchmark for on-target potency and selectivity.

  • Compound 6 (1,3,4-triarylpyrazole): A pyrazole-containing compound identified in the literature with broad-spectrum kinase inhibitory activity, demonstrating the potential for off-target effects within this chemical class.[2]

CompoundPrimary TargetPrimary Target PotencyKnown Off-TargetsTherapeutic Area
Compound X N-type Calcium Channel (Cav2.2)High (Hypothetical)Unknown (Requires Profiling)Chronic Pain
Ziconotide N-type Calcium Channel (Cav2.2)HighMinimalSevere Chronic Pain
Compound 6 Multiple KinasesModerate to HighMultiple KinasesOncology (Preclinical)

Experimental Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential to build a comprehensive and reliable cross-reactivity profile. This should encompass both in vitro biochemical/biophysical assays and in-cell target engagement studies.

Workflow for Kinase Cross-Reactivity Profiling

G cluster_0 In Vitro Profiling cluster_1 In-Cell Target Validation Compound Synthesis Compound Synthesis Primary Target Assay (Cav2.2) Primary Target Assay (Cav2.2) Compound Synthesis->Primary Target Assay (Cav2.2) Confirm On-Target Activity Large-Scale Kinase Panel Screen Large-Scale Kinase Panel Screen Primary Target Assay (Cav2.2)->Large-Scale Kinase Panel Screen Assess Kinome-wide Interactions Dose-Response (IC50) of Hits Dose-Response (IC50) of Hits Large-Scale Kinase Panel Screen->Dose-Response (IC50) of Hits Quantify Potency Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Dose-Response (IC50) of Hits->Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement Phenotypic/Functional Assays Phenotypic/Functional Assays Cellular Thermal Shift Assay (CETSA)->Phenotypic/Functional Assays Evaluate Cellular Consequences Lead Optimization or Deprioritization Lead Optimization or Deprioritization Phenotypic/Functional Assays->Lead Optimization or Deprioritization

Caption: A streamlined workflow for assessing the kinase cross-reactivity of novel compounds.

Experimental Protocol 1: Large-Scale Kinase Panel Screening (Radiometric Assay)

This biochemical assay provides a broad, quantitative assessment of a compound's inhibitory activity against a large panel of purified kinases.

Rationale: By measuring the incorporation of radiolabeled phosphate (from 33P-ATP) onto a substrate peptide, we can directly assess the enzymatic activity of each kinase in the presence of the test compound. This method is highly sensitive and is considered a gold standard for in vitro kinase profiling.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the tetrahydrocyclopenta[c]pyrazole compound in DMSO to create a range of concentrations for IC50 determination. A typical starting concentration for screening is 10 µM.

  • Assay Plate Preparation: In a 96- or 384-well plate, add the reaction buffer, the specific kinase, and the substrate peptide for each kinase being tested.

  • Compound Addition: Add the diluted test compound to the appropriate wells. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and 33P-ATP. The concentration of ATP should be at or near the Km for each kinase to provide a fair comparison of inhibitor potencies.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Termination and Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Washing: Wash the filter membrane to remove unincorporated 33P-ATP.

  • Detection: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value for each kinase that shows significant inhibition.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses target engagement in a cellular environment by measuring changes in the thermal stability of proteins upon ligand binding.

Rationale: The binding of a small molecule inhibitor can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm). CETSA allows for the confirmation of target engagement in a more physiologically relevant context than biochemical assays, as it is performed in intact cells or cell lysates.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a neuronal cell line expressing N-type calcium channels and a range of kinases) and treat with the tetrahydrocyclopenta[c]pyrazole compound or vehicle control for a defined period.

  • Heating: Heat the cell suspensions or lysates across a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Separation: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature point using a protein detection method such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. The shift in the melting curve indicates the degree of thermal stabilization and, by inference, target engagement.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting cross-reactivity profiles.

Hypothetical Cross-Reactivity Profile of Compound X

The following table presents a hypothetical cross-reactivity profile for our tetrahydrocyclopenta[c]pyrazole, "Compound X," compared to the known N-type calcium channel blocker, Ziconotide. The kinase data is derived from published results for a representative pyrazole-based kinase inhibitor, "Compound 6," to illustrate potential off-target activities.[2]

TargetCompound X (IC50/EC50)Ziconotide (IC50/EC50)Compound 6 (% Inhibition @ 10 µM)
Primary Target
Cav2.2 (N-type Calcium Channel)15 nM10 nMNot Reported
Representative Kinase Off-Targets
AKT1>10 µM>10 µM98%
BRAF V600E>10 µM>10 µM97%
EGFR>10 µM>10 µM99%
p38α>10 µM>10 µM95%
PDGFRβ>10 µM>10 µM94%
VEGFR-2>10 µM>10 µM76%

Data for Compound 6 is presented as % inhibition at a single high concentration, as reported in the source literature, which is a common practice for initial screening.

Illustrative Kinase Inhibition Profile of a Promiscuous Pyrazole Compound

To further underscore the potential for kinase cross-reactivity within the pyrazole class, the table below shows the IC50 values for a different pyrazole-based kinase inhibitor against a panel of kinases.

Kinase TargetIC50 (nM)
Bcr-Abl14.2
K562 cell line270
Flt-3High
VEGFR-2High
PDGFRαHigh
TYK2High

This data is for a different pyrazole-based compound and is for illustrative purposes only.

Visualizing On-Target vs. Off-Target Effects

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway Compound_X Compound_X Cav2.2 Cav2.2 Compound_X->Cav2.2 Inhibition Kinase_Y Kinase_Y Compound_X->Kinase_Y Unintended Inhibition Neurotransmitter_Release Neurotransmitter_Release Cav2.2->Neurotransmitter_Release Blocks Ca2+ Influx Pain_Signal_Propagation Pain_Signal_Propagation Neurotransmitter_Release->Pain_Signal_Propagation Reduces Analgesia Analgesia Pain_Signal_Propagation->Analgesia Leads to Cellular_Process_Z Cellular_Process_Z Kinase_Y->Cellular_Process_Z Disrupts Adverse_Effect Adverse_Effect Cellular_Process_Z->Adverse_Effect Leads to

Caption: A diagram illustrating the intended on-target effect of a Cav2.2 inhibitor versus a potential off-target kinase interaction.

Conclusion: A Proactive Approach to Selectivity

The tetrahydrocyclopenta[c]pyrazole scaffold represents a promising avenue for the development of novel therapeutics for chronic pain. However, its structural relationship to a well-established class of kinase inhibitors mandates a proactive and comprehensive approach to cross-reactivity profiling. By employing a combination of broad-based in vitro screening and physiologically relevant in-cell target engagement assays, researchers can build a detailed understanding of a compound's selectivity profile. This not only mitigates the risk of late-stage failures due to unforeseen off-target toxicities but also opens the door to the rational design of next-generation molecules with improved safety and efficacy, and potentially, novel polypharmacological profiles. The insights gained from such studies are invaluable for guiding medicinal chemistry efforts and making informed decisions in the complex process of drug development.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Tyrosine kinase inhibitors suppress N-type and T-type Ca2+ channel currents in NG108-15 cells. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Calcium Channel Blockers. (2024, February 22). StatPearls - NCBI Bookshelf. Retrieved January 25, 2026, from [Link]

  • What are N-type calcium channel inhibitors and how do they work?. (2024, June 21). Patsnap Synapse. Retrieved January 25, 2026, from [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025, November 10). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved January 25, 2026, from [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025, February 5). SpringerLink. Retrieved January 25, 2026, from [Link]

  • Regulation of N-type voltage-gated calcium channels and presynaptic function by cyclin-dependent kinase 5. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. Retrieved January 25, 2026, from [Link]

  • Effects of blockers of L-, N-, and P/Q-type calcium channels on NT2-N.... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Discovery and evaluation of selective N-type calcium channel blockers: 6-unsubstituted-1,4-dihydropyridine-5-carboxylic acid derivatives. (2012, June 1). PubMed. Retrieved January 25, 2026, from [Link]

  • Top 20 Calcium channel blocker companies. (n.d.). Discovery|PatSnap. Retrieved January 25, 2026, from [Link]

  • Calcium channel blockers. (n.d.). Mayo Clinic. Retrieved January 25, 2026, from [Link]

  • (PDF) T-type calcium channel blockers - New and notable. (2025, August 9). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). ACS Publications. Retrieved January 25, 2026, from [Link] unexpected

Sources

Confirming Target Engagement of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unequivocal confirmation of a compound's interaction with its intended biological target within a physiological context is a cornerstone of a successful research program. This guide provides an in-depth technical comparison of leading methodologies for confirming the target engagement of novel small molecules, using the pyrazole derivative, 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine, as a central case study. Pyrazole scaffolds are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets including kinases, cyclooxygenases (COX), and various other enzymes.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind selecting the most appropriate assay for your research question.

The Criticality of Target Engagement in Drug Discovery

Target engagement is the direct, physical interaction of a drug molecule with its biological target.[5] Confirming this interaction is paramount for several reasons:

  • Mechanism of Action (MoA) Validation: It provides direct evidence that the observed phenotypic effects of a compound are a consequence of its interaction with the intended target.

  • Structure-Activity Relationship (SAR) Studies: Robust target engagement data is essential for optimizing lead compounds, as it allows for the correlation of chemical modifications with changes in binding affinity and cellular activity.[6]

  • Deconvolution of Off-Target Effects: By identifying unintended binding partners, researchers can better understand and mitigate potential toxicities or side effects.[7]

  • Biomarker Development: Quantifiable target engagement can serve as a proximal biomarker in preclinical and clinical studies to assess drug efficacy and guide dose selection.[5]

Potential Target Classes for Pyrazole-Based Compounds

The pyrazole moiety is a versatile scaffold found in numerous FDA-approved drugs.[2] Its derivatives have been shown to exhibit a broad spectrum of biological activities, making the initial stages of target identification crucial.[1][3] Potential target classes for 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine could include:

  • Protein Kinases: Many pyrazole-containing compounds are potent kinase inhibitors, targeting the ATP-binding site.[8][9]

  • Cyclooxygenases (COX): Certain pyrazole derivatives are known to be selective COX-2 inhibitors, exerting anti-inflammatory effects.[1]

  • Other Enzymes: The pyrazole ring can interact with the active sites of various other enzymes, including monoamine oxidase and phosphodiesterases.[3]

Given the likelihood of a protein target, this guide will focus on methodologies for confirming small molecule-protein interactions.

A Comparative Analysis of Target Engagement Methodologies

The choice of a target engagement assay depends on several factors, including the nature of the target, the availability of reagents, the desired throughput, and the biological question being addressed. We will compare several state-of-the-art techniques, outlining their principles, advantages, disadvantages, and detailed experimental protocols.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful biophysical method that directly measures the binding of a ligand to its target protein in a cellular environment.[10][11] The underlying principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).[11][12][13] This thermal stabilization is detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble (non-denatured) target protein.[11]

Advantages:

  • Label-free and in a physiological context: It allows for the study of target engagement in unmodified cells, providing a more biologically relevant assessment.[14]

  • Broad applicability: Can be used for a wide range of soluble and membrane-bound proteins.

  • Versatile readout: The soluble target protein can be detected by various methods, including Western blotting, ELISA, or mass spectrometry.

Disadvantages:

  • Target-specific antibody required: For detection by Western blot or ELISA, a reliable antibody against the target protein is necessary.

  • Lower throughput for traditional formats: While higher-throughput versions exist, the classic Western blot-based CETSA can be labor-intensive.[15]

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis start Plate Cells treat Treat with Compound (or Vehicle) start->treat heat Heat Cells to Varying Temperatures treat->heat lyse Lyse Cells heat->lyse separate Separate Soluble & Precipitated Fractions lyse->separate detect Quantify Soluble Target Protein (e.g., Western Blot, MS) separate->detect analyze Generate Melt Curve & Determine ΔTm detect->analyze Kinobeads_Workflow cluster_lysate_prep Lysate Preparation & Treatment cluster_pulldown Competitive Pulldown cluster_ms_analysis Mass Spectrometry Analysis lyse Prepare Cell Lysate treat Incubate Lysate with Test Compound lyse->treat add_beads Add Kinobeads treat->add_beads incubate Incubate to Allow Kinase Binding add_beads->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Kinases wash->elute digest Digest Proteins into Peptides elute->digest lc_ms Analyze by LC-MS/MS digest->lc_ms quantify Identify & Quantify Kinases lc_ms->quantify

Caption: Workflow for Kinobeads-based kinase inhibitor profiling.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. [6][16][17]It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). [18][19]In an ITC experiment, a solution of the ligand (e.g., 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine) is titrated into a solution of the target protein, and the resulting heat changes are measured. [19] Advantages:

  • Direct and Label-Free: Provides a direct measurement of the binding interaction without the need for labels or immobilization. [18]* Comprehensive Thermodynamic Data: Offers detailed insights into the forces driving the binding interaction. [6]* Gold Standard for Affinity Determination: Considered one of the most accurate methods for measuring binding affinity. [6] Disadvantages:

  • Requires Purified Protein: Both the protein and the ligand must be pure and in sufficient quantities.

  • Lower Throughput: ITC is generally a low-throughput technique, making it more suitable for hit validation and lead optimization rather than primary screening. [14]* Sensitive to Buffer Conditions: Buffer mismatches between the protein and ligand solutions can lead to artifacts.

Detailed Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Express and purify the target protein to homogeneity.

    • Prepare a concentrated solution of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine.

    • Dialyze both the protein and the ligand against the same buffer to minimize buffer mismatch effects.

    • Degas both solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

    • Perform a series of injections of the ligand into the protein solution.

  • Data Analysis:

    • The raw data consists of a series of heat spikes corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. [20][21]The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. [21]This allows for the determination of association (kon) and dissociation (koff) rate constants, as well as the binding affinity (KD). [20] Advantages:

  • Real-time Kinetic Data: Provides detailed information on the kinetics of the binding interaction.

  • High Sensitivity: Can detect the binding of small molecules to larger protein targets. [20]* Label-Free: Does not require labeling of the analyte. [20] Disadvantages:

  • Immobilization Required: The ligand must be immobilized on the sensor chip, which can potentially affect its conformation and binding activity.

  • Potential for Non-specific Binding: The analyte may bind non-specifically to the sensor surface, requiring careful experimental design and data analysis.

  • Requires Purified Components: Both the ligand and analyte should be pure.

Comparison of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads ProfilingIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Ligand-induced thermal stabilizationCompetitive pulldown with immobilized inhibitorsMeasurement of heat changes upon bindingChange in refractive index upon binding
Environment Cellular or cell lysateCell lysate or intact cellsIn solution (biochemical)In solution (biochemical)
Key Output ΔTm (change in melting temperature)IC50 values for multiple kinasesKD, n, ΔH, ΔSKD, kon, koff
Labeling Label-freeLabel-free (requires MS)Label-freeLabel-free
Throughput Low to mediumHighLowMedium
Protein Req. Endogenous levelsEndogenous levelsPurified, high concentrationPurified, immobilized
Key Advantage Physiologically relevant contextBroad kinome selectivity profilingComplete thermodynamic profileReal-time kinetic data
Key Limitation Requires specific antibody (for WB)Indirect measurement in lysatesLow throughput, requires pure proteinImmobilization can affect protein

Conclusion and Recommendations

Confirming the target engagement of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is a critical step in its development as a potential therapeutic agent. The choice of methodology should be guided by the specific research question and the available resources.

  • For initial validation of target engagement in a cellular context, CETSA is an excellent choice due to its physiological relevance.

  • If the compound is hypothesized to be a kinase inhibitor, Kinobeads profiling offers an unparalleled ability to assess its selectivity across the kinome.

  • For a detailed understanding of the binding thermodynamics and to obtain a gold-standard affinity measurement, ITC is the preferred method, albeit with higher requirements for purified protein.

  • To study the kinetics of the binding interaction in real-time, SPR provides valuable data on the association and dissociation rates.

A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and robust validation of target engagement. For instance, an initial CETSA experiment to confirm cellular target engagement could be followed by ITC with the purified protein to determine the binding affinity and thermodynamics, and Kinobeads profiling to assess kinase selectivity. This integrated strategy will build a strong foundation for the continued development of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine and other novel drug candidates.

References

  • Target Engagement Assays in Early Drug Discovery.Journal of Medicinal Chemistry.
  • Current status of pyrazole and its biological activities.PMC - PubMed Central.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.MDPI.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.MDPI.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.TA Instruments.
  • Resonant Enhancement of Photolysis through Plasmon-Vibrational Coupling.Journal of the American Chemical Society.
  • Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.NCBI.
  • Target identification of small molecules: an overview of the current applications in drug discovery.PMC - PubMed Central.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.SciSpace.
  • Isothermal titration calorimetry in drug discovery.PubMed.
  • Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes.MDPI.
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells.PubMed.
  • Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.MDPI.
  • Spotlight: Cell-based kinase assay form
  • Target Identification and Valid
  • Cellular Thermal Shift Assay (CETSA).News-Medical.Net.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.UKM Medical Molecular Biology Institute.
  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.Malvern Panalytical.
  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics.NIH.
  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphon
  • Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments.
  • Methods to identify and optimize small molecules interacting with RNA (SMIRNAs).NIH.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.Bio-protocol.
  • Kinase assays.BMG LABTECH.
  • Pyrazolo[5,1-c]t[1][2][14]riazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI.

  • Overview of Biacore Surface Plasmon Resonance Technology.
  • Identifying small molecule probes for kinases by chemical proteomics.
  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery.YouTube.
  • ITC Assay Service for Drug Discovery.Reaction Biology.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.PMC - NIH.
  • SPR microscopy for cell-based binding kinetic studies with SPRm 220.YouTube.
  • Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.Annual Reviews.
  • Synthesis of Some Biologically Active Pyrazoles and C-Nucleosides.
  • Determining target engagement in living systems.PMC - NIH.
  • (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)
  • Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)

Sources

The Pyrazole Scaffold: A Privileged Core in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous clinically significant drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole analogs, offering a comparative overview of their performance in key therapeutic areas. We will delve into the causal relationships behind experimental choices and present supporting data to empower researchers in the rational design of next-generation pyrazole-based therapeutics.

The Pyrazole Core: A Canvas for Chemical Diversity

The beauty of the pyrazole scaffold lies in its amenability to substitution at multiple positions (N1, C3, C4, and C5), allowing for the fine-tuning of its physicochemical and pharmacological properties.[4] Understanding the impact of these substitutions is paramount for optimizing biological activity.

Pyrazole_Scaffold pyrazole N1 | C5--N2 |  / C4--C3 N1 R1 pyrazole->N1 N-1 Substitution C3 R3 pyrazole->C3 C-3 Substitution C4 R4 pyrazole->C4 C-4 Substitution C5 R5 pyrazole->C5 C-5 Substitution

Caption: General structure of the pyrazole ring highlighting the key positions for substitution.

I. Anticancer Activity: Targeting the Machinery of Malignancy

Pyrazole derivatives have emerged as a promising class of anticancer agents, with research demonstrating their ability to target various hallmarks of cancer.[5][6] The SAR studies in this area are extensive, revealing critical insights into the structural requirements for potent antiproliferative activity.

Key Structural Insights for Anticancer Efficacy:

The substituents on the pyrazole ring play a crucial role in determining the anticancer potency and selectivity of the analogs.[5] Studies have shown that the nature and position of these substituents can influence interactions with various anticancer targets.[5] For instance, the presence of specific functional groups can lead to enhanced binding to protein kinases, histone deacetylases, or other enzymes involved in cancer progression.[5][6]

A noteworthy example is the development of pyrazolo[3,4-b]pyridine analogues.[7] One such derivative, 4-(2-(cyclohexylamino)ethoxy)-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridin-6-amine, demonstrated promising in vitro cytotoxic activity against several cancer cell lines and in vivo tumor growth inhibition in a breast cancer mouse model.[7] Further exploration of this chemical scaffold led to the identification of new derivatives with improved activity and selectivity, highlighting the power of iterative SAR studies.[7]

Comparative Performance of Anticancer Pyrazole Analogs:

The following table summarizes the in vitro cytotoxic activity of selected pyrazole analogs against different cancer cell lines. This data, extracted from various studies, provides a snapshot of how structural modifications impact anticancer performance.

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
Compound I 4-(2-(cyclohexylamino)ethoxy)-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridin-6-aminePC-3 (Prostate)Low µM range[7]
Compound 17 Modified pyrazolo[3,4-b]pyridine analogPC-3 (Prostate)Comparable to Cmpd I[7]
Compound 20 Modified pyrazolo[3,4-b]pyridine analogMCF-7 (Breast)Comparable to Cmpd I[7]
Compound 290 Steroidal pyrazole derivativeHeLa (Cervical)0.53[1]
Scopoletin-pyrazole hybrid Hybrid of scopoletin and pyrazoleHCT-116 (Colon)Varies[1]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[7]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.

MTT_Workflow A Seed Cancer Cells B Treat with Pyrazole Analogs A->B C Add MTT Reagent B->C D Incubate & Formazan Formation C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: A simplified workflow of the MTT assay for evaluating cytotoxicity.

II. Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[8][9][10]

Key Structural Insights for Antimicrobial Efficacy:

SAR studies have revealed that specific substitutions on the pyrazole ring are crucial for potent antimicrobial activity. For instance, the introduction of certain functional groups can enhance the compound's ability to penetrate microbial cell walls or inhibit essential microbial enzymes.

One study synthesized a series of novel pyrazole derivatives and found that a compound with a 4-nitrophenyl group exhibited significant anti-inflammatory and antimicrobial properties.[8] Another study highlighted that a pyrazole-clubbed pyrimidine hybrid showed promising activity against Methicillin-resistant Staphylococcus aureus (MRSA).[11]

Comparative Performance of Antimicrobial Pyrazole Analogs:

The following table presents the antimicrobial activity of selected pyrazole analogs against various microbial strains, often expressed as the Minimum Inhibitory Concentration (MIC).

Compound IDModificationsMicrobial StrainMIC (µg/mL)Reference
Compound 3 Pyrazole derivativeEscherichia coli0.25[8]
Compound 4 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideStreptococcus epidermidis0.25[8]
Compound 2 Pyrazole derivativeAspergillus niger1[8]
Compound IIa 3-methyl-4-[(3-hydroxyphenyl)methylidene]-5-oxo-1H-pyrazole-1-carboxamideE. coli & S. aureusZone of inhibition: 9-9.5 mm at 80 µg/mL[12]
Compound 5c Pyrazole-clubbed pyrimidineMRSA521[11]

Note: MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[13]

Principle: A standardized inoculum of a test microorganism is spread on an agar plate. Wells are then made in the agar, and the test compound is introduced into these wells. The compound diffuses into the agar, and if it is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the pyrazole analog solution to each well. Include a negative control (solvent) and a positive control (a standard antibiotic or antifungal).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Measurement: After incubation, measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

III. Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key driver of numerous diseases. Pyrazole derivatives, most notably celecoxib, are well-established for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14][15]

Key Structural Insights for Anti-inflammatory Efficacy:

The anti-inflammatory activity of pyrazole analogs is intricately linked to their chemical structure.[14] For instance, the presence of electron-withdrawing groups at certain positions of the phenyl ring attached to the pyrazole core has been shown to enhance anti-inflammatory potency.[14] Some pyrazole derivatives exhibit dual inhibition of both COX and lipoxygenase (LOX) pathways, offering a broader anti-inflammatory profile.[14]

One study reported that a pyrazole analog with a benzotiophenyl and carboxylic acid moiety exhibited superior COX-2 inhibition compared to celecoxib.[14] Another investigation found that a hydrazinecarboxamide-substituted pyrazole showed better anti-inflammatory activity than the standard drug diclofenac sodium.[8]

Comparative Performance of Anti-inflammatory Pyrazole Analogs:

The following table compares the anti-inflammatory activity of various pyrazole analogs, often evaluated by their ability to inhibit COX enzymes or reduce edema in animal models.

Compound IDModificationsAssayResultReference
Compound 33 Pyrazole analogCOX-2 InhibitionIC50 = 2.52 µM[14]
Compound 44 Benzotiophenyl and carboxylic acid pyrazoleCOX-2 InhibitionIC50 = 0.01 µM[14]
Compound 4 Hydrazinecarboxamide-substituted pyrazoleCarrageenan-induced paw edemaHigher activity than Diclofenac[8]
Celecoxib Standard drugCOX-2 InhibitionIC50 = 0.95 µM[14]

Note: For COX inhibition, a lower IC50 indicates greater potency. For in vivo models, the results are often expressed as a percentage of edema inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model used to screen for the acute anti-inflammatory activity of new compounds.[13]

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the pyrazole analog or a standard anti-inflammatory drug (e.g., diclofenac) orally or via another appropriate route. A control group receives the vehicle.

  • Carrageenan Injection: After a specific time (to allow for drug absorption), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the volume of the injected paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A higher percentage of inhibition indicates greater anti-inflammatory activity.

Conclusion: The Enduring Promise of the Pyrazole Scaffold

The structure-activity relationship studies of pyrazole analogs have unequivocally established this heterocyclic core as a "privileged scaffold" in drug discovery.[14] The ability to systematically modify its structure allows for the optimization of its interaction with a diverse range of biological targets, leading to the development of potent and selective therapeutic agents. This guide has provided a comparative overview of the SAR of pyrazole analogs in anticancer, antimicrobial, and anti-inflammatory research, supported by experimental data and protocols. As our understanding of disease mechanisms deepens, the rational design of novel pyrazole derivatives, guided by robust SAR principles, will undoubtedly continue to yield groundbreaking medicines for the betterment of human health.

References

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents - MDPI.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH.
  • Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA)
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • Current status of pyrazole and its biological activities - PMC - PubMed Central.
  • SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential - ResearchG
  • Design, Synthesis, and Biological Evaluation of Pyrazole Deriv
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • (PDF)
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simul
  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - Pharm
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Pyrazoles as anticancer agents: Recent advances - SRR Public
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Synthesis and biological evaluation of novel pyrazole compounds - ResearchG
  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflamm
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - MDPI.
  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. - Biomedical and Pharmacology Journal.
  • SAR study of the target pyrazole ester derivatives 15a-h and 19a-d as anti-inflammatory agents … - ResearchG
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES - Paper Public
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv

Sources

A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Derivatives in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and computational chemists, the pyrazole scaffold is a cornerstone in the design of potent and selective kinase inhibitors.[1] Its versatile chemistry and ability to form key interactions within the ATP-binding pocket have led to numerous successful clinical candidates.[1] However, predicting the binding affinity and selectivity of novel pyrazole derivatives across the vast kinome remains a significant challenge. This guide provides an in-depth, comparative analysis of molecular docking strategies for pyrazole-based compounds, focusing on three therapeutically relevant kinases: Aurora A, Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Moving beyond a simple procedural outline, this document elucidates the causal reasoning behind methodological choices, from protein preparation to the critical analysis of docking results. We will explore how subtle variations in the pyrazole substitution pattern can dramatically influence binding modes and affinities, providing a framework for rational, structure-guided drug design.

The Rationale: Why Comparative Docking Matters

Kinases share a structurally conserved ATP-binding site, making the development of selective inhibitors notoriously difficult. Comparative docking allows researchers to computationally screen a library of compounds against multiple kinase targets simultaneously. This approach not only helps in predicting the primary target of a novel compound but also in identifying potential off-target effects early in the discovery pipeline. By comparing the docking scores, binding energies, and interaction patterns of a series of pyrazole derivatives across different kinase active sites, we can begin to understand the structural determinants of selectivity.

For instance, a pyrazole derivative might exhibit a high affinity for the hydrophobic pocket of Aurora A, while a different substitution pattern on the same core might favor interactions with the hinge region of CDK2. This comparative insight is invaluable for optimizing lead compounds to achieve the desired selectivity profile.

Experimental Workflow: A Validated Protocol for Kinase Docking

The trustworthiness of any in silico study hinges on a robust and validated methodology. The following protocol outlines a comprehensive workflow for comparative docking studies using AutoDock Vina, a widely used and validated open-source docking engine.[2]

Docking Workflow Overview

The process begins with the careful preparation of the kinase receptor and the pyrazole ligands, followed by the definition of the binding site and the execution of the docking calculations. The final and most critical step is the detailed analysis and comparison of the results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Select Kinase PDB Structures (e.g., 2W1G, 2VTO, 2QU5) Clean 2. Prepare Receptor: - Remove water & heteroatoms - Add polar hydrogens - Assign charges PDB->Clean Receptor Preparation Grid 4. Define Binding Site: - Identify active site - Set grid box parameters Clean->Grid Ligand 3. Prepare Ligands: - 2D to 3D conversion - Energy minimization - Define rotatable bonds Vina 5. Run AutoDock Vina: - Set exhaustiveness - Generate multiple binding poses Ligand->Vina Grid->Vina Docking Simulation Analyze 6. Analyze Results: - Binding energy (kcal/mol) - RMSD from reference - Key interactions (H-bonds, etc.) Vina->Analyze Pose & Score Output Compare 7. Comparative Analysis: - Compare scores across kinases - Correlate with experimental data (IC50) Analyze->Compare Data Synthesis

Caption: A generalized workflow for comparative molecular docking studies.

Step-by-Step Experimental Protocol

This protocol is based on methodologies reported in validated docking studies of pyrazole derivatives against kinase targets.[1]

Step 1: Receptor Preparation

  • Obtain Crystal Structures: Download the 3D crystal structures of the target kinases from the Protein Data Bank (PDB). For this guide, we will use:

    • Aurora A: PDB ID 2W1G

    • CDK2: PDB ID 2VTO

    • VEGFR-2: PDB ID 2QU5[1]

  • Clean the Structure: Using molecular modeling software such as UCSF Chimera or PyMOL, remove all water molecules and non-essential heteroatoms from the PDB file.[3]

  • Prepare for Docking: Utilize AutoDock Tools (ADT) to add polar hydrogens and assign Kollman charges to the protein. The prepared receptor is saved in the PDBQT file format.[4]

Step 2: Ligand Preparation

  • Create 3D Structures: Draw the 2D structures of the pyrazole derivatives and convert them to 3D structures using software like ChemDraw or MarvinSketch.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a force field like MMFF94 to obtain a low-energy conformation.

  • Prepare for Docking: Use ADT to define the rotatable bonds in the ligands and save them in the PDBQT format.[4]

Step 3: Docking with AutoDock Vina

  • Grid Box Generation: Define the binding site by creating a grid box centered on the co-crystallized ligand in the active site of each kinase. A typical grid box size for kinases is 55 x 55 x 55 Å with a spacing of 0.375 Å.[1]

  • Configuration File: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the exhaustiveness of the search. An exhaustiveness value of 8 is standard, but increasing it can lead to more consistent results for challenging ligands.[5]

  • Run Docking: Execute AutoDock Vina from the command line, referencing the configuration file.[6] Vina will generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Step 4: Validation of the Docking Protocol

  • Re-docking: A crucial step for validating the docking protocol is to re-dock the co-crystallized ligand into the active site of its corresponding kinase.[7][8]

  • RMSD Calculation: Calculate the root-mean-square deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[8]

Comparative Analysis of Pyrazole Derivatives

The true power of this approach lies in the systematic comparison of docking results. The following tables present a comparative analysis of a series of pyrazole derivatives docked against Aurora A, CDK2, and VEGFR-2, based on data from published studies.[1]

Docking Performance against Target Kinases
Compound IDTarget KinasePDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki) (nM)Interacting Residues
1b VEGFR-22QU5-10.0978.43Cys919, Glu917, Asp1046
1d VEGFR-22QU5-8.76630.12Cys919, Glu917, Asp1046
2b VEGFR-22QU5-9.21322.94Cys919, Glu917, Asp1046
1b Aurora A2W1G-8.321.12 µMLeu263, Val214, Ala213
1d Aurora A2W1G-8.57829.33Leu263, Val214, Ala213
2b Aurora A2W1G-8.011.79 µMLeu263, Val214, Ala213
1b CDK22VTO-9.07398.21Ile10, Lys20, Asp145
1d CDK22VTO-7.504.31 µMIle10, Lys20, Asp145
2b CDK22VTO-10.3555.43Ile10, Lys20, Asp145

Data synthesized from published docking studies of pyrazole derivatives.[1][9]

Interpretation of Comparative Data

From the data presented, several key insights emerge:

  • Compound 1b shows the highest affinity for VEGFR-2 (-10.09 kcal/mol), suggesting it may be a potent inhibitor of this kinase.[1]

  • Compound 2b demonstrates the strongest binding to CDK2 (-10.35 kcal/mol), indicating potential selectivity for this target.[1]

  • Compound 1d exhibits the best binding energy for Aurora A (-8.57 kcal/mol) among the tested compounds.[1]

  • The variation in binding energies across the different kinases for the same compound highlights the potential for achieving selectivity through chemical modification. For example, while 1b binds strongly to VEGFR-2, its affinity for Aurora A is significantly lower.

Structure-Activity Relationships (SAR) and Key Interactions

The docking results, when visualized, reveal the specific molecular interactions that drive binding affinity and selectivity. The pyrazole core typically acts as a scaffold, positioning various substituents to interact with key regions of the kinase active site.

Common Interaction Patterns

A generalized model of a pyrazole derivative in a kinase active site shows several common interaction points:

G cluster_kinase Kinase Active Site cluster_ligand Pyrazole Inhibitor Hinge Hinge Region (e.g., Cys919 in VEGFR-2) Hydrophobic Hydrophobic Pocket (e.g., Leu263 in Aurora A) DFG DFG Motif (e.g., Asp1046 in VEGFR-2) Pyrazole Pyrazole Core Pyrazole->Hinge H-Bond R1 R1 Substituent R1->Hydrophobic Hydrophobic Interaction R2 R2 Substituent R2->DFG Ionic/H-Bond

Sources

A Comparative Guide to the In Vivo Efficacy of Novel Pyrazole Compounds in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a wide array of therapeutic agents with diverse biological activities.[1][2] From the well-established anti-inflammatory effects of COX-2 inhibitors like celecoxib to the targeted anticancer activity of kinase inhibitors, pyrazole derivatives continue to be a focal point of intensive research and development.[2][3][4] This guide provides a comparative analysis of the in vivo efficacy of recently developed novel pyrazole compounds in the key therapeutic areas of oncology and inflammation. We will delve into the experimental data that underpins their therapeutic potential, offering a technical resource for researchers, scientists, and drug development professionals.

I. In Vivo Anticancer Efficacy of Novel Pyrazole Compounds

The development of novel pyrazole-based anticancer agents has been driven by their ability to target various critical pathways involved in tumor growth and progression, including cell cycle regulation, signal transduction, and microtubule dynamics.[3][5][6] In vivo xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone for evaluating the preclinical efficacy of these compounds.[7]

Comparative Efficacy Data

The following table summarizes the in vivo anticancer efficacy of several noteworthy novel pyrazole compounds compared to established drugs. This data is curated from various preclinical studies and is intended to provide a comparative overview. It is important to note that direct head-to-head studies are not always available, and experimental conditions can vary.

Compound/DrugTarget(s)Cancer ModelAnimal ModelDosing RegimenKey Efficacy Endpoint(s)Reference(s)
Compound 49 (Pyrazolo[3,4-d]pyrimidine derivative) VEGFR-2, TubulinHT-29 colon cancer xenograftMiceNot SpecifiedDemonstrated in vivo cytotoxicity and induced G2/M phase arrest.[5]
Compound 1 (Combretastatin-(trifluoromethyl) pyrazole analog) TubulinMurine mammary tumor (orthotopic)Mice5 mg/kgSignificant tumor growth inhibitory activity.[5][8]
Compound 5b (1H-benzofuro[3,2-c]pyrazole derivative) TubulinNot specified in vivoNot specifiedNot specifiedIdentified as a potent tubulin polymerization inhibitor with an IC50 of 7.30 µM.[9]
Crizotinib ALK, MET, ROS1ALK-positive NSCLC xenograft (EML4-ALK)Mouse100 mg/kg/daySuperior response rate and progression-free survival compared to chemotherapy; significant tumor regression.[1]
Celecoxib COX-2Various cancer modelsMiceVariesPotent antitumor and chemopreventive effects observed in vitro and in vivo.[4]
Key Mechanisms of Action and Signaling Pathways

Novel pyrazole compounds exert their anticancer effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for rational drug design and patient selection.

Microtubules are dynamic polymers of αβ-tubulin heterodimers that are essential for mitotic spindle formation and cell division.[10] Several novel pyrazole compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][8][9]

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Intervention αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Polymerization Microtubule Polymerization αβ-Tubulin Dimers->Microtubule Polymerization GTP Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division Novel Pyrazole Compound Novel Pyrazole Compound Novel Pyrazole Compound->Microtubule Polymerization Inhibition

Caption: Inhibition of tubulin polymerization by novel pyrazole compounds.

The Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) are key regulators of cell proliferation and survival, and their dysregulation is a hallmark of many cancers.[11][12] Pyrazole derivatives have been designed to inhibit these kinases, thereby blocking downstream signaling cascades that promote tumor growth.[6]

EGFR_CDK_Signaling cluster_0 EGFR Pathway cluster_1 CDK Pathway cluster_2 Intervention EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Proliferation ERK->Proliferation_EGFR CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 S_Phase_Entry S-Phase Entry CyclinE_CDK2->S_Phase_Entry Pyrazole_EGFRi Pyrazole EGFRi Pyrazole_EGFRi->EGFR Inhibition Pyrazole_CDKi Pyrazole CDKi Pyrazole_CDKi->CyclinD_CDK46 Inhibition

Caption: Inhibition of EGFR and CDK signaling pathways by novel pyrazole compounds.

Experimental Protocol: Human Tumor Xenograft Model

The following is a generalized protocol for evaluating the in vivo anticancer efficacy of novel pyrazole compounds using a subcutaneous human tumor xenograft model.

1. Cell Culture and Animal Model:

  • Human cancer cell lines (e.g., HT-29 for colon cancer) are cultured under standard conditions.[7]
  • Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of the human tumor cells.[7]

2. Tumor Implantation:

  • A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.[7]

3. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor volume is measured regularly (e.g., twice a week) using calipers.
  • Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.[7]

4. Drug Administration:

  • The novel pyrazole compound is formulated in an appropriate vehicle and administered to the treatment group according to the specified dosing regimen (e.g., daily oral gavage). The control group receives the vehicle only.

5. Efficacy Evaluation:

  • Tumor growth is monitored throughout the study.
  • The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
  • Body weight and general health of the animals are also monitored to assess toxicity.

6. Study Termination and Analysis:

  • The study is terminated when tumors in the control group reach a specific size or at a predetermined time point.
  • Tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

A[label="1. Cell Culture\n(e.g., HT-29)"]; B[label="2. Subcutaneous Injection\ninto Immunocompromised Mice"]; C [label="3. Tumor Growth to\n100-200 mm³"]; D [label="4. Randomization into\nControl & Treatment Groups"]; E [label="5. Drug/Vehicle\nAdministration"]; F [label="6. Monitor Tumor Volume\n& Animal Health"]; G [label="7. Study Termination\n& Tumor Excision"]; H [label="8. Data Analysis\n(e.g., TGI)"];

A -> B -> C -> D -> E -> F -> G -> H; }

Caption: Experimental workflow for a human tumor xenograft model.

II. In Vivo Anti-inflammatory Efficacy of Novel Pyrazole Compounds

Pyrazole derivatives, most notably celecoxib, are renowned for their anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

Comparative Efficacy Data

The following table presents a comparison of the in vivo anti-inflammatory efficacy of several novel pyrazole derivatives against the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin or diclofenac.

Compound/DrugAnimal ModelDosing RegimenPaw Edema Inhibition (%)Time PointReference(s)
Pyrazoline 2d RatIntraperitonealHigher than IndomethacinNot Specified[1]
Pyrazoline 2e RatIntraperitonealHigher than IndomethacinNot Specified[1]
Pyrazole 5a RatNot Specified≥84.2%3 hours[13]
Indomethacin RatIntraperitonealStandard ReferenceNot Specified[1]
Diclofenac RatNot Specified86.72%3 hours[13]
Mechanism of Action: COX-2 Inhibition

Inflammation is a complex biological response, and prostaglandins are key mediators of this process. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes. COX-2 is inducibly expressed at sites of inflammation and is a primary target for anti-inflammatory drugs.[14] Novel pyrazole compounds with a diarylheterocyclic structure, similar to celecoxib, often exhibit high selectivity for COX-2 over the constitutively expressed COX-1, which is associated with gastrointestinal side effects.[13]

COX2_Pathway cluster_0 Prostaglandin Synthesis cluster_1 Intervention Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Novel Pyrazole Compound Novel Pyrazole Compound Novel Pyrazole Compound->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by novel pyrazole compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the standardized procedure for assessing the acute anti-inflammatory activity of novel pyrazole compounds.

1. Animal Acclimatization and Baseline Measurement:

  • Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions.
  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

2. Drug Administration:

  • Animals are divided into control and treatment groups.
  • The novel pyrazole compound or a standard drug (e.g., indomethacin) is administered (e.g., orally or intraperitoneally) to the treatment groups one hour before the induction of inflammation. The control group receives the vehicle.

3. Induction of Inflammation:

  • A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.

4. Measurement of Paw Edema:

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using the plethysmometer.

5. Data Analysis:

  • The percentage inhibition of paw edema is calculated for each treatment group at each time point using the following formula:
  • % Inhibition = [(Vc - Vt) / Vc] x 100
  • Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

A[label="1. Baseline Paw\nVolume Measurement"]; B[label="2. Drug/Vehicle\nAdministration"]; C [label="3. Carrageenan Injection\ninto Paw"]; D [label="4. Measure Paw Volume\nat Timed Intervals"]; E [label="5. Calculate Percentage\nInhibition of Edema"];

A -> B -> C -> D -> E; }

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion: The Promising Future of Pyrazole-Based Therapeutics

The comparative in vivo data presented in this guide underscore the significant therapeutic potential of novel pyrazole compounds in both oncology and inflammation. The versatility of the pyrazole scaffold allows for the fine-tuning of pharmacological activity, leading to the development of compounds with enhanced efficacy and selectivity. The continued exploration of structure-activity relationships, coupled with robust in vivo testing in relevant disease models, will undoubtedly pave the way for the next generation of pyrazole-based drugs to address unmet medical needs.

References

  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (URL: [Link])

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL: [Link])

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (URL: [Link])

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (URL: [Link])

  • Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: [Link])

  • In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. (URL: [Link])

  • Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). (URL: [Link])

  • Cellular pathway involved in Tubulin-polymerization inhibition. (URL: [Link])

  • Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (URL: [Link])

  • CDK Signaling Pathway. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: [Link])

  • Design principles of a microtubule polymerase. (URL: [Link])

  • EGF/EGFR Signaling Pathway. (URL: [Link])

  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. (URL: [Link])

  • Tubulin polymerization curves at different conditions. Polymerization... (URL: [Link])

  • Simplified schematic diagram of the EGFR signaling pathway depicting... (URL: [Link])

  • The schematic signaling pathways involved in TNF-α-induced COX-2... (URL: [Link])

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (URL: [Link])

  • CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities. (URL: [Link])

  • The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies. (URL: [Link])

  • EGFR Inhibitor Pathway, Pharmacodynamics. (URL: [Link])

  • Cyclin-dependent kinase (CDK) pathway regulation of cell cycle progression. (URL: [Link])

  • Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. (URL: [Link])

  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (URL: [Link])

  • Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. (URL: [Link])

  • Cyclooxygenase-2. (URL: [Link])

  • Regulation of Microtubule Dynamics Pathway. (URL: [Link])

  • Cyclin and CDK in cell cycle progression. (URL: [Link])

  • File:EGFR signaling pathway.png. (URL: [Link])

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (URL: [Link])

  • The cell cycle phases and their associated cyclin-dependent kinases... (URL: [Link])

  • Schematic diagram of EGFR signaling pathway[15]. Growth factor binding... (URL: [Link])

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, the journey of discovery extends beyond the final data point. Responsible stewardship of laboratory materials, including the proper disposal of novel compounds like 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine, is a critical component of scientific integrity and safety. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step framework for the safe and compliant disposal of this pyrazole derivative.

While a specific Safety Data Sheet (SDS) for 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is not widely available, data from structurally similar compounds and established principles of chemical waste management provide a robust foundation for a safe disposal protocol. The following procedures are synthesized from best practices and should be implemented in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines.

Core Principles of Disposal: A Foundation of Safety

The proper disposal of any research chemical is underpinned by a hierarchy of controls designed to minimize risk to personnel and the environment. The primary directive is to manage the waste at its source, preventing uncontrolled release and ensuring it is safely transferred to a designated waste management facility.

Hazard Profile: Understanding the Risks

Based on data for analogous pyrazole compounds, 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all stages of the disposal process.

Quantitative Data Summary

Hazard ClassificationGHS CategoryKey Precaution
Skin Irritation2Wear protective gloves and clothing[1].
Eye Irritation2AWear eye and face protection[1].
Respiratory Irritation3Avoid breathing dust/fumes; use in a well-ventilated area[1].

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the essential steps for the safe collection, storage, and disposal of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine waste.

I. Personal Protective Equipment (PPE) - The First Line of Defense

Before handling the waste, ensure the following PPE is worn:

  • Nitrile gloves: Provides a barrier against skin contact.

  • Safety goggles or glasses: Protects eyes from splashes or dust.

  • Laboratory coat: Prevents contamination of personal clothing.

II. Waste Segregation and Collection: A Critical Decision Point

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.

Waste_Segregation cluster_waste_type Waste Type cluster_container Designated Waste Container Solid Waste Solid Waste Solid Waste Container Solid Waste Container Solid Waste->Solid Waste Container  Collect excess solid material Liquid Waste Liquid Waste Liquid Waste Container Liquid Waste Container Liquid Waste->Liquid Waste Container  Collect solutions or rinsate Contaminated Sharps Contaminated Sharps Sharps Container Sharps Container Contaminated Sharps->Sharps Container  Dispose of contaminated needles, etc. Empty Containers Empty Containers Container Rinsate Container Rinsate Empty Containers->Container Rinsate  Triple rinse with a suitable solvent

Caption: Waste Stream Segregation for 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine.

A. Solid Waste:

  • Collection: Carefully transfer any unused or waste solid 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine into a designated, clearly labeled hazardous waste container.

  • Container Specifications: The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), have a secure screw-top lid, and be in good condition without any leaks or cracks.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine"

    • The primary hazards: "Irritant"

    • The date the waste was first added to the container.

B. Liquid Waste:

  • Collection: Solutions containing 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine should be collected in a designated liquid hazardous waste container. Do not dispose of this chemical down the drain. [2]

  • Container Specifications: Use a compatible, leak-proof container with a secure lid.

  • Labeling: Follow the same labeling requirements as for solid waste.

C. Contaminated Materials:

  • Non-Sharps: Items such as contaminated gloves, weighing paper, and bench paper should be double-bagged and placed in the solid hazardous waste container.

  • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container.

D. Empty Containers:

  • Triple Rinsing: To render an "empty" container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., ethanol or water).[3]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[3]

  • Container Disposal: Once triple-rinsed, the container can often be disposed of in the regular trash after defacing the label.[3] However, confirm this with your institution's EHS procedures.

III. Temporary Storage and Final Disposal
  • Storage Location: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general work areas and incompatible materials.

  • Incompatible Materials: Store this waste away from strong oxidizing agents, strong acids, and strong bases.[2]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not allow waste to accumulate in the lab for extended periods. Academic laboratories are generally required to have hazardous waste removed every twelve months.[4]

  • Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.[3]

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Don PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: For solid spills, carefully sweep up the material and place it in the hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

Environmental Considerations

While specific ecotoxicity data for 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is limited, pyrazole derivatives can have environmental impacts.[5][6] Therefore, preventing release into the environment through proper disposal is a primary responsibility. Under no circumstances should this chemical or its solutions be disposed of down the drain. [2]

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to these detailed procedures and consulting with your institution's EHS professionals, you contribute to a culture of safety and ensure that your groundbreaking research does not come at the cost of environmental or personal well-being.

References

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Harvard University Environmental Health & Safety. (n.d.). Chemical and Hazardous Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine. As a novel heterocyclic amine, understanding its potential hazards is paramount for ensuring laboratory safety. This document synthesizes the known data for this compound with established best practices for handling similar chemical classes to provide a robust framework for its safe utilization in a research and development setting.

Understanding the Hazard Profile

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[1]

Given its chemical structure as a bicyclic amine with a pyrazole core, it is prudent to also consider potential reactivity with common laboratory reagents. While specific reactivity data for this compound is not extensively available, general knowledge of amine and pyrazole chemistry suggests caution should be exercised when working with strong oxidizing agents, acids, and acid chlorides.[2]

Chemical Identity:
Identifier Value
IUPAC Name 2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine
CAS Number 885529-68-0
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine to mitigate the risks of skin, eye, and respiratory irritation.

Recommended PPE:
Protection Type Specification Rationale
Hand Protection Nitrile or other compatible chemical-resistant gloves.To prevent skin contact and subsequent irritation.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing.To protect against eye irritation from dust particles or splashes.
Skin and Body Protection A lab coat should be worn at all times. For larger quantities or when there is a significant risk of exposure, chemical-resistant aprons or coveralls are recommended.To prevent contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust is generated.To prevent respiratory tract irritation.

Operational Plan: From Receipt to Use

A systematic workflow is essential to minimize exposure and ensure safe handling from the moment the compound is received until it is used in an experiment.

OperationalWorkflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Post-Experiment Receipt Receive Container Inspect Inspect for Damage Receipt->Inspect Visually check for breaches Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store If intact Prep Prepare Work Area (Fume Hood) Store->Prep DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh Solid Compound DonPPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Decontaminate Decontaminate Work Surfaces and Equipment Dissolve->Decontaminate DoffPPE Properly Doff and Dispose of PPE Decontaminate->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: A typical workflow for the safe handling of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine.

Step-by-Step Handling Protocol:
  • Preparation:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Prepare all necessary equipment and reagents before bringing the compound into the fume hood.

  • Personal Protective Equipment (PPE):

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • When weighing the solid, use a spatula to carefully transfer the material. Avoid creating dust.

    • If possible, use a balance with a draft shield.

    • Close the container immediately after use.

  • Dissolution:

    • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling.[1]

Disposal Plan: Managing Waste Responsibly

Proper disposal of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

DisposalPlan cluster_waste_streams Waste Segregation cluster_disposal_path Disposal Pathway SolidWaste Contaminated Solids (PPE, weigh boats, etc.) HazardousWaste Dispose as Hazardous Waste SolidWaste->HazardousWaste LiquidWaste Unused Solutions and Contaminated Solvents LiquidWaste->HazardousWaste EmptyContainers Empty Stock Containers EmptyContainers->HazardousWaste LicensedContractor Transfer to a Licensed Waste Disposal Contractor HazardousWaste->LicensedContractor FinalDisposal Final Disposal LicensedContractor->FinalDisposal In accordance with local, state, and federal regulations

Caption: A flowchart outlining the proper disposal of waste generated from handling the target compound.

Disposal Protocol:
  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: The original container, even if empty, should be treated as hazardous waste and disposed of accordingly.

  • Consult Local Regulations: Always consult your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures, as regulations can vary.[1] In general, chemical waste should be handled by a licensed professional waste disposal service.[3]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]

  • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

Always have the Safety Data Sheet (SDS) available when seeking medical attention.

Conclusion: A Commitment to Safety

The responsible use of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine in a laboratory setting is predicated on a thorough understanding of its hazards and the diligent application of safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and maintain a safe working environment.

References

  • Labconco. Fume Hood Basics: 5 Best Practices. (2018). Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Available from: [Link]

  • Lab Manager. 5 Essential Steps for Proper Fume Hood Use in the Laboratory. (2023). Available from: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available from: [Link]

  • University of California San Diego. Chemical Fume Hood Use Guidelines. (2024). Available from: [Link]

  • Society for Chemical Hazard Communication. Serious Eye Damage / Eye Irritation. Available from: [Link]

  • Induchem. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。